Product packaging for Ethyl nitrate(Cat. No.:CAS No. 625-58-1)

Ethyl nitrate

Cat. No.: B1199976
CAS No.: 625-58-1
M. Wt: 91.07 g/mol
InChI Key: IDNUEBSJWINEMI-UHFFFAOYSA-N
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Description

Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO3 B1199976 Ethyl nitrate CAS No. 625-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl nitrate
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InChI

InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3
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InChI Key

IDNUEBSJWINEMI-UHFFFAOYSA-N
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Canonical SMILES

CCO[N+](=O)[O-]
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Molecular Formula

C2H5NO3
Record name ETHYL NITRATE
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DSSTOX Substance ID

DTXSID0060806
Record name Ethyl nitrate
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Molecular Weight

91.07 g/mol
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Physical Description

Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pleasant odor; [HSDB]
Record name ETHYL NITRATE
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Boiling Point

87.2 °C @ 762 mm Hg
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Flash Point

50 °F (NFPA, 2010), 50 °F (closed cup)
Record name ETHYL NITRATE
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Solubility

Sol in alcohol and ether; insoluble in water, 1.3 G SOL IN 100 ML WATER @ 55 °C, Sol in water, miscible in ethanol and ethyl ether
Record name ETHYL NITRATE
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Density

1.1084 @ 20 °C/4 °C
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Vapor Density

3.1 (Air= 1)
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Vapor Pressure

64.0 [mmHg], 64.0 mm Hg @ 25 °C
Record name Ethyl nitrate
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Color/Form

Colorless liquid

CAS No.

625-58-1
Record name ETHYL NITRATE
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Record name Nitric acid, ethyl ester
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Melting Point

-94.6 °C
Record name ETHYL NITRATE
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Foundational & Exploratory

ethyl nitrate chemical properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Nitrate: Chemical Properties and Uses

Abstract

This compound (C₂H₅NO₃) is the ethyl ester of nitric acid, a compound of significant interest due to its applications in organic synthesis and as an energetic material. This document provides a comprehensive overview of the chemical and physical properties of this compound, its primary uses, and detailed experimental protocols for its synthesis and analysis. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile and hazardous compound.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a sweet, pleasant odor.[1][2][3] Its fundamental properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms Nitric acid ethyl ester, Nitric ether[2][3][4]
CAS Number 625-58-1[1][4]
Molecular Formula C₂H₅NO₃[1][3][4]
Molecular Weight 91.07 g/mol [2][4]
Appearance Colorless liquid[1][3]
Density 1.1084 g/cm³ at 20 °C[2][3]
Melting Point -102 °C (-152 °F; 171 K)[1][3]
Boiling Point 87.5 °C (189.5 °F; 360.6 K)[1][3]
Solubility Insoluble in water; Soluble in alcohol and ether.[2][4][5] 1.3 g dissolves in 100 mL of water at 55 °C.[6][7]
Vapor Pressure 64.0 mmHg at 25 °C[2][3]
Vapor Density 3.1 (Air = 1)[2][8]
Refractive Index 1.3852 at 20 °C[4][7]
Table 2: Explosive and Safety Data
PropertyValueSource(s)
Flash Point 10 °C (50 °F) (closed cup)[6][8]
Explosive Limits 4.1–50%[1]
Detonation Velocity 6,010 m/s[1][3]
Hazards GHS01: Explosive.[1] A very dangerous fire hazard when exposed to heat or flame.[2][5]

Uses and Applications

This compound's chemical properties make it useful in several fields:

  • Organic Synthesis : It is used as a nitrating agent for certain organic compounds.[1]

  • Intermediates : It serves as an intermediate in the preparation of some drugs, dyes, and perfumes.[1][5][9]

  • Propellant : It has been explored for use as a rocket propellant.[5][10]

  • Vasodilator : Like other organic nitrates such as nitroglycerin, it functions as a vasodilator.[1] This property is due to its ability to act as a nitric oxide (NO) donor, a key signaling molecule in vasodilation.

Vasodilation_Pathway cluster_cell Smooth Muscle Cell cluster_external Extracellular sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP activates conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decrease in cytosolic Ca2+ concentration PKG->Ca_decrease leads to Relaxation Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation causes Ethyl_Nitrate This compound NO Nitric Oxide (NO) Ethyl_Nitrate->NO releases NO->sGC activates Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Mix H₂SO₄, HNO₃, and Urea (Nitrating Mix) react Add Nitrating Mix dropwise to cold Ethanol (<10°C) start->react separate Quench in ice water; Separate crude product react->separate wash_h2o Wash with cold H₂O (3 times) separate->wash_h2o Crude Product wash_bicarb Wash with cold NaHCO₃ soln. wash_h2o->wash_bicarb dry Dry over CaCl₂ wash_bicarb->dry product Pure this compound (Handle with care) dry->product Hazard_Relationships cluster_properties Chemical Properties cluster_hazards Associated Hazards VP High Vapor Pressure Fire High Fire Risk VP->Fire contributes to Inhalation Inhalation Toxicity VP->Inhalation increases exposure FP Low Flash Point (10°C) FP->Fire Oxidizer Strong Oxidizing Agent Oxidizer->Fire intensifies Reactive Violent Reactions (with reducers) Oxidizer->Reactive Energetic Energetic Molecule (NO₃ group) Explosion Explosion Hazard (Heat/Shock Sensitive) Energetic->Explosion

References

ethyl nitrate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₂H₅NO₃) is the ethyl ester of nitric acid. It is a colorless, volatile liquid with a sweet odor.[1][2][3] This compound finds applications in organic synthesis as a nitrating agent and has been used as an intermediate in the preparation of certain drugs, dyes, and perfumes.[2][4] Akin to other organic nitrates like nitroglycerin, it also acts as a vasodilator.[2] This guide provides a detailed overview of the core synthesis methods for this compound, complete with experimental protocols, quantitative data comparison, and process diagrams to aid researchers in its safe and efficient preparation.

Caution: this compound is a sensitive explosive, susceptible to detonation from impact or high temperatures.[2] Its synthesis and handling require stringent safety precautions. Purification by distillation, in particular, carries a significant risk of explosion.[1][2]

Core Synthesis Methodologies

There are three primary methods for the synthesis of this compound:

  • Nitration of Ethanol: This is the most direct method, involving the esterification of ethanol with nitric acid. The reaction is typically catalyzed by sulfuric acid and includes the use of urea to mitigate the risk of explosion by decomposing nitrous acid.[1][2][5]

  • Nucleophilic Substitution with Silver Nitrate: This method involves the reaction of an ethyl halide (e.g., ethyl iodide or ethyl chloride) with silver nitrate.[1][2][5] The precipitation of the insoluble silver halide drives the reaction to completion.[1]

  • Reaction with Nitryl Fluoride: A less common but high-yield method involves bubbling gaseous nitryl fluoride through ethanol at low temperatures.[1][2][6]

Experimental Protocols

Method 1: Nitration of Ethanol

This protocol is adapted from established laboratory procedures.[7]

Objective: To synthesize this compound via the acid-catalyzed nitration of ethanol.

Reagents:

  • Absolute Ethanol (C₂H₅OH)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 96%)

  • Urea (CH₄N₂O)

  • Granular Calcium Chloride (CaCl₂) (for drying)

  • Sodium Bicarbonate (NaHCO₃) or Ammonia (NH₃) solution (for neutralization)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 300 ml of concentrated sulfuric acid to 260 ml of 65% nitric acid with constant stirring. Add 5-6 grams of urea to this mixed acid to prevent oxidation and the formation of nitrous acid.[8] Cool the mixture to below 10°C.[8]

  • Preparation of Ethanol Mixture: In a separate beaker, cool 160 ml of absolute ethanol in an ice bath and slowly add 16 ml of concentrated sulfuric acid while stirring.

  • Reaction: Slowly add the cold ethanol mixture dropwise to the nitrating mixture. The temperature of the reaction must be carefully maintained below 10°C.[8] Vigorous stirring is essential for a successful synthesis.

  • Separation: After the addition is complete, let the mixture stand for about 15 minutes. The crude this compound will separate as an upper layer.[7] Transfer the mixture to a separatory funnel and drain the lower acid layer.

  • Washing and Neutralization: Wash the crude this compound layer with cold water, followed by a dilute solution of sodium bicarbonate or ammonia to neutralize any remaining acid.[7] Check the pH to ensure it is neutral.[7]

  • Drying: Dry the washed this compound over anhydrous calcium chloride.[7]

  • Purification (with extreme caution): Gentle distillation can be performed to obtain pure this compound, which has a boiling point of 87.5°C.[1] WARNING: Distillation of this compound is extremely hazardous and can lead to a violent explosion.[1][2]

A variation of this method involves the continuous nitration of ethanol with nitric acid vapor, which has been reported to achieve high yields by quickly removing the product from the reaction system.[8]

Method 2: Nucleophilic Substitution with Silver Nitrate

This protocol describes the synthesis of this compound from an ethyl halide.[1][5]

Objective: To synthesize this compound via the reaction of an ethyl halide with silver nitrate.

Reagents:

  • Ethyl Iodide (C₂H₅I) or Ethyl Bromide (C₂H₅Br)

  • Silver Nitrate (AgNO₃)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: Dissolve silver nitrate in ethanol.

  • Addition of Ethyl Halide: Slowly add the ethyl halide to the silver nitrate solution. The reaction proceeds via a nucleophilic substitution where the nitrate ion replaces the halide.[5]

  • Precipitation: Silver iodide or silver bromide will precipitate out of the solution as a solid.[1]

  • Isolation: Filter the reaction mixture to remove the precipitated silver halide.

  • Purification: The this compound is present in the filtrate. The solvent can be removed, but concentrating pure this compound is hazardous due to its explosive nature.[1]

Method 3: Reaction with Nitryl Fluoride

This method offers a high yield but requires specialized reagents.[1][6]

Objective: To synthesize this compound using nitryl fluoride.

Reagents:

  • Ethanol (C₂H₅OH)

  • Nitryl Fluoride (NO₂F)

  • Potassium Fluoride (KF) (optional, used in some variations)

  • Acetonitrile (CH₃CN) (as solvent)

Procedure:

  • Reaction Setup: Cool ethanol in a suitable solvent like acetonitrile to a low temperature (between -30°C and -10°C).[1][6]

  • Introduction of Nitryl Fluoride: Bubble gaseous nitryl fluoride through the cold ethanol solution.[1][6]

  • Reaction: The nitryl fluoride reacts with ethanol to form this compound.

  • Workup: The specific workup procedure is not detailed in the available literature but would involve separating the this compound from the solvent and any byproducts.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound.

Synthesis Method Reactants Reaction Conditions Reported Yield Reference
Nitration of Ethanol Ethanol, Nitric Acid, Sulfuric Acid, UreaTemperature controlled below 10°C~40g from 75g ethanol (Yield not explicitly calculated but implied)
Continuous Nitration Ethanol, Nitric AcidTemperature: 40-60°C, continuous distillation92%[8]
Reaction with Nitryl Fluoride Ethanol, Nitryl Fluoride, Potassium FluorideTemperature: -30°C to -20°C in acetonitrile89.4%[6]
Nucleophilic Substitution Ethyl Halide, Silver NitrateNot specifiedHigh yield (qualitative)[1]

Diagrams

Signaling Pathways and Experimental Workflows

Synthesis_Pathways Figure 1: Synthesis Pathways of this compound Ethanol Ethanol Ethyl_Nitrate This compound Ethanol->Ethyl_Nitrate Nitration Ethanol->Ethyl_Nitrate Reaction with Nitryl Fluoride Nitric_Acid Nitric Acid (+ H₂SO₄, Urea) Nitric_Acid->Ethyl_Nitrate Ethyl_Halide Ethyl Halide (e.g., C₂H₅I) Ethyl_Halide->Ethyl_Nitrate Nucleophilic Substitution Silver_Nitrate Silver Nitrate Silver_Nitrate->Ethyl_Nitrate Nitryl_Fluoride Nitryl Fluoride Nitryl_Fluoride->Ethyl_Nitrate

Caption: Figure 1: Synthesis Pathways of this compound

Experimental_Workflow Figure 2: General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 1. Prepare and Mix Reactants Reaction 2. Controlled Reaction (Temperature Management) Reactants->Reaction Separation 3. Separation of Crude Product Reaction->Separation Washing 4. Washing and Neutralization Separation->Washing Drying 5. Drying Washing->Drying Purification 6. Purification (Caution: Explosion Hazard) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Figure 2: General Experimental Workflow for this compound Synthesis

References

An In-depth Technical Guide to the Molecular Structure and Formula of Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of ethyl nitrate (C₂H₅NO₃). The document includes a summary of its structural features, spectroscopic data, and detailed experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Molecular Formula and Physicochemical Properties

This compound is the ethyl ester of nitric acid.[1][2] Its fundamental chemical and physical characteristics are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂H₅NO₃[2]
Molecular Weight 91.07 g/mol [1]
CAS Number 625-58-1[2]
Appearance Colorless liquid[1]
Odor Pleasant, sweet[1]
Density 1.1084 g/cm³ at 20 °C[1]
Melting Point -102 °C (171 K)[2]
Boiling Point 87.5 °C (360.6 K)[2]
Flash Point -37 °C (-34 °F)[2]
Solubility Insoluble in water; Soluble in alcohol and ether[1]
Vapor Density 3.1 (Air = 1)[1]
SMILES CCO--INVALID-LINK--[O-][1]
InChI Key IDNUEBSJWINEMI-UHFFFAOYSA-N[1]

Molecular Structure and Conformational Analysis

A key study confirmed the existence of two stable rotational isomers (rotamers) in the gas phase, which arise from rotation around the C-O single bond.[3] These are designated as the trans and gauche conformers.

  • Trans Conformer : In the more stable trans form, all the heavy atoms (C-C-O-N) lie in a single plane. This planar arrangement is the lowest energy conformation.

  • Gauche Conformer : The gauche form is less stable and is formed by a rotation of approximately 95° about the C-O bond. This rotation moves the methyl group out of the plane of the nitrate group.[3] In this conformer, the C-O-N bond angle is observed to open by approximately 3° compared to the trans form, suggesting significant non-bonded steric interaction between the methyl and nitro groups.[3]

  • Energy Difference : The gauche form is less stable than the trans form by approximately 143 ± 70 cm⁻¹.[3]

An experimental value for the C-O-N bond angle has been reported as 118.0°.[4]

Caption: Molecular structure of the trans conformer of this compound.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for the identification and structural confirmation of this compound. The following sections detail the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is relatively simple and characteristic of an ethyl group attached to an electronegative moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J)Reference(s)
¹H -O-CH₂ -CH₃Quartet~ 4.5 - 4.7~ 7 Hz[5]
¹H -O-CH₂-CH₃ Triplet~ 1.4 - 1.6~ 7 Hz[5]
¹³C -O-CH₂ -CH₃-~ 70 - 75-[6][7]
¹³C -O-CH₂-CH₃ -~ 14 - 16-[6][7]
  • ¹H NMR : The methylene (-CH₂) protons are deshielded by the adjacent electronegative nitrate group, appearing as a quartet downfield. The methyl (-CH₃) protons appear as a triplet further upfield.

  • ¹³C NMR : The methylene carbon, being directly attached to the oxygen of the nitrate group, is significantly deshielded and appears at a higher chemical shift compared to the terminal methyl carbon.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions from the nitrate group, along with characteristic vibrations of the ethyl group.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentReference(s)
~ 2980 - 2850MediumC-H stretching (asymmetric and symmetric)[8]
~ 1660 - 1625StrongNO₂ asymmetric stretching (ν_as)[9]
~ 1285 - 1270StrongNO₂ symmetric stretching (ν_s)[9]
~ 1030 - 1000StrongC-O stretching (ν_C-O)[8]
~ 870 - 840StrongO-N stretching (ν_O-N)[9]

The two strong bands for the NO₂ asymmetric and symmetric stretches are highly characteristic of the nitrate ester functional group and are key to its identification via IR spectroscopy.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the laboratory synthesis of this compound is the nitration of ethanol using a mixed acid solution, with urea added to prevent the formation of unstable and explosive nitrous acid byproducts.[2]

synthesis_workflow start Reactants: - Ethanol (C₂H₅OH) - Nitric Acid (HNO₃) - Sulfuric Acid (H₂SO₄) - Urea mix Prepare nitrating mixture: Slowly add H₂SO₄ to HNO₃ with cooling. start->mix react Nitration Reaction: Add ethanol dropwise to the cold nitrating mixture containing urea. Maintain temperature below 10°C. mix->react separate Phase Separation: Transfer mixture to a separatory funnel. Allow layers to separate. react->separate wash1 Wash with cold water to remove excess acid. separate->wash1 Crude Ethyl Nitrate Layer wash2 Wash with dilute sodium bicarbonate solution to neutralize remaining acid. wash1->wash2 wash3 Final wash with water. wash2->wash3 dry Dry the organic layer (this compound) over an anhydrous drying agent (e.g., MgSO₄). wash3->dry filter Filter to remove the drying agent. dry->filter end Product: Pure this compound (Store with caution) filter->end

Caption: A generalized workflow for the laboratory synthesis of this compound.

Detailed Methodology:

  • Preparation of Nitrating Mixture : A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath. A small amount of urea is added to the mixture.

  • Reaction : Ethanol is added dropwise to the cold, stirred nitrating mixture. The temperature must be carefully controlled and maintained at a low temperature (typically <10 °C) to prevent runaway reactions and the formation of byproducts.

  • Quenching and Separation : Once the addition is complete, the reaction mixture is allowed to stir for a short period before being poured into ice-cold water. The mixture is then transferred to a separatory funnel. The denser layer of crude this compound is separated from the aqueous acid layer.

  • Washing and Neutralization : The crude this compound is washed sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize residual acid), and finally with water again.

  • Drying and Isolation : The washed this compound is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride. The dried product is then isolated by filtration.

  • Purification (Caution) : Further purification by distillation is possible but carries a severe risk of explosion and should only be performed with extreme caution, appropriate safety shielding, and preferably under vacuum to lower the boiling point.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a standard method for the identification and quantification of this compound, particularly in complex mixtures such as atmospheric or biological samples.[1] A capillary column suitable for volatile organic compounds is used for separation, followed by mass spectrometry for detection. The mass spectrum of this compound will show a characteristic fragmentation pattern that allows for unambiguous identification.

  • Microwave Spectroscopy : As discussed in Section 2.0, microwave spectroscopy is a powerful tool for detailed structural analysis of this compound in the gas phase. The experimental protocol involves introducing gaseous this compound into a high-vacuum chamber within the spectrometer. The rotational transitions induced by microwave radiation are measured with high precision, allowing for the determination of rotational constants, from which structural parameters like bond angles and conformer geometries can be derived.[3]

Safety and Handling

This compound is a volatile, highly flammable, and shock-sensitive explosive.[2] It is also a vasodilator and can cause headaches upon inhalation or skin contact. All manipulations should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (gloves, safety glasses). It should be stored in small quantities at reduced temperatures and away from heat, sparks, and reducing agents.

References

A Comprehensive Technical Guide to the Physical Properties of Ethyl Nitrate Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of ethyl nitrate (C₂H₅NO₃), a colorless, volatile, and explosive liquid. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document summarizes key quantitative data in tabular format for ease of comparison and details the experimental protocols for the determination of these properties.

Core Physical Properties

This compound is the ethyl ester of nitric acid and is utilized in organic synthesis as a nitrating agent and as an intermediate in the production of various pharmaceuticals, dyes, and perfumes.[1] A thorough understanding of its physical characteristics is paramount for its safe handling, application, and the development of new synthetic routes.

Summary of Quantitative Data

The physical properties of this compound have been characterized by multiple sources. The following tables provide a consolidated summary of these values.

Table 1: General and Thermodynamic Properties

PropertyValueSource(s)
Molecular Formula C₂H₅NO₃[2]
Molar Mass 91.07 g/mol [3][2]
Appearance Colorless liquid[4]
Odor Sweet, pleasant[4]
Melting Point -102 °C (-152 °F; 171 K)
-94.6 °C[4][5]
-112 °C[6]
Boiling Point 87.5 °C (189.5 °F; 360.6 K)
87.2 °C @ 762 mmHg[4][5]
88.7 °C[6]
Flash Point 10 °C (50 °F)[5][7]

Table 2: Density and Refractive Index

PropertyValueConditionSource(s)
Density 1.10 g/cm³Standard State
1.1084 g/cm³20 °C[7]
1.11 g/cm³Not Specified[3][6]
Refractive Index 1.385220 °C[2][4][7]
1.388Not Specified[6]

Table 3: Vapor Pressure and Solubility

PropertyValueConditionSource(s)
Vapor Pressure 64.0 mmHg25 °C[3][4]
75.2 mmHg25 °C (Predicted)[6]
Solubility in Water SolubleNot Specified
Slightly solubleNot Specified
InsolubleNot Specified[2][4][7]
1.3 ml in 100 ml55 °C[7]
Solubility in other solvents Miscible with diethyl ether, ethanolNot Specified[3][2][7]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a volatile liquid like this compound.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific, known volume.[8][9][10]

Methodology:

  • Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁).[10]

  • Sample Filling: The pycnometer is filled with this compound. A ground-glass stopper with a capillary hole is inserted, ensuring any excess liquid is expelled, and there are no air bubbles.[10]

  • Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.[10]

  • Mass Measurement: The outside of the pycnometer is carefully dried, and its total mass is measured (m₂).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Boiling Point Determination by the Siwoloboff Method

For small sample volumes, the Siwoloboff method provides an accurate determination of the boiling point.[2][5][11]

Methodology:

  • Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.[2][5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5] This assembly is then immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[6]

  • Heating: The heating bath is heated gently and steadily. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.[5][12]

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.[2][12]

  • Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow and then stop. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[5][12]

Melting Point Determination

Given this compound's very low melting point (-102 °C), a specialized low-temperature melting point apparatus or a cryostat would be required. The general principle using a capillary method is as follows.[13]

Methodology:

  • Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus with a suitable cooling system.

  • Cooling and Heating: The sample is cooled until completely frozen. Then, the temperature is raised slowly at a controlled rate (e.g., 1-2 °C per minute).[3]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Vapor Pressure Measurement using an Isoteniscope

An isoteniscope is used to measure the vapor pressure of a liquid at different temperatures.[7][14][15]

Methodology:

  • Sample Introduction: The bulb of the isoteniscope is filled approximately two-thirds full with this compound.[7]

  • Degassing: The sample is degassed to remove any dissolved air. This is typically achieved by boiling the liquid under reduced pressure and allowing the vapor to flush out the non-condensable gases.[7]

  • Equilibration: The isoteniscope is placed in a constant temperature bath and connected to a manometer and a pressure control system. The system is allowed to reach thermal and pressure equilibrium.[14]

  • Pressure Measurement: The external pressure is adjusted so that the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure equals the vapor pressure of the sample at that temperature. This pressure is read from the manometer.[14][15]

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Solubility and Miscibility Determination

The solubility of this compound in water and its miscibility with other organic solvents can be determined by direct observation.[16][17]

Methodology:

  • Preparation: A specific volume of this compound is added to a specific volume of the solvent (e.g., water, ethanol, diethyl ether) in a sealed container at a controlled temperature.

  • Mixing: The mixture is agitated thoroughly to ensure sufficient interaction between the two liquids.

  • Observation: The mixture is allowed to stand and is then visually inspected.

    • Miscible: If the resulting mixture is a single, clear, homogeneous phase, the liquids are miscible.[16]

    • Immiscible: If two distinct layers form, the liquids are immiscible.[16]

    • Partially Soluble: If there is a limit to how much this compound will dissolve in the solvent, this can be quantified by careful titration until a persistent second phase appears.

Refractive Index Measurement with an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through the liquid, is determined using an Abbe refractometer.[4][18][19]

Methodology:

  • Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.[18]

  • Sample Application: A few drops of this compound are placed on the clean, dry surface of the measuring prism.[20]

  • Measurement: The prism is closed, and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls to bring a distinct light/dark boundary into focus and align it with the crosshairs.[20][21]

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as refractive index is temperature-dependent.[4][18]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid chemical such as this compound.

G Workflow for Physical Property Determination of this compound cluster_sample Sample Preparation cluster_properties Property Determination cluster_data Data Analysis & Reporting Sample This compound Sample Density Density (Pycnometer) Sample->Density BoilingPoint Boiling Point (Siwoloboff Method) Sample->BoilingPoint MeltingPoint Melting Point (Cryostat/Low Temp App.) Sample->MeltingPoint VaporPressure Vapor Pressure (Isoteniscope) Sample->VaporPressure Solubility Solubility/Miscibility (Visual Observation) Sample->Solubility RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex DataAnalysis Data Collation & Analysis Density->DataAnalysis BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis VaporPressure->DataAnalysis Solubility->DataAnalysis RefractiveIndex->DataAnalysis Report Technical Guide Generation DataAnalysis->Report

Caption: Logical workflow for determining the physical properties of this compound.

References

An In-Depth Technical Guide to Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl nitrate, a chemical compound with applications in organic synthesis and historical use as a vasodilator. This document details its chemical identifiers, physical and chemical properties, and outlines common experimental protocols for its synthesis, while emphasizing the associated safety considerations.

Chemical Identifiers

This compound is systematically identified through a variety of chemical registry numbers and notations. These identifiers are crucial for unambiguous reference in research, manufacturing, and regulatory contexts. The primary identifier is its CAS number, 625-58-1.[1][2][3] Other significant identifiers are provided in the table below.

Logical_Relationship_of_Identifiers This compound (Chemical Substance) This compound (Chemical Substance) CAS Number: 625-58-1 CAS Number: 625-58-1 This compound (Chemical Substance)->CAS Number: 625-58-1 PubChem CID: 12259 PubChem CID: 12259 This compound (Chemical Substance)->PubChem CID: 12259 ChemSpider ID: 11756 ChemSpider ID: 11756 This compound (Chemical Substance)->ChemSpider ID: 11756 InChI / InChIKey InChI / InChIKey This compound (Chemical Substance)->InChI / InChIKey SMILES SMILES This compound (Chemical Substance)->SMILES EC Number: 210-903-3 EC Number: 210-903-3 This compound (Chemical Substance)->EC Number: 210-903-3

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. These data are essential for laboratory handling, experimental design, and safety assessments.

PropertyValue
Molecular Formula C2H5NO3
Molecular Weight 91.07 g/mol [4]
CAS Number 625-58-1[1][2][5]
Melting Point -102 °C (-152 °F; 171 K)[1]
Boiling Point 87.5 °C (189.5 °F; 360.6 K)[1]
Density 1.1084 g/cm³ at 20 °C[4]
Flash Point 10 °C (50 °F)[2]
Vapor Density 3.1 (Air = 1)[4]
Vapor Pressure 64.0 mmHg at 20 °C[4]
Solubility in Water Insoluble[4][6]
Solubility in Organic Solvents Soluble in alcohol and ether[3][4]
Detonation Velocity 6,010 m/s[1][5]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a potentially hazardous procedure due to the explosive nature of the compound and should only be attempted with appropriate safety measures in a controlled laboratory setting. Two common methods are described below.

Method 1: Nitration of Ethanol with a Mixed Acid

This method involves the reaction of ethanol with a mixture of concentrated nitric and sulfuric acids. The presence of urea is critical to decompose any nitrous acid that forms, which can otherwise lead to an explosion.[1][5]

  • Reactants:

    • Concentrated Nitric Acid (65%)

    • Concentrated Sulfuric Acid (96%)

    • Pure Ethyl Alcohol

    • Urea

  • Procedure Outline:

    • A nitrating mixture is prepared by slowly adding sulfuric acid to nitric acid with cooling.

    • A separate mixture of ethanol and sulfuric acid is prepared and cooled.

    • The ethanol mixture is added dropwise to the nitrating mixture while maintaining a low temperature (around 5-10 °C).[7]

    • After the addition is complete, the mixture is stirred for a short period.

    • The crude this compound separates and is then washed with cold water and a dilute ammonia or sodium carbonate solution to neutralize excess acid.[7]

    • The product is then dried over a drying agent such as calcium chloride.[7]

Method 2: Reaction of Ethyl Halide with Silver Nitrate

This method involves a nucleophilic substitution reaction between an ethyl halide (e.g., ethyl iodide) and silver nitrate.[1][5]

  • Reactants:

    • Ethyl Iodide (or other ethyl halide)

    • Silver Nitrate

    • Solvent (e.g., ethanol)

  • Procedure Outline:

    • Silver nitrate is dissolved in a suitable solvent.

    • Ethyl iodide is added to the silver nitrate solution.

    • The reaction mixture is typically heated to facilitate the reaction.

    • Silver iodide precipitates out of the solution.

    • The precipitated silver iodide is removed by filtration.

    • The this compound is then isolated from the filtrate.

Note on Purification: Purification of this compound by distillation is extremely hazardous and carries a significant risk of explosion, especially if performed at atmospheric pressure.[1][5]

Signaling Pathways and Experimental Workflows

While this compound itself is not typically involved in complex biological signaling pathways in the same manner as pharmaceuticals, its primary physiological effect as a vasodilator is analogous to that of nitroglycerin. This action is mediated by the release of nitric oxide (NO), a potent signaling molecule.

Vasodilation_Pathway cluster_drug Drug Action cluster_cellular Cellular Response This compound This compound Enzymatic Conversion Enzymatic Conversion This compound->Enzymatic Conversion Nitric Oxide (NO) Nitric Oxide (NO) Enzymatic Conversion->Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates GTP -> cGMP GTP -> cGMP Soluble Guanylate Cyclase (sGC)->GTP -> cGMP Catalyzes Protein Kinase G (PKG) Protein Kinase G (PKG) GTP -> cGMP->Protein Kinase G (PKG) Activates Myosin Light Chain Dephosphorylation Myosin Light Chain Dephosphorylation Protein Kinase G (PKG)->Myosin Light Chain Dephosphorylation Smooth Muscle Relaxation Smooth Muscle Relaxation Myosin Light Chain Dephosphorylation->Smooth Muscle Relaxation

Safety and Handling

This compound is a highly flammable and explosive compound.[1] It is sensitive to shock, friction, and heat. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated fume hood, and the compound should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials. Due to its explosive nature, only small quantities should be handled at any given time.

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. Ethyl nitrate is a hazardous substance that requires specialized knowledge and handling procedures. Always consult official safety data sheets (SDS) and relevant regulations before handling this chemical.

Executive Summary

This compound (C₂H₅NO₃) is a colorless, volatile liquid with a sweet, pleasant odor.[1][2] While it has applications in organic synthesis, including the preparation of drugs, perfumes, and dyes, and has been considered as a rocket propellant, its utility is overshadowed by its significant hazards.[3] this compound is a highly flammable liquid and a sensitive explosive, capable of detonation upon impact or exposure to high temperatures.[3][4] It is also a potent vasodilator and poses toxicological risks, primarily through inhalation and dermal absorption.[4] This guide provides a comprehensive overview of the safety and hazards associated with this compound, including its physicochemical properties, explosive and flammable characteristics, reactivity, and toxicological profile. Detailed experimental protocols for its synthesis and for standardized safety testing are also provided to inform risk assessment and safe handling practices.

Physicochemical and Safety Properties

A summary of the key physicochemical and safety properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various conditions and for designing appropriate safety protocols.

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂H₅NO₃[3]
Molecular Weight 91.07 g/mol [2]
Appearance Colorless liquid[1][2]
Odor Pleasant, sweet[1][2]
Boiling Point 87.2 °C @ 762 mmHg[2]
Melting Point -94.6 °C[2]
Density 1.1084 g/cm³ @ 20 °C[5]
Vapor Density 3.1 (Air = 1)[5]
Vapor Pressure 64.0 mmHg @ 25 °C[5]
Solubility Insoluble in water; miscible with alcohol and ether.[5]
Flash Point 10 °C (50 °F)[6]
Explosive Limits in Air Lower: 4.0% by volume[5]
Detonation Velocity 6,010 m/s[3][4]

Explosive and Flammable Hazards

This compound is classified as an unstable explosive.[5] It is a dangerous fire and explosion hazard, readily capable of detonation or explosive decomposition at normal temperatures and pressures.[4][6]

Explosive Properties

This compound is a sensitive high explosive.[3][4] Prolonged exposure to fire or heat can cause vigorous decomposition and rupturing of containers.[2] It is sensitive to shock and may explode if struck.[3] Purification by distillation carries a serious risk of explosion.[3]

Table 2: Explosive Properties of this compound

PropertyValueReference(s)
Classification Unstable Explosive[5]
Detonation Velocity 6,010 m/s[3][4]
Impact Sensitivity Data not available. For comparison, the liquid isomer l-ETN has a DH₅₀ of 0.74 ± 0.05 J.[7]
Friction Sensitivity Data not available. Liquids are often not tested for friction sensitivity due to their lubricating properties. The solid isomer ETN has a friction sensitivity of 38.1 ± 12.0 N.[7][8]
Flammable Properties

This compound is a highly flammable liquid with a low flash point.[6] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]

Table 3: Flammable Properties of this compound

PropertyValueReference(s)
Flash Point 10 °C (50 °F)[6]
Lower Explosive Limit (LEL) 4.0% by volume[5]
Upper Explosive Limit (UEL) Data not available
Fire Fighting Measures Use dry chemical, CO₂, or foam extinguishers. Water may be ineffective.[4]
Combustion Products Produces toxic oxides of nitrogen (NOx) during combustion.[2][3]

Reactivity and Incompatibility

This compound is a strong oxidizing agent.[6] It can react vigorously, and potentially detonate, when mixed with reducing agents, including hydrides, sulfides, and nitrides.[5] It is also incompatible with strong acids, powdered metals, and other materials as detailed in Table 4.

Table 4: Incompatible Materials with this compound

Incompatible MaterialNature of HazardReference(s)
Reducing Agents (e.g., hydrides, sulfides, nitrides) Vigorous reaction, potential for detonation.[5]
Strong Acids Violent reactions.[9]
Powdered Metals Violent reactions.[9]
Lewis Acids Incompatible.
Heat, Sparks, Open Flames, Shock, Friction Initiation of fire or explosion.[4]
Organic Materials Can form explosive mixtures.[10][11]

Toxicological Profile

This compound is toxic and can be absorbed through inhalation and skin contact.[4] Exposure can lead to a range of acute and chronic health effects. A significant hazard is the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[4]

Table 5: Toxicological Data for this compound

EndpointRoute of ExposureSpeciesValueReference(s)
LD50 (Lethal Dose, 50%) Oral, DermalNot availableNo data available[5]
LC50 (Lethal Concentration, 50%) InhalationNot availableNo data available[5]
Occupational Exposure Limits (OELs) InhalationHumanNo established limits (TLV-TWA, STEL).[4]

Note: Specific LD50 and LC50 values for this compound are not available in the cited literature. The absence of established OELs does not imply a lack of harm, and exposure should be minimized.

Health Effects
  • Acute Effects: Irritation of the skin, eyes, nose, and throat.[4] High levels of exposure can cause headache, fatigue, dizziness, nausea, vomiting, abdominal cramps, weakness, and a blue discoloration of the skin and lips (cyanosis) due to methemoglobinemia.[4] Severe exposure can lead to difficulty breathing, collapse, convulsions, and death.[4]

  • Chronic Effects: Repeated exposure may lead to personality changes such as depression, anxiety, or irritability.[4]

Experimental Protocols

Synthesis of this compound

Warning: The synthesis of this compound is extremely hazardous and should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures, including a blast shield.

Method 1: Nitration of Ethanol with a Mixed Acid

This protocol is adapted from a user-shared procedure and should be treated with extreme caution.

Materials:

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (96%)

  • Absolute Ethanol

  • Urea

  • Ice

  • Separatory Funnel

  • Beakers and Flasks

  • Stirring apparatus

  • Thermometer

  • Cooling bath

Procedure:

  • Prepare a nitrating mixture by slowly adding 300 ml of 96% H₂SO₄ to 260 ml of 65% HNO₃ with constant cooling and stirring.

  • Cool the nitrating mixture to 0 °C.

  • In a separate container, slowly add 16 ml of 96% H₂SO₄ to 160 ml of pure ethyl alcohol with cooling and stirring. Cool this mixture to 0 °C.

  • In a large beaker placed in a salted ice bath, pour the cold nitrating mixture.

  • Slowly add the cold ethanol mixture to the nitrating mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, transfer the mixture to a separatory funnel and allow the layers to separate for no more than 15 minutes.

  • Drain the lower acid layer.

  • Wash the crude this compound product with cold water, followed by a dilute ammonia or sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the product and dry it over a suitable drying agent like anhydrous calcium chloride.

  • Note: Distillation for further purification is extremely dangerous and can lead to an explosion.

BAM Fallhammer Impact Sensitivity Test (Adapted for Liquids)

This protocol is a general guideline based on the principles of the BAM Fallhammer test.[12][13]

Apparatus:

  • BAM Fallhammer apparatus with a set of drop weights (e.g., 1 kg, 5 kg, 10 kg).

  • Steel anvil and roller assembly for liquid samples.

  • Pipette for sample measurement (e.g., 40 mm³).

Procedure:

  • Ensure the apparatus is clean and in good working order.

  • Place the steel anvil and roller assembly on the base of the instrument.

  • Using a pipette, place a 40 mm³ sample of this compound into the sample holder.

  • Position the sample holder on the anvil.

  • Select a drop weight and a drop height based on the expected sensitivity of the material. For unknown materials, start with a low impact energy.

  • Raise the drop weight to the desired height and release it, allowing it to impact the sample.

  • Observe for any reaction, such as a flash, smoke, or audible report.

  • Conduct a series of trials at different drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). The "up-and-down" or Bruceton method is commonly used for this determination.

  • The impact energy is calculated from the mass of the drop weight and the drop height.

BAM Friction Sensitivity Test

Note: As a liquid, this compound is generally not tested for friction sensitivity because its lubricating properties can give misleadingly insensitive results.[8][14] The following is a general protocol for the BAM friction test for context.[15][16]

Apparatus:

  • BAM friction apparatus with porcelain pegs and plates.

  • A set of weights to apply a defined load.

Procedure:

  • Place a fresh porcelain plate on the sliding carriage of the apparatus.

  • Apply a small, measured amount of the substance (for solids, typically around 10 mm³) to the porcelain plate.

  • Lower the porcelain peg onto the sample.

  • Apply a specific load to the peg using the weighted arm.

  • Start the motor, which moves the porcelain plate back and forth under the peg once.

  • Observe for any reaction (e.g., spark, flame, crackling sound).

  • The test is repeated six times at a given load. The result is considered positive if a reaction occurs in at least one of the six trials.

  • The limiting load, the lowest load at which a positive result is obtained, is determined.

Signaling Pathways and Decomposition

Vasodilation Signaling Pathway

Like other organic nitrates, this compound is a vasodilator.[17] This effect is mediated through the nitric oxide (NO) signaling pathway.[18][19][20] this compound acts as a pro-drug, releasing NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which ultimately causes vasodilation.[18]

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell EthylNitrate_ext This compound EthylNitrate_int This compound EthylNitrate_ext->EthylNitrate_int Diffusion NO Nitric Oxide (NO) EthylNitrate_int->NO Metabolic Activation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca Decreased Intracellular Ca²⁺ PKG->Ca Relaxation Muscle Relaxation (Vasodilation) Ca->Relaxation

Caption: Vasodilation signaling pathway of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its hazardous nature. The initial and primary step in its decomposition is the cleavage of the O-NO₂ bond.[21] This homolytic fission results in the formation of an ethoxy radical and nitrogen dioxide.[21] The ethoxy radical is unstable and rapidly decomposes further.

Decomposition_Pathway EthylNitrate This compound (CH₃CH₂ONO₂) BondCleavage O-NO₂ Bond Cleavage (Initial Step) EthylNitrate->BondCleavage Heat Heat Heat->EthylNitrate EthoxyRadical Ethoxy Radical (CH₃CH₂O•) BondCleavage->EthoxyRadical NO2 Nitrogen Dioxide (NO₂) BondCleavage->NO2 Decomposition Rapid Decomposition EthoxyRadical->Decomposition MethylRadical Methyl Radical (•CH₃) Decomposition->MethylRadical Formaldehyde Formaldehyde (CH₂O) Decomposition->Formaldehyde

References

solubility of ethyl nitrate in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl nitrate in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its handling, application, and environmental fate. Below are tabulated data summarizing its solubility in aqueous and organic media.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)Henry's Law Constant (HScp) (M atm⁻¹)Citation
551.3-[1][2][3]
4.9-4.88 ± 0.13[4][5]
20.0-2.03 ± 0.06[4][5]

Note: Several sources describe this compound as "insoluble in water" at ambient temperature, which suggests limited solubility.[1][2][3][6][7][8] The Henry's Law constants indicate that this compound is expected to volatilize from water surfaces.[1][8]

Table 2: Solubility and Miscibility of this compound in Organic Solvents

SolventSolubility/MiscibilityCitation
EthanolMiscible[2][3][6][8][9]
Diethyl EtherMiscible[1][2][3][6][9]
n-OctanolThe octanol-water partition coefficient (Kow) was calculated from Henry's law constants, but specific solubility data is not provided.[4][5]
Alcohol (general)Soluble[1][7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and verifying solubility data. The following section outlines a key protocol for determining the Henry's Law constant of this compound.

Determination of Henry's Law Constant

A recent study by Easterbrook et al. (2024) provides a detailed method for measuring the Henry's law solubility constants of this compound.[4][5]

Objective: To determine the temperature- and salinity-dependent Henry's law solubility constants for this compound in various solvents.

Apparatus:

  • Jacketed bubble column apparatus with temperature control.

  • Gas chromatograph (GC) for monitoring gas-phase concentrations.

  • Diffusion source for generating this compound-containing gas streams.

Procedure:

  • A known volume of the solvent (deionized water, synthetic sea salt solution, or n-octanol) is placed in the jacketed bubble column.

  • The temperature of the solvent is controlled by circulating a fluid through the jacket.

  • A gas stream containing a stable concentration of this compound, generated from a diffusion source, is bubbled through the solvent.

  • The concentration of this compound in the gas phase at the inlet and outlet of the bubble column is monitored over time using a gas chromatograph.

  • The system is allowed to reach a gas-liquid equilibrium.

  • The Henry's law constant (H) is calculated from the change in the gas-phase concentration of this compound over time, the gas flow rate, and the volume of the liquid.

  • The temperature dependence of the Henry's law solubility is determined by performing measurements at different temperatures and creating a van't Hoff plot.

Data Analysis: The relationship for gas-liquid equilibration and the temperature dependence of Henry's law solubility are used to determine the relevant constants.[4] The octanol-water partition coefficient (Kow) can be calculated from the determined Henry's law constants in water and n-octanol.[4][5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general experimental workflow for determining the solubility of a compound like this compound in a given solvent.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Incubation with excess solute sep Phase Separation equil->sep e.g., Centrifugation or Filtration analysis Quantitative Analysis of Solute sep->analysis Analysis of supernatant/filtrate result Solubility Calculation analysis->result Concentration determination

Caption: General workflow for determining the solubility of a compound.

References

A Technical History of Ethyl Nitrate Synthesis: From Discovery to Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitrate (C₂H₅NO₃), the ethyl ester of nitric acid, is a volatile and explosive liquid that has found applications ranging from organic synthesis to use as a nitrating agent and as an intermediate in the preparation of various pharmaceuticals, dyes, and perfumes.[1] Its history is intertwined with the development of organic chemistry in the 19th century, marked by early challenges in its isolation due to the presence of reactive impurities. This technical guide provides an in-depth exploration of the historical and modern methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers and professionals in the field.

The Dawn of this compound: Millon's Breakthrough

Investigations into the reaction of ethanol with nitric acid date back to the Middle Ages.[1] However, these early attempts predominantly produced ethyl nitrite, and the successful synthesis of pure this compound remained elusive. The primary obstacle was the presence of nitrous acid (HNO₂) impurities in the nitric acid, which led to uncontrolled, often explosive, reactions.[1][2]

The pivotal breakthrough came in 1843 from the French chemist Eugène Millon . He correctly identified nitrous acid as the destabilizing agent and ingeniously introduced urea to the reaction mixture.[1][2] Urea effectively decomposes nitrous acid, preventing the violent side reactions that had thwarted earlier efforts.[1][2] This innovation not only enabled the first successful synthesis of this compound but also established a critical safety principle for nitration reactions that persists to this day.

Key Synthesis Methodologies

The synthesis of this compound has evolved from Millon's initial discovery to include several distinct methods, each with its own set of advantages and challenges. The following sections detail the core historical and modern synthetic routes.

Nitration of Ethanol with Nitric Acid (Millon's Method and its Refinements)

This is the foundational and most direct method for this compound synthesis. It involves the esterification of ethanol with nitric acid, often with the aid of a dehydrating agent like sulfuric acid and the essential presence of a nitrous acid scavenger like urea.

Experimental Protocol (Modern Laboratory Scale):

  • Reagents:

    • Absolute Ethyl Alcohol (38 g)

    • Urea (6 g)

    • Concentrated Nitric Acid (d=1.4, 60 g), pre-boiled with 0.5 g of urea to remove dissolved nitrous oxides.

    • Additional Nitric Acid (100 g), pre-boiled with 1 g of urea.

    • Additional Absolute Ethyl Alcohol (75 g)

    • Granular Calcium Chloride (for drying)

  • Procedure:

    • To a distilling flask, add 38 g of absolute ethyl alcohol, 6 g of urea, and 60 g of the pre-treated concentrated nitric acid.[3]

    • Gently heat the mixture to initiate distillation.

    • After approximately one-third of the initial volume has distilled over, begin the slow, simultaneous addition of a mixture of 100 g of pre-treated nitric acid and 75 g of absolute ethyl alcohol from a dropping funnel.[3]

    • Continue the distillation until no more liquid passes over.[3]

    • Purification:

      • Transfer the distillate to a separatory funnel and wash it three times with water. For the first wash, use a double volume of water.[3]

      • Separate the this compound layer (denser layer) and dry it by allowing it to stand in contact with granular calcium chloride for several hours.[3]

      • Carefully distill the dried this compound. The pure product will boil at approximately 87°C.[3]

  • Yield: This method can produce approximately 40 g of this compound under these conditions.[3]

Logical Flow of Millon's Method Refinement

Millon_Method reagents Reactants: Ethanol, Nitric Acid, Urea mixing Initial Mixing in Distillation Flask reagents->mixing distillation_start Gentle Distillation mixing->distillation_start addition Slow Addition of More Reactants distillation_start->addition distillation_end Continue Distillation to Completion addition->distillation_end purification Purification: Water Washes distillation_end->purification drying Drying with Calcium Chloride purification->drying final_distillation Final Distillation drying->final_distillation product Pure this compound final_distillation->product

Caption: Experimental workflow for the laboratory synthesis of this compound via the nitration of ethanol.

Synthesis from Ethyl Halides and Silver Nitrate

A classic method for forming esters is the reaction of an alkyl halide with a silver salt of the corresponding acid. In this case, an ethyl halide (such as ethyl iodide or ethyl bromide) is reacted with silver nitrate. This reaction is a nucleophilic substitution where the nitrate ion replaces the halide.

General Reaction:

C₂H₅X + AgNO₃ → C₂H₅NO₃ + AgX (where X = I, Br, Cl)

While this method is frequently cited as a viable route for preparing this compound, detailed experimental protocols with specific quantitative yields for this particular product are not well-documented in modern literature. The reaction is known to proceed, but challenges in purification and the high cost of silver nitrate have made other methods more common. The primary utility of reacting alkyl halides with silver salts has historically been with silver nitrite to form nitroalkanes (the Victor Meyer reaction), which often produces alkyl nitrites as byproducts.

Experimental Protocol:

A detailed, reliable, and reproducible protocol with quantitative yield data for the synthesis of this compound from ethyl halides and silver nitrate could not be identified in the surveyed literature. General procedures involve heating the ethyl halide with silver nitrate in a suitable solvent, followed by filtration of the precipitated silver halide and purification of the resulting this compound. However, the risk of explosion during purification, particularly distillation, remains a significant hazard.[1]

Synthesis via Nitryl Fluoride

A more modern and highly efficient method involves the reaction of ethanol with nitryl fluoride (NO₂F). This reaction is typically carried out at low temperatures.

Experimental Protocol:

  • Reagents:

    • Ethanol

    • Gaseous Nitryl Fluoride (NO₂F)

    • Potassium Fluoride (as a catalyst)

    • Acetonitrile (as a solvent)

  • Procedure:

    • Bubble gaseous nitryl fluoride through a solution of ethanol in acetonitrile.[4]

    • Maintain the reaction temperature between -30°C and -20°C.[4]

    • The presence of potassium fluoride facilitates the reaction.

  • Yield: This method has been reported to achieve a high yield of 89.4% .[4]

Signaling Pathway of Nitryl Fluoride Synthesis

Nitryl_Fluoride_Pathway ethanol Ethanol (in Acetonitrile) reaction Reaction at -30 to -20°C ethanol->reaction nitryl_fluoride Nitryl Fluoride (gas) nitryl_fluoride->reaction product This compound reaction->product byproduct Hydrogen Fluoride reaction->byproduct kf Potassium Fluoride (Catalyst) kf->reaction

Caption: Key components and products in the synthesis of this compound using nitryl fluoride.

Continuous Nitration Processes

In an industrial context, continuous flow processes are often favored for safety and efficiency. A patented method describes the continuous nitration of nitric acid vapor to produce this compound. This approach offers better control over reaction parameters and reduces the residence time of the explosive product in the heated reaction zone, thereby enhancing safety.

General Protocol (from Patent CN102531909B):

  • Nitrating Agent Preparation: A solution of a protective agent (e.g., urea, dicyandiamide) in water is prepared, and nitric acid is slowly added.[5]

  • Reaction:

    • The nitrating agent is heated to 40-60°C.[5]

    • Ethanol and nitric acid are continuously added dropwise to the reactor.[5]

    • The this compound product is continuously removed from the reactor via distillation as it is formed, which shifts the reaction equilibrium towards the product and minimizes decomposition.[5]

  • Purification: The collected crude product is then washed, dried, and rectified to obtain pure this compound.[5]

This method leverages the volatility of this compound to improve both yield and safety in a scalable manner.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis methods discussed.

Synthesis MethodKey ReactantsReaction ConditionsReported Yield
Nitration of Ethanol (Lab Scale) Ethanol, Nitric Acid, UreaGentle heating and distillation~40 g scale
Reaction with Ethyl Halide & Silver Nitrate Ethyl Halide, Silver NitrateHeating in a solvent (details not well-documented)Not specified
Reaction with Nitryl Fluoride Ethanol, Nitryl Fluoride, Potassium Fluoride-30°C to -20°C in acetonitrile89.4%
Continuous Nitration Ethanol, Nitric Acid, Protective Agent40-60°C initial temp, continuous feed and distillation at ~90°CHigh (implied)

Conclusion

The synthesis of this compound has progressed significantly from its challenging discovery in the 19th century. Eugène Millon's crucial insight into the role of nitrous acid and its removal by urea laid the foundation for safe and effective nitration. While the classic methods of direct nitration of ethanol and reaction with silver salts are historically significant, modern techniques such as the use of nitryl fluoride offer substantially higher yields. For industrial-scale production, continuous nitration processes represent the state-of-the-art, providing enhanced safety and efficiency. This guide provides a comprehensive overview of these methods, offering valuable technical details for researchers and professionals engaged in organic synthesis and drug development.

References

Ethyl Nitrate Decomposition: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitrate (C₂H₅NO₃), an ethyl ester of nitric acid, is a volatile and explosive compound with applications in organic synthesis and as a potential vasodilator. Its decomposition characteristics are of significant interest due to its energetic nature and its role in atmospheric chemistry. This technical guide provides an in-depth analysis of the decomposition products of this compound under thermal and photolytic conditions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Thermal Decomposition of this compound

The thermal decomposition of this compound has been investigated across a range of temperatures and pressures. The primary initiation step involves the homolytic cleavage of the O-NO₂ bond, leading to the formation of an ethoxy radical (C₂H₅O•) and nitrogen dioxide (NO₂)[1][2]. The subsequent reactions of the ethoxy radical dictate the final product distribution.

Primary and Secondary Decomposition Products

At elevated temperatures, the ethoxy radical undergoes further decomposition. The main products observed from the thermal decomposition of this compound include:

  • Primary Products: Ethyl nitrite, Acetaldehyde, Nitrogen dioxide[1].

  • Secondary Products: Formaldehyde, Methyl radical, Carbon monoxide, Carbon dioxide, Nitric oxide, Dinitrogen monoxide, Nitrogen, and trace amounts of Methane, Ethane, and Hydrogen[2][3][4].

One study conducted in a low-pressure flow reactor at temperatures between 464 K and 673 K reported near-unity yields for nitrogen dioxide, methyl radicals, and formaldehyde[1][2]. In contrast, studies at lower temperatures (e.g., 181 °C) have shown a high yield of ethyl nitrite[5].

Quantitative Data on Thermal Decomposition Products

The following tables summarize the quantitative data available from various experimental studies on the thermal decomposition of this compound.

Table 1: Product Yields from Thermal Decomposition in a Low-Pressure Flow Reactor

ProductYieldTemperature Range (K)Pressure Range (Torr)Analytical MethodReference
Nitrogen Dioxide (NO₂)~1464 - 6731 - 12.5 (Helium)Quadrupole Mass Spectrometry[1][2]
Methyl Radical (CH₃•)~1464 - 6731 - 12.5 (Helium)Quadrupole Mass Spectrometry[1][2]
Formaldehyde (CH₂O)~1464 - 6731 - 12.5 (Helium)Quadrupole Mass Spectrometry[1][2]

Table 2: Product Yields from Thermal Decomposition at 181 °C

ProductYield (%)Initial this compound PressureAnalytical MethodReference
Ethyl Nitrite75Not specifiedInfrared & Visible Spectrophotometry[2]
Nitromethane8 - 917.3 - 80 mmInfrared Spectrophotometry[5]
Thermal Decomposition Pathways

The thermal decomposition of this compound proceeds through a series of radical reactions. The primary pathway and subsequent reactions are illustrated in the diagram below.

ThermalDecomposition C2H5ONO2 C2H5ONO2 C2H5O• C2H5O• C2H5ONO2->C2H5O• Δ NO2 NO2 C2H5ONO2->NO2 CH3• CH3• C2H5O•->CH3• CH2O CH2O C2H5O•->CH2O CH3CHO CH3CHO C2H5O•->CH3CHO H• H• C2H5O•->H• Further Products Further Products NO2->Further Products CH3•->Further Products CH2O->Further Products CH3CHO->Further Products H•->Further Products

Thermal Decomposition Pathway of this compound.

Photolytic Decomposition of this compound

The photolysis of this compound, particularly in the tropospherically relevant wavelength range, is a significant process in atmospheric chemistry. The primary photochemical process is the cleavage of the O-NO₂ bond upon absorption of a photon.

Photolytic Decomposition Products

The main products identified from the photolysis of this compound are:

  • Nitrogen dioxide (NO₂)

  • Ethoxy radical (C₂H₅O•)

The ethoxy radical can then undergo further reactions to produce formaldehyde, acetaldehyde, and other minor products.

Quantitative Data on Photolytic Decomposition Products

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed.

Table 3: Quantum Yield of NO₂ from this compound Photolysis at 294 K

Wavelength (nm)Quantum Yield (ΦNO₂)Total Pressure (Torr)Bath GasAnalytical MethodReference
2900.98 ± 0.09250 - 700N₂Not specified[6]
2950.98 ± 0.09250 - 700N₂Not specified[6]
3150.98 ± 0.09250 - 700N₂Not specified[6]

The quantum yield for NO₂ production is consistently near unity across the tested wavelengths, indicating that the cleavage of the O-NO₂ bond is the dominant primary photochemical process[6].

Photolytic Decomposition Pathway

The photolytic decomposition pathway of this compound is initiated by the absorption of UV radiation.

PhotolyticDecomposition C2H5ONO2 C2H5ONO2 C2H5O• C2H5O• C2H5ONO2->C2H5O• NO2 NO2 C2H5ONO2->NO2 Secondary Products Secondary Products C2H5O•->Secondary Products NO2->Secondary Products

Photolytic Decomposition Pathway of this compound.

Experimental Protocols

Thermal Decomposition in a Low-Pressure Flow Reactor

A common experimental setup for studying the thermal decomposition of this compound involves a low-pressure flow reactor coupled with a quadrupole mass spectrometer[1][2].

Methodology:

  • Reactant Introduction: Gaseous this compound, diluted in a carrier gas such as helium, is introduced into a heated flow reactor. The flow rates are controlled to achieve the desired concentration and residence time.

  • Temperature and Pressure Control: The reactor is maintained at a constant temperature within the range of 464-673 K and a total pressure of 1-12.5 Torr[1][2].

  • Product Detection: A portion of the gas mixture from the reactor is continuously sampled into a quadrupole mass spectrometer for the identification and quantification of reactants and products.

  • Calibration: The mass spectrometer is calibrated for stable products like formaldehyde by injecting known amounts into the reactor[1]. For radical species like the methyl radical, a scavenging agent (e.g., Br₂) can be used to convert them into a stable, detectable species (e.g., CH₃Br)[7].

FlowReactorWorkflow cluster_prep Sample Preparation cluster_reaction Decomposition cluster_analysis Analysis EthylNitrate This compound (in He carrier gas) FlowReactor Low-Pressure Flow Reactor (464-673 K, 1-12.5 Torr) EthylNitrate->FlowReactor MassSpec Quadrupole Mass Spectrometer FlowReactor->MassSpec Sampling Data Data Acquisition & Analysis MassSpec->Data

Experimental Workflow for Thermal Decomposition Study.
Photolysis in a Reaction Chamber with FTIR Analysis

The photolysis of this compound can be studied in a reaction chamber equipped with in-situ Fourier Transform Infrared (FTIR) spectroscopy[8].

Methodology:

  • Chamber Preparation: The reaction chamber is evacuated and filled with a known concentration of this compound vapor and a bath gas (e.g., N₂ or synthetic air).

  • Photolysis: The chamber is irradiated with a light source that simulates atmospheric conditions or provides specific wavelengths (e.g., 290, 295, 315 nm)[6].

  • In-situ Monitoring: The concentrations of the reactant and gaseous products are monitored in real-time using a long-path FTIR spectrometer.

  • Offline Analysis: For the identification of non-gaseous or low-concentration products, samples can be collected from the chamber for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)[8].

PhotolysisWorkflow cluster_prep Sample Preparation cluster_reaction Photolysis cluster_analysis Analysis EthylNitrateVapor This compound Vapor + Bath Gas (N2) ReactionChamber Reaction Chamber with UV source EthylNitrateVapor->ReactionChamber FTIR In-situ FTIR Spectroscopy ReactionChamber->FTIR Real-time Monitoring Offline Offline Analysis (HPLC, IC) ReactionChamber->Offline Sampling Data Data Acquisition & Analysis FTIR->Data Offline->Data

Experimental Workflow for Photolysis Study.

Conclusion

The decomposition of this compound is a complex process involving multiple reaction pathways that are highly dependent on the conditions. Thermal decomposition is initiated by O-NO₂ bond cleavage, leading to a cascade of radical reactions that produce a variety of products, with yields varying significantly with temperature. Photolytic decomposition is also initiated by O-NO₂ bond cleavage and is a highly efficient process at tropospherically relevant wavelengths. The detailed understanding of these decomposition pathways and product distributions is crucial for safety considerations in handling this compound and for accurately modeling its impact on atmospheric chemistry. The experimental protocols outlined in this guide provide a framework for further research into the decomposition of this and other nitrate esters.

References

Thermodynamic Data of Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the thermodynamic properties of ethyl nitrate (C₂H₅NO₃), intended for researchers, scientists, and professionals in drug development. It includes key thermodynamic data, detailed experimental methodologies for their determination, and visualizations of relevant chemical pathways.

The thermodynamic properties of this compound have been determined through various experimental techniques, primarily calorimetry and kinetic studies of its decomposition. This data is crucial for understanding its stability, reactivity, and behavior in different environments.

Standard Thermodynamic Properties

The following table summarizes the standard thermodynamic properties of this compound at 298.15 K (25 °C).

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔHf°)-10.61kcal/mol[1]
Standard Gibbs Free Energy of Formation (ΔGf°)-10.61kcal/mol[1]
Standard Entropy of Formation (ΔSf°)-118.1cal/(mol·K)[1]
Heat of Combustion (ΔHc°) (vapor)322.4kcal/mol[2]
Temperature-Dependent Thermodynamic Properties

The NIST Web Thermo Tables provide critically evaluated data for the heat capacity, enthalpy, and entropy of this compound in different phases and as an ideal gas over a range of temperatures.[3]

Heat Capacity at Constant Pressure (Ideal Gas)

Temperature (K) Cp° (J/mol·K)
298 Data not explicitly found in snippets
400 Data not explicitly found in snippets
500 Data not explicitly found in snippets
600 Data not explicitly found in snippets
800 Data not explicitly found in snippets
1000 Data not explicitly found in snippets

Note: While the NIST source[3] indicates the availability of this data, specific values were not present in the provided search results.

Entropy (Ideal Gas)

Temperature (K) S° (J/mol·K)
298 Data not explicitly found in snippets
400 Data not explicitly found in snippets
500 Data not explicitly found in snippets
600 Data not explicitly found in snippets
800 Data not explicitly found in snippets
1000 Data not explicitly found in snippets

Note: While the NIST source[3] indicates the availability of this data, specific values were not present in the provided search results.

Phase Transition Data
PropertyValueUnitsReference
Melting Point178.6K[1]
Boiling Point87.5°C[4]
Enthalpy of Fusion (ΔHfus)Value not specified[1]
Entropy of Fusion (ΔSfus)47.74J/(mol·K)[5]

Experimental Protocols

The determination of the thermodynamic and kinetic properties of this compound involves several key experimental methodologies.

Synthesis of this compound

A common method for the preparation of this compound involves the nitration of ethanol.[4][6]

Protocol: Nitration of Ethanol

  • Concentrated nitric acid is first treated with a small amount of urea to eliminate any dissolved nitrous oxides.

  • A mixture of absolute ethanol, a small quantity of urea, and the purified concentrated nitric acid is prepared in a distillation flask.

  • The mixture is gently distilled.

  • After approximately one-third of the mixture has distilled, a solution of concentrated nitric acid and absolute ethanol is slowly added from a dropping funnel.

  • The distillation is continued until no more product passes over.

  • The collected this compound is purified by washing it multiple times with water in a separatory funnel to remove any residual acid and alcohol.

  • The washed ester is then dried using a drying agent such as granular calcium chloride.

  • A final, gentle distillation yields pure this compound. It is important to note that distillation of this compound carries a significant risk of explosion, especially at atmospheric pressure.[4][6]

An alternative synthesis involves the reaction of an ethyl halide (e.g., ethyl iodide) with silver nitrate in a suitable solvent.[6]

Low-Temperature Calorimetry

The heat capacity and enthalpy of fusion of this compound were determined using low-temperature calorimetry.[1]

Protocol:

  • A sample of pure, dried, and fractionally distilled this compound is placed in a calorimeter.[1]

  • The specific heat of the sample is measured over a temperature range from near absolute zero up to room temperature.[1]

  • The heat capacity of the empty calorimeter and any additional materials (like copper shavings for thermal conductivity) is subtracted from the total heat capacity to obtain that of the this compound sample.[1]

  • The enthalpy of fusion is determined by measuring the total heat required to transition the sample from a solid state just below the melting point to a liquid state just above the melting point.[1]

  • From these measurements, the entropy and enthalpy differences are calculated.[1]

Thermal Decomposition Kinetics

The kinetics of the thermal decomposition of this compound have been studied to understand its stability and reaction mechanisms.

Protocol: Flow Reactor with Mass Spectrometry This method was used to study the decomposition in a low-pressure environment.[7]

  • Gaseous this compound is introduced into a low-pressure flow reactor.[7]

  • The reactor is maintained at a constant temperature within the range of 464–673 K.[7]

  • The decomposition reaction is monitored as a function of pressure (typically 1–12.5 Torr of an inert gas like helium) and temperature.[7]

  • A quadrupole mass spectrometer is coupled to the reactor to monitor the concentration of the this compound reactant and the formation of decomposition products in real-time.[7]

  • The rate constant of the decomposition is determined from the kinetics of the loss of this compound and the formation of key products, such as the methyl radical.[7]

Protocol: Static Reactor with Pressure and Photometric Measurements This method was used to study the gas-phase decomposition.[8]

  • A known pressure of this compound is introduced into a heated Hysil reaction vessel of a known volume.[8]

  • The course of the reaction is followed by simultaneously measuring the change in total pressure and the concentration of nitrogen dioxide (NO₂) formed during the reaction.[8]

  • NO₂ concentration is measured using a photometric setup with optically plane glass windows on the reaction vessel.[8]

  • The final gaseous products are analyzed using standard analytical techniques such as gas chromatography and spectrophotometry to identify species like CO₂, CO, NO, N₂O, and N₂.[8]

  • The effect of additives like nitric oxide (NO) and nitrogen dioxide on the reaction rate is also studied by introducing them into the reaction vessel.[8]

Visualizations

The following diagrams illustrate key processes involving this compound.

Synthesis_of_Ethyl_Nitrate cluster_reactants Reactants cluster_process Process cluster_products Products Ethanol Ethanol (C₂H₅OH) Mixing Mixing & Gentle Distillation Ethanol->Mixing NitricAcid Concentrated Nitric Acid (HNO₃) NitricAcid->Mixing Urea Urea (CO(NH₂)₂) Urea->Mixing Removes Nitrous Oxides Purification Purification (Washing & Drying) Mixing->Purification Crude Product FinalDistillation Final Gentle Distillation Purification->FinalDistillation Byproducts Acidic & Aqueous Waste Purification->Byproducts EthylNitrate This compound (C₂H₅NO₃) FinalDistillation->EthylNitrate Pure Product

Caption: Workflow for the synthesis of this compound from ethanol and nitric acid.

Thermal_Decomposition_of_Ethyl_Nitrate cluster_initial_fission Initial Bond Cleavage cluster_secondary_decomposition Radical Decomposition cluster_final_products Final Products EthylNitrate This compound (CH₃CH₂ONO₂) EthoxyRadical Ethoxy Radical (CH₃CH₂O•) EthylNitrate->EthoxyRadical Δ (Heat) O-NO₂ Fission NitrogenDioxide Nitrogen Dioxide (NO₂) EthylNitrate->NitrogenDioxide Δ (Heat) O-NO₂ Fission MethylRadical Methyl Radical (•CH₃) EthoxyRadical->MethylRadical Rapid Decomposition Formaldehyde Formaldehyde (CH₂O) EthoxyRadical->Formaldehyde Rapid Decomposition FinalProducts CO₂, CO, NO, N₂O, N₂ EthoxyRadical->FinalProducts Further Reactions NitrogenDioxide->FinalProducts Further Reactions MethylRadical->FinalProducts Further Reactions

Caption: Thermal decomposition pathway of this compound.

References

Methodological & Application

Ethyl Nitrate as a Nitrating Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of ethyl nitrate as a nitrating agent in organic synthesis. These detailed application notes and protocols provide valuable insights into the reaction mechanisms, experimental procedures, and safety considerations for utilizing this powerful but hazardous reagent.

This compound (C₂H₅NO₃) is a colorless, volatile, and explosive liquid that serves as an effective nitrating agent in various chemical reactions.[1] Its utility extends to the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] However, due to its inherent instability and explosive nature, meticulous handling and adherence to strict safety protocols are paramount.[2]

Understanding the Nitration Mechanism

In the presence of a strong acid catalyst, such as sulfuric acid, this compound is believed to generate the nitronium ion (NO₂⁺), which is the key electrophilic species responsible for nitration.[3] This highly reactive intermediate then attacks electron-rich substrates, leading to the introduction of a nitro group.

Applications in Organic Synthesis

This compound has been explored as a nitrating agent for a variety of organic compounds, including amines and other nitrogen-containing heterocycles.

N-Nitration of Amines

This compound can be employed as a transfer nitrating agent for the synthesis of nitramines from primary and secondary amines. While direct nitration of primary amines can be challenging and may lead to the formation of nitrate esters as byproducts, specific protocols can favor the desired N-nitro product.[4] For instance, the nitration of sterically hindered amines has been achieved using this compound, although yields may vary.[4]

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted based on the specific substrate and desired outcome. All work involving this compound must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and behind a blast shield.

Protocol 1: General Procedure for N-Nitration of Amines

Warning: This reaction should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Materials:

  • Substrate (amine)

  • This compound

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine substrate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Slowly add the strong base to the solution to deprotonate the amine.

  • Once the deprotonation is complete, add a solution of this compound in the anhydrous solvent dropwise via the dropping funnel, maintaining the low temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The efficiency of nitration reactions using this compound is highly dependent on the substrate, reaction conditions, and the presence of catalysts. The following table summarizes representative data from the literature.

SubstrateProductReagentsSolventTemp (°C)Yield (%)Reference
n-Butylaminen-Butyl nitrateNO₂BF₄Dichloromethane-Low[4]

Note: This table is intended to be illustrative. Yields are highly substrate-dependent and require optimization.

Safety and Handling

This compound is a shock-sensitive and thermally unstable explosive.[1][2] It should be synthesized in situ whenever possible and not stored in its pure form.[2] Key safety precautions include:

  • Always work in a fume hood behind a blast shield.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant lab coat.

  • Use non-sparking tools and equipment.

  • Avoid friction, impact, and exposure to high temperatures.

  • Small-scale reactions are strongly recommended.

  • Have appropriate fire extinguishing equipment readily available.

  • Dispose of any residual this compound and reaction byproducts according to institutional safety guidelines. Small amounts can be carefully decomposed by diluting with a flammable solvent and burning in a safe, designated area, or by slow, controlled addition of a dilute alcoholic sodium hydroxide solution at low temperature.[2]

Visualizing the Workflow

The following diagram illustrates a typical workflow for a nitration reaction using this compound.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Cool Reaction Mixture A->B C Add Strong Base B->C D Slowly Add this compound C->D E Monitor Reaction by TLC D->E F Quench Reaction E->F G Extract Product F->G H Dry and Concentrate G->H I Purify Product H->I

A typical workflow for a nitration reaction.

Reaction Mechanism Pathway

The electrophilic aromatic substitution mechanism for nitration is depicted below.

Nitration_Mechanism reagents This compound + H₂SO₄ nitronium Nitronium Ion (NO₂⁺) reagents->nitronium Generation of Electrophile intermediate Sigma Complex (Wheland Intermediate) nitronium->intermediate aromatic Aromatic Substrate aromatic->intermediate Electrophilic Attack product Nitroaromatic Product + H⁺ intermediate->product Deprotonation

Electrophilic aromatic nitration mechanism.

These application notes and protocols are intended to serve as a valuable resource for the scientific community, promoting safer and more efficient use of this compound in research and development. For further details and specific applications, researchers are encouraged to consult the primary literature.

References

Analytical Methods for the Detection of Ethyl Nitrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitrate (C₂H₅NO₃) is a colorless, volatile, and explosive liquid used in organic synthesis, as a nitrating agent, and as an intermediate in the preparation of various pharmaceuticals, dyes, and perfumes.[1][2] Its presence in the atmosphere is also of interest as it can contribute to the formation of smog.[1][2] Accurate and reliable analytical methods are crucial for monitoring this compound in various matrices, ensuring product quality, and understanding its environmental fate. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques.

Analytical Techniques

Several analytical methods can be employed for the determination of this compound. The most common and effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Electrochemical sensors also present a potential avenue for detection, particularly for related nitrate and nitrite ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Headspace analysis, particularly with Solid-Phase Microextraction (SPME), is a common sample preparation technique that minimizes matrix effects and enhances sensitivity.[3]

Application Note: Quantification of this compound in Complex Matrices using Headspace GC-MS

This method is suitable for the trace analysis of this compound in various sample matrices, including environmental and biological samples. The protocol involves the derivatization of nitrate and nitrite to their corresponding ethyl esters, followed by headspace extraction and GC-MS analysis.[4][5]

Experimental Protocol

1. Sample Preparation (Derivatization and Headspace Extraction):

  • Objective: To convert non-volatile nitrate and nitrite into volatile this compound and ethyl nitrite for headspace analysis.

  • Reagents:

    • Triethyloxonium tetrafluoroborate (derivatizing agent)[4][5]

    • Sodium bicarbonate buffer[5]

    • Isotopically labeled internal standards (e.g., ¹⁵N-labeled nitrate) for quantification[5]

  • Procedure:

    • Place a known amount of the sample (e.g., 1 mL of a liquid sample or a solid sample extract) into a headspace vial.

    • Add the sodium bicarbonate buffer to maintain an alkaline pH, which minimizes the conversion of nitrite to nitrate.[4]

    • Spike the sample with the isotopically labeled internal standard.[5]

    • Add the derivatizing agent, triethyloxonium tetrafluoroborate, to the vial. This reagent reacts with nitrate and nitrite to form this compound and ethyl nitrite, respectively.[4][5]

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow for the derivatization reaction and equilibration of the this compound in the headspace.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Suggested):

    • Column: DB-Wax, 30 m x 0.25 mm I.D., 0.5 µm film thickness[6]

    • Carrier Gas: Helium at a constant flow rate of 3 mL/min[6]

    • Inlet Temperature: 200°C[6]

    • Split Ratio: 5:1[6]

    • Oven Program: Hold at 60°C for 1.5 min, ramp at 20°C/min to 150°C, then 40°C/min to 240°C and hold for 3 min.[6]

  • MS Conditions (Suggested):

    • Ionization Mode: Negative Chemical Ionization (NCI) for enhanced sensitivity.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of this compound and the internal standard.

Quantitative Data

The following table summarizes the performance data for the analysis of this compound and related compounds using GC-MS.

ParameterThis compound (from derivatized Nitrate)Ethyl Nitrite (from derivatized Nitrite)Reference
Limit of Detection (LOD) 600 ng/L150 ng/L[4]
Limit of Quantification (LOQ) 1.0 µg/g0.05 µg/g[5]
Linearity Range 2.5 - 300 µg/g0.5 - 300 µg/g[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including nitrate esters. It is particularly suitable for less volatile or thermally labile compounds.

Application Note: Analysis of this compound using Reversed-Phase HPLC

This method is applicable for the direct analysis of this compound in samples such as pharmaceutical formulations. A reversed-phase C18 column is commonly used for the separation of polar analytes like this compound.

Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a clear, particulate-free sample solution for HPLC analysis.

  • Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., a mixture of the mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Analysis:

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions (Suggested):

    • Column: Newcrom R1 (a special reverse-phase column) or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7] A typical starting point could be a 30:70 (v/v) mixture of methanol and a pentane sulfonic acid sodium salt buffer at pH 2.8.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Detection: UV at 225 nm

Quantitative Data
ParameterNitrateReference
Limit of Detection (LOD) 0.03 µg/mL[8]
Limit of Quantification (LOQ) 0.098 µg/mL[8]
Linearity Range 0.39 - 50 µg/mL[8]
Recovery 98.96 – 100.21%

Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Derivatization Derivatization with Triethyloxonium Tetrafluoroborate Sample->Derivatization Headspace Headspace Extraction Derivatization->Headspace GC Gas Chromatography (Separation) Headspace->GC Injection MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data Data Acquisition

Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation (Reversed-Phase) Filtration->HPLC Injection UV UV Detection (225 nm) HPLC->UV Data Data Analysis UV->Data Data Acquisition

Workflow for HPLC analysis of this compound.
Signaling Pathway (Conceptual Relationship)

Analytical_Logic Analyte This compound in Sample Method Analytical Method Selection Analyte->Method GCMS GC-MS Method->GCMS HPLC HPLC Method->HPLC Validation Method Validation GCMS->Validation HPLC->Validation LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Result Quantitative Result LOD->Result LOQ->Result Linearity->Result Accuracy->Result Precision->Result

Logical relationship of analytical method validation.

References

Application Notes and Protocols for Ethyl Nitrate as a Rocket Propellant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl nitrate is a volatile and highly explosive material. The protocols described herein are intended for informational purposes and should only be performed by trained professionals in a controlled laboratory or testing environment with appropriate safety measures in place.

Application Notes

This compound (C₂H₅NO₃) is an energetic organic nitrate ester that has been explored for its potential use as a monopropellant and a component in bipropellant systems in rocketry. As a monopropellant, it decomposes exothermically to produce hot gas, generating thrust. Its use in rocketry is limited, but it serves as an important case study in the broader field of energetic materials, which has relevance in both propulsion and specialized chemical synthesis.

Properties and Performance: this compound is a colorless, volatile liquid with a sweet, pleasant odor.[1][2] It is denser than water and insoluble in it, but soluble in organic solvents like ethanol and ether.[2] Its primary appeal as a propellant lies in its ability to decompose and release a significant amount of energy. However, it is a sensitive explosive, prone to detonation from shock, impact, or high temperatures.[1][3] This high sensitivity presents significant challenges for its practical application in propulsion systems, which demand high levels of safety and reliability.

Relevance to Drug Development Professionals: While seemingly disparate, the study of energetic materials like this compound can offer insights for drug development professionals, particularly in the areas of:

  • Organic Synthesis: The synthesis of nitrate esters is a fundamental process in the creation of various pharmaceuticals, especially vasodilators (e.g., nitroglycerin). The protocols for nitration, purification, and handling of these reactive compounds are directly applicable.

  • Safety and Handling of Hazardous Chemicals: The stringent safety protocols required for handling explosive and volatile compounds are best practices that can be adapted for managing other hazardous reagents and intermediates in a pharmaceutical laboratory.

  • Thermal Analysis: Understanding the thermal decomposition pathways and stability of molecules is critical in both propellant research and drug stability testing. The techniques used to study the decomposition of this compound are analogous to those used to determine the shelf-life and degradation products of pharmaceuticals.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and performance characteristics of this compound.

PropertyValueUnits
Molecular Formula C₂H₅NO₃-
Molar Mass 91.07 g/mol
Appearance Colorless liquid-
Density 1.1084 (at 20 °C)g/cm³
Melting Point -102°C
Boiling Point 87.5°C
Vapor Pressure 64.0 (at 25 °C)mmHg
Flash Point -37°C
Detonation Velocity 6,010m/s
Oxygen Balance -61.5%
Heat of Combustion 322.4kcal/mol (vapor)
Specific Impulse (Isp) Data not availables

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification of Ethanol

This protocol describes the synthesis of this compound by the nitration of ethanol, a method that requires stringent safety controls due to the explosive nature of the product.

Materials:

  • Absolute Ethyl Alcohol (Ethanol)

  • Concentrated Nitric Acid (d=1.4)

  • Urea

  • Granular Calcium Chloride

  • Distillation apparatus with a dropping funnel and reflux condenser

  • Separatory funnel

  • Ice bath

Procedure:

  • Acid Purification: Before synthesis, boil the concentrated nitric acid with a small amount of urea (e.g., 0.5 g per 60 g of acid) to remove any dissolved nitrous oxides, which can increase the risk of explosion. Cool the acid to room temperature.

  • Initial Reaction Mixture: In a distillation flask, combine 38 g of absolute ethyl alcohol, 6 g of urea, and 60 g of the purified, cooled concentrated nitric acid. The urea serves to neutralize any nitrous acid that may form during the reaction.

  • Distillation: Gently heat the mixture. When approximately one-third of the initial volume has distilled over, begin the slow, dropwise addition of a pre-mixed solution of 100 g of purified concentrated nitric acid and 75 g of absolute ethyl alcohol from the dropping funnel.

  • Continue Distillation: Maintain a slow and steady distillation rate until no more product comes over. The entire distillation process must be conducted with extreme care, as this compound can explode upon overheating.

  • Purification: a. Transfer the distillate to a separatory funnel. Wash the crude this compound three times with water, using a double volume of water for the first wash to remove excess acid and alcohol. b. Separate the this compound layer (bottom layer) and dry it by allowing it to stand for several hours in contact with granular calcium chloride.

  • Final Distillation (High Risk): Decant the dried this compound into a clean distillation apparatus. Perform a final, very gentle distillation. Collect the fraction that boils at 87 °C. WARNING: This final purification step carries a serious risk of explosion and should only be performed behind a blast shield with remote handling.

Protocol 2: Safe Handling and Storage of this compound

WARNING: this compound is shock-sensitive, thermally unstable, and toxic. Inhalation or skin contact can cause severe headaches.[1]

Personal Protective Equipment (PPE):

  • Wear fire/flame-resistant and impervious clothing.

  • Use chemical-impermeable gloves (inspect before use).

  • Wear tightly fitting safety goggles with side-shields.

  • If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Handling:

  • Handle only in a well-ventilated area, preferably within a fume hood rated for explosive materials.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.

  • Avoid contact with skin and eyes.

  • Do not subject the material to grinding, shock, or friction.

Storage:

  • Do not store pure this compound. Due to its instability, it should be synthesized in situ and used as quickly as possible.

  • If temporary storage is unavoidable, store in a cool, dry, well-ventilated, and explosion-proof location, away from heat sources and incompatible materials (e.g., reducing agents, acids, bases).

Disposal:

  • Small quantities can be disposed of by detonation in a designated safe area by qualified personnel.

  • Alternatively, heavily dilute the this compound with a flammable solvent (e.g., ethanol) and burn it in a controlled incinerator.

  • For chemical neutralization, the diluted this compound solution can be very slowly and carefully treated with a diluted solution of sodium hydroxide in alcohol, while keeping the solution cooled in an ice bath. This reaction is hazardous and should only be performed by an experienced chemist.

Protocol 3: Generalized Static Firing Test of a Liquid Monopropellant Thruster

This protocol provides a generalized workflow for the static fire testing of a liquid monopropellant thruster. It must be adapted with specific safety measures for this compound.

Objective: To measure the performance characteristics (thrust, chamber pressure, specific impulse) of a thruster using a liquid monopropellant.

Equipment:

  • Static fire test stand with a load cell for thrust measurement.

  • Monopropellant-compatible thruster (engine).

  • Pressurized propellant tank and feed system (lines, valves, regulators).

  • Data acquisition system (DAQ) to record measurements from sensors.

  • Pressure transducers (for tank, pre-injector, and chamber pressure).

  • Thermocouples.

  • Remote control system for valve actuation and emergency shutdown.

  • High-speed camera for visual monitoring of the exhaust plume.

Procedure:

  • Pre-Test Setup and Safety Checks: a. Secure the thruster to the test stand. b. Install all sensors (load cell, pressure transducers, thermocouples) and connect them to the DAQ. c. Perform a leak check of the entire propellant feed system using an inert gas (e.g., nitrogen). d. Clear the test area of all non-essential personnel. e. Verify the functionality of the remote control and emergency shutdown systems.

  • Cold Flow Test: a. Fill the propellant tank with an inert, non-flammable liquid with similar viscosity to the monopropellant (e.g., water). b. Pressurize the system to the planned operating pressure. c. Remotely open the main propellant valve for a short duration to verify the integrity of the flow path and check for leaks under pressure.

  • Propellant Loading: a. Following a successful cold flow test, vent the system and replace the inert liquid with this compound. This should be done remotely or with minimal personnel exposure, using appropriate PPE.

  • Hot Fire Test Sequence: a. Arm the data acquisition system to begin recording. b. Pressurize the propellant tank to the target pressure. c. Announce the start of the hot fire sequence. d. Remotely open the main propellant valve to initiate propellant flow into the thruster. e. If the thruster requires an igniter, activate it according to the specified timing. (For monopropellants, decomposition is often initiated by a catalyst bed). f. Run the test for the planned duration (typically a few seconds). g. Monitor all data channels in real-time from the control room.

  • Shutdown and Post-Test: a. Close the main propellant valve to terminate the firing. b. Purge the feed lines with an inert gas to remove any residual propellant. c. Allow the engine to cool down. d. Once the area is deemed safe, personnel may approach to inspect the hardware. e. Download and analyze the test data to calculate performance metrics.

Mandatory Visualizations

Synthesis of this compound

G Ethanol Ethanol (C₂H₅OH) ReactionVessel Reaction Vessel (Distillation Flask) Ethanol->ReactionVessel NitricAcid Concentrated Nitric Acid (HNO₃) NitricAcid->ReactionVessel Urea Urea (CO(NH₂)₂) Urea->ReactionVessel Removes Nitrous Acid Distillate Crude this compound + H₂O, Acid, Alcohol ReactionVessel->Distillate Gentle Distillation Purification Purification (Water Wash, Drying) Distillate->Purification FinalProduct Pure this compound (C₂H₅NO₃) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound from ethanol and nitric acid.

Thermal Decomposition Pathway of this compound

G EthylNitrate This compound (CH₃CH₂ONO₂) BondCleavage Initial Step: O-NO₂ Bond Fission EthylNitrate->BondCleavage Heat Thermal Energy (Heat) Heat->EthylNitrate EthoxyRadical Ethoxy Radical (CH₃CH₂O•) BondCleavage->EthoxyRadical NitrogenDioxide Nitrogen Dioxide (NO₂) BondCleavage->NitrogenDioxide RadicalDecomp Rapid Decomposition EthoxyRadical->RadicalDecomp MethylRadical Methyl Radical (•CH₃) RadicalDecomp->MethylRadical Formaldehyde Formaldehyde (CH₂O) RadicalDecomp->Formaldehyde

Caption: Primary thermal decomposition pathway of this compound.

Generalized Monopropellant Static Fire Test Workflow

G Start Start Setup 1. System Setup & Safety Checks Start->Setup LeakCheck 2. Inert Gas Leak Check Setup->LeakCheck ColdFlow 3. Cold Flow Test (with Water) LeakCheck->ColdFlow PropellantLoad 4. Propellant Loading (this compound) ColdFlow->PropellantLoad ArmSystem 5. Arm DAQ & Pressurize Tank PropellantLoad->ArmSystem HotFire 6. Hot Fire Test ArmSystem->HotFire Shutdown 7. Shutdown & Inert Gas Purge HotFire->Shutdown Cooling 8. System Cooldown Shutdown->Cooling Inspect 9. Hardware Inspection & Data Analysis Cooling->Inspect End End Inspect->End

Caption: Logical workflow for a generalized static fire test of a monopropellant engine.

References

Application Notes and Protocols: The Role of Ethyl Nitrate in Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitrate (C₂H₅NO₃) is a volatile organic compound that plays a multifaceted role in atmospheric chemistry.[1] Initially considered a pollutant from fossil fuel combustion, it is now understood to have significant natural sources, particularly from oceanic emissions.[1][2][3] As an alkyl nitrate, it serves as an important temporary reservoir for reactive nitrogen oxides (NOx), which are key precursors to tropospheric ozone and secondary organic aerosols (SOA).[4] Understanding the formation, transport, and degradation of this compound is crucial for accurately modeling air quality, climate, and the global nitrogen cycle.[4][5] These notes provide an overview of its atmospheric chemistry, quantitative data, and detailed experimental protocols for its study.

Application Notes

Formation Pathways of this compound in the Atmosphere

This compound is introduced into the atmosphere through two primary pathways:

  • Photochemical Production: The dominant atmospheric formation route is the oxidation of ethane (C₂H₆) in the presence of nitrogen oxides (NOx). The ethyl peroxy radical (C₂H₅O₂•), an intermediate in ethane oxidation, reacts with nitric oxide (NO) to form this compound.[4][6]

  • Oceanic Emissions: Natural processes in the ocean produce significant quantities of this compound, which is then emitted into the marine boundary layer.[2][7] Studies have shown that surface waters, especially in regions of cool water upwelling, can be saturated with alkyl nitrates.[1][3]

Degradation Pathways of this compound in the Atmosphere

Once in the atmosphere, this compound is removed through several degradation processes:

  • Photolysis: The primary sink for this compound is photolysis by solar radiation (wavelengths > 290 nm), which breaks the O-NO₂ bond to release an ethoxy radical (C₂H₅O•) and nitrogen dioxide (NO₂).[4][8] This process regenerates NOx in the atmosphere.

  • Reaction with Hydroxyl Radicals (•OH): this compound reacts with the hydroxyl radical, a key atmospheric oxidant.[4][8] This reaction proceeds via hydrogen abstraction and is a secondary, but still significant, loss pathway.[4]

  • Thermal Decomposition: While more significant at higher temperatures, thermal decomposition can also contribute to the breakdown of this compound, especially in specific atmospheric conditions.[9][10][11]

Role as a NOx Reservoir and in Long-Range Transport

Compared to the relatively short lifetime of NOx in polluted areas, this compound has a longer atmospheric lifetime, ranging from several days to weeks.[4][7][12] This allows it to be transported over long distances from source regions to remote areas, such as the open ocean.[4][7] Upon degradation, it releases NOx far from its origin, influencing the chemistry of otherwise pristine environments.[4]

Impact on Tropospheric Ozone (O₃) Formation

This compound has a dual role in tropospheric ozone chemistry. By sequestering NOx during its formation, it can locally reduce the rate of ozone production.[13] However, through long-range transport and subsequent degradation, it releases NOx in remote regions where NOx levels are typically low.[2] This release can enhance the efficiency of ozone production in these areas, contributing to background ozone levels.[2][14] Chemical transport models have shown that oceanic emissions of this compound can contribute as much as 1 Dobson Unit (DU) to the tropospheric ozone column in certain regions.[2]

Role in Secondary Organic Aerosol (SOA) Formation

Organic nitrates, including this compound, are known to contribute to the formation and composition of secondary organic aerosols.[15][16] The oxidation products of this compound can have lower volatility than the parent compound, allowing them to partition into the aerosol phase.[15] The addition of a nitrate functional group generally reduces the vapor pressure of organic molecules, thereby enhancing their potential to form SOA.[16] Studies have estimated that organic nitrates can constitute a significant fraction (around 15%) of the total organic aerosol mass in certain environments.[15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the atmospheric role of this compound.

Table 1: Atmospheric Abundance and Lifetimes of this compound

ParameterValueRegion/ConditionsReference
Atmospheric Mixing Ratio 0.6 to 16.6 pptSouthern Ocean Atmosphere[17]
Mean: 47.7 pptPolluted Urban Area (Juelich, Germany)[8][18]
Global Atmospheric Burden 4 Gg NGlobal Chemical Transport Model[7][12]
Atmospheric Lifetime ~14 daysGlobal Average[7][12]
~80 days (vs. •OH)Calculated[8][18]
Several days to weeksGeneral[4]
Oceanic Flux 0.35 Tg of N per year (Methyl + this compound)Global Estimate[2]

Table 2: Key Reaction Rate Constants for this compound

ReactionRate Constant (k)Temperature (K)Reference
C₂H₅NO₃ + •OH 2.7 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹298[18]
Thermal Decomposition k = 10¹⁴·⁷⁴ exp(-38,000/RT) s⁻¹448 - 482[10]

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound

This protocol is adapted from established laboratory procedures for the synthesis of alkyl nitrates for research purposes.

Objective: To synthesize pure this compound for use in laboratory studies of its atmospheric chemistry.

Materials:

  • Absolute ethyl alcohol (C₂H₅OH)

  • Concentrated nitric acid (HNO₃, d=1.4)

  • Concentrated sulfuric acid (H₂SO₄)

  • Urea ((NH₂)₂CO)

  • Granular calcium chloride (CaCl₂)

  • Distillation apparatus

  • Separatory funnel

  • Dropping funnel

Procedure:

  • Safety Precaution: this compound is explosive and sensitive to shock and heat.[19] This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, gloves) and a blast shield. Distillation should be performed with extreme care to avoid overheating.

  • Reaction Setup: In a distillation flask, combine 38 g of absolute ethyl alcohol and 6 g of urea. Separately, boil concentrated nitric acid with a small amount of urea to remove any dissolved nitrous oxides, then cool to room temperature.

  • Esterification: Slowly add 60 g of the purified, cooled concentrated nitric acid to the distillation flask containing the alcohol and urea. Some procedures may call for the addition of sulfuric acid as a dehydrating agent.[4]

  • Distillation: Gently heat the reaction mixture. As the this compound begins to distill (boiling point: 87°C), slowly add a mixture of 75 g of absolute ethyl alcohol and 100 g of the purified nitric acid from a dropping funnel. Continue the distillation until no more product comes over.

  • Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the crude this compound three times with water to remove unreacted acid and alcohol. Use a double volume of water for the first wash.

    • Separate the organic layer and dry it over granular calcium chloride for several hours.

  • Final Distillation: Carefully re-distill the dried this compound, collecting the fraction that boils sharply at 87°C.

  • Verification: Confirm the purity of the synthesized this compound using Fourier-transform infrared (FTIR) spectroscopy to check for impurities like nitroethane, ethyl nitrite, and residual alcohols.[4]

Protocol 2: Investigation of Gas-Phase Photolysis and OH-Initiated Oxidation of this compound in a Smog Chamber

This protocol describes a typical experiment to study the atmospheric degradation of this compound under simulated conditions.

Objective: To determine the reaction products and kinetics of this compound photolysis and its reaction with hydroxyl radicals.

Materials & Equipment:

  • Smog chamber (e.g., Teflon bag or quartz cell) with UV lamps

  • Synthesized this compound (from Protocol 1)

  • Ozone (O₃) source

  • Water vapor source

  • High-purity nitrogen (N₂) and oxygen (O₂)

  • Analytical instruments: Fourier-Transform Infrared (FTIR) Spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Chamber Preparation: Clean the reaction chamber by flushing with high-purity N₂ and evacuating it multiple times to remove any residual contaminants.[20]

  • Reactant Introduction:

    • Inject a known concentration of synthesized this compound into the chamber.

    • For OH-initiated oxidation studies, introduce a known amount of water vapor and ozone. Hydroxyl radicals will be generated in situ via the photolysis of O₃ in the presence of water (O₃ + hν → O(¹D) + O₂; O(¹D) + H₂O → 2•OH).[20]

    • Pressurize the chamber to atmospheric pressure (~1 atm) with synthetic air (a mixture of N₂ and O₂).[20]

  • Reaction Initiation: Turn on the UV lamps to initiate either photolysis of this compound directly or the generation of •OH radicals.

  • Monitoring:

    • Continuously monitor the concentrations of this compound and known products (e.g., NO₂, HNO₃, peroxyacetyl nitrate) throughout the experiment using an in-situ FTIR spectrometer.[4]

    • Periodically collect gas samples from the chamber for offline analysis by GC-MS to identify and quantify a broader range of organic products.

  • Data Analysis:

    • Calculate the decay rate of this compound to determine reaction rate constants.

    • Calculate the formation yields of identified products by plotting the concentration of a product formed against the concentration of this compound reacted.[4]

Protocol 3: Quantification of Atmospheric this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for measuring ambient concentrations of this compound.[17][21]

Objective: To collect and quantify this compound from ambient air samples.

Materials & Equipment:

  • Air sampling pump

  • Adsorbent tubes or canisters for sample collection

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Cryogenic preconcentration system

  • Certified this compound gas standard for calibration

Procedure:

  • Sample Collection:

    • Draw a known volume of ambient air through an adsorbent tube using a calibrated pump to trap volatile organic compounds, including this compound.

    • Alternatively, collect whole air samples in electropolished stainless steel canisters.

  • Sample Preparation (Preconcentration):

    • Attach the adsorbent tube or canister to a cryogenic preconcentration system connected to the GC-MS.

    • The sample is passed through a cold trap (using liquid nitrogen) to concentrate the analytes. Water is typically removed through a separate drying trap.

    • The cold trap is then rapidly heated, injecting the focused band of analytes onto the GC column.

  • GC Separation:

    • The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar HP-5MS column).[21]

    • Use a temperature program that effectively separates this compound from other atmospheric constituents. For example: hold at 40°C, then ramp to 200°C.[21]

  • MS Detection and Quantification:

    • As compounds elute from the GC column, they are ionized (e.g., by chemical or electron ionization) and detected by the mass spectrometer.[8]

    • Identify this compound based on its characteristic retention time and mass spectrum.

    • Quantify the concentration by comparing the integrated peak area to a calibration curve generated from injections of the certified this compound standard.

Mandatory Visualizations

// Nodes Ethane [label="Ethane (C₂H₆)\n+ OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ocean [label="Oceanic\nSources", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EtO2_Radical [label="Ethyl Peroxy Radical\n(C₂H₅O₂•)", fillcolor="#FBBC05", fontcolor="#202124"]; Ethyl_Nitrate [label="this compound\n(C₂H₅NO₃)\nin Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Transport [label="Long-Range\nTransport", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=diamond]; Photolysis [label="Photolysis\n(+ hν)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OH_Reaction [label="OH Reaction\n(+ •OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NOx [label="NOx\n(NO + NO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Ozone [label="Tropospheric\nOzone (O₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOA [label="Secondary Organic\nAerosol (SOA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HNO3 [label="Nitric Acid\n(HNO₃)\n(Sink)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ethane -> EtO2_Radical [label="Oxidation"]; EtO2_Radical -> Ethyl_Nitrate [label="+ NO"]; Ocean -> Ethyl_Nitrate [label="Emission"]; Ethyl_Nitrate -> Transport [label=""]; Transport -> Ethyl_Nitrate [label="Remote Atmosphere"]; Ethyl_Nitrate -> Photolysis; Ethyl_Nitrate -> OH_Reaction; Photolysis -> NOx [label="Releases NO₂"]; OH_Reaction -> SOA [label="Leads to\nOxidation Products"]; OH_Reaction -> HNO3 [label="Can form"]; NOx -> Ozone [label="Catalyzes\nFormation"]; } dot

Caption: Atmospheric lifecycle of this compound, from formation to degradation.

// Nodes start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Clean & Evacuate\nSmog Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject_EN [label="Inject Known\n[this compound]", fillcolor="#FBBC05", fontcolor="#202124"]; inject_oxidant [label="Inject Oxidant\nPrecursors\n(O₃, H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; pressurize [label="Pressurize with\nSynthetic Air", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="Initiate Reaction\n(Turn on UV Lamps)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reactants\n& Products\n(FTIR, GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate Rates\n& Product Yields", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> inject_EN; inject_EN -> inject_oxidant; inject_oxidant -> pressurize; pressurize -> initiate; initiate -> monitor; monitor -> analyze; analyze -> end; } dot

Caption: Experimental workflow for smog chamber studies of this compound.

// Nodes start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling [label="Collect Ambient Air\n(Adsorbent Tube\nor Canister)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precon [label="Cryogenic\nPreconcentration\n& Thermal Desorption", fillcolor="#FBBC05", fontcolor="#202124"]; gc [label="Separation by\nGas Chromatography (GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="Detection by\nMass Spectrometry (MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Identify & Quantify\nvs. Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> sampling; sampling -> precon; precon -> gc; gc -> ms; ms -> quantify; quantify -> end; } dot

Caption: Analytical workflow for measuring atmospheric this compound.

References

Application Notes and Protocols for the Laboratory Preparation of Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DANGER: Ethyl nitrate is a volatile, highly flammable, and shock-sensitive explosive.[1][2] Its preparation and handling are extremely hazardous and should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place.[3][4][5] Pure this compound is prone to detonation from impact or high temperatures and should not be stored.[1][2] Distillation, especially at atmospheric pressure, carries a severe risk of explosion.[1]

Introduction

This compound (C₂H₅NO₃) is the ethyl ester of nitric acid. It is a colorless liquid with a sweet, pleasant odor.[1][6] This compound serves as a nitrating agent in organic synthesis and has been used as an intermediate in the preparation of certain drugs, dyes, and perfumes.[2][7] Like other organic nitrates, it also acts as a vasodilator.[2] Due to its hazardous nature, this compound is typically prepared in situ for immediate use.[1]

This document outlines the primary methods for the laboratory synthesis of this compound, focusing on the critical safety protocols and experimental parameters.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂H₅NO₃
Molar Mass 91.07 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Sweet, pleasant[1][6]
Density 1.1084 g/cm³ (at 20 °C)[1]
Melting Point -102 °C[1]
Boiling Point 87.5 °C[1]
Flash Point 10 °C (50 °F)[6]
Vapor Pressure 64.0 mmHg (at 25 °C)[1]
Solubility Slightly soluble in water; miscible with ethanol and diethyl ether[1][6]

Experimental Protocols for Synthesis

There are two primary methods for the laboratory preparation of this compound: the nitration of ethanol and the reaction of an ethyl halide with silver nitrate.

Method 1: Nitration of Ethanol

This is the most common method, involving the reaction of ethanol with a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids (mixed acid).[1][3] The addition of urea is crucial to this reaction to prevent the formation of nitrous acid, which can lead to an explosion.[1][2][3]

Reaction: C₂H₅OH + HNO₃ → C₂H₅NO₃ + H₂O

Critical Parameters:

  • Temperature Control: The reaction is highly exothermic. The temperature must be strictly maintained below 10°C, with an optimal range around 5°C, to prevent runaway reactions and decomposition of the product.[3][8]

  • Urea Addition: Urea must be added to the reaction mixture to scavenge and decompose any nitrous acid that forms.[1][3] The historical discovery by Eugène Millon in 1843 highlighted that this step is essential for the safe synthesis of this compound.[2][3]

  • Rate of Addition: The ethanol should be added to the nitrating mixture slowly and with efficient stirring to ensure proper mixing and to help control the temperature.[8]

Protocol Outline:

  • A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid, with constant cooling in an ice bath.[3][8]

  • Urea is added to the nitrating mixture to prevent the buildup of explosive nitrous acid.[1][3]

  • Ethanol is pre-chilled and added dropwise to the stirred, cold nitrating mixture. The temperature must be rigorously monitored and kept below 10°C throughout the addition.[3][8]

  • After the addition is complete, the mixture is stirred for a short period while still cooling.[8]

  • The reaction mixture is then transferred to a separatory funnel. The crude this compound, which is denser than the acid mixture, will separate as a lower layer.[8]

  • The crude product is washed sequentially with cold water and a dilute basic solution (e.g., sodium carbonate or ammonium hydroxide) to neutralize any remaining acid.[8]

  • The washed this compound is then dried over a suitable drying agent, such as anhydrous calcium chloride.[8]

Purification Warning: Further purification by distillation is extremely dangerous and has been reported to result in explosions.[1][2] The product obtained after washing and drying should be used immediately without attempting to distill it.[1]

Method 2: Reaction of Ethyl Halide with Silver Nitrate

An alternative, though less common, method is the reaction of an ethyl halide (such as ethyl iodide or ethyl bromide) with silver nitrate in a suitable solvent, typically ethanol.[1][3]

Reaction: C₂H₅X + AgNO₃ → C₂H₅NO₃ + AgX (where X = I, Br, Cl)

Protocol Outline:

  • Silver nitrate is dissolved in a suitable solvent (e.g., ethanol).

  • The ethyl halide is added to the silver nitrate solution.

  • The reaction proceeds with the precipitation of the corresponding silver halide (AgI, AgBr, or AgCl).[1]

  • The precipitated silver halide is removed by filtration.

  • The resulting solution contains this compound.

Concentration Warning: While this method avoids the use of strong acids, concentrating the resulting this compound solution carries a significant risk of explosion and should be avoided.[1] The dilute solution should be used directly if possible.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and the critical safety decision points.

cluster_prep Preparation of Reagents cluster_reaction Reaction cluster_workup Work-up cluster_final Final Product A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Add Urea A->B D Slowly Add Ethanol to Nitrating Mixture (<10°C) B->D C Chill Ethanol C->D E Phase Separation D->E F Wash with H₂O E->F G Neutralize with Base F->G H Dry G->H I Crude this compound (Use Immediately) H->I A Need to Purify This compound? B Use crude product immediately A->B No C AVOID DISTILLATION Severe Explosion Hazard A->C Yes

References

Application Notes and Protocols: Ethyl Nitrate as a Cetane Improver for Diesel Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethylhexyl nitrate (2-EHN), a primary ethyl nitrate derivative, as a cetane improver in diesel fuel. The information compiled from various scientific sources is intended to guide research and development in engine performance and emissions control.

Introduction

Cetane number is a critical indicator of the ignition quality of diesel fuel. A higher cetane number corresponds to a shorter ignition delay period, leading to smoother combustion, reduced engine noise, and lower emissions. 2-Ethylhexyl nitrate (2-EHN) is a widely used additive to enhance the cetane number of diesel fuels. Its primary function is to accelerate the combustion process, thereby improving engine performance and reducing harmful exhaust emissions.[1][2][3]

Mechanism of Action

The efficacy of 2-EHN as a cetane improver stems from its thermal decomposition at temperatures lower than that of diesel fuel itself.[4] When subjected to the high temperatures and pressures within a diesel engine cylinder, 2-EHN decomposes, initiating a series of chemical reactions that promote the ignition of the fuel.

The decomposition of 2-EHN releases a variety of reactive radicals, including nitrogen dioxide (NO₂) and various alkyl radicals.[4][5][6] These radicals, in turn, initiate a chain reaction, accelerating the oxidation of the diesel fuel hydrocarbons. This leads to a shorter ignition delay and a more controlled combustion process.

G cluster_0 In-Cylinder Conditions cluster_1 2-EHN Decomposition cluster_2 Combustion Initiation High Temperature & Pressure High Temperature & Pressure EHN 2-Ethylhexyl Nitrate (2-EHN) High Temperature & Pressure->EHN initiates Decomposition Thermal Decomposition EHN->Decomposition Products NO2, Formaldehyde, Alkyl Radicals Decomposition->Products Diesel Diesel Fuel Hydrocarbons Products->Diesel reacts with Oxidation Accelerated Oxidation Diesel->Oxidation Ignition Reduced Ignition Delay Oxidation->Ignition

Caption: Decomposition pathway of 2-EHN and its role in combustion initiation.

Effects on Diesel Engine Performance and Emissions

The addition of 2-EHN to diesel fuel has a multifaceted impact on engine performance and exhaust emissions. The following tables summarize the quantitative effects observed in various studies. It is important to note that the exact impact can vary depending on the base fuel properties, engine type, and operating conditions.

Performance Data
ParameterObservationQuantitative DataReference
Cetane Number Significant increaseRaised by 5%, 11%, and 16% with 2%, 4%, and 6% 2-EHN in a diesel-ethanol blend respectively.[7]
Brake Thermal Efficiency (BTE) General increaseIncreased by 3.30–4.69% in a biodiesel-2-methylfuran blend with 1-1.5% 2-EHN.[1]
Brake Specific Fuel Consumption (BSFC) General decreaseReduced by 5.49–7.33% in a biodiesel-2-methylfuran blend with 1-1.5% 2-EHN.[1]
Emissions Data
EmissionObservationQuantitative DataReference
Nitrogen Oxides (NOx) Variable; can increase or decrease depending on conditionsDecreased by 9.4–17.48% in a biodiesel-2-methylfuran blend with 1.5% 2-EHN.[1] In another study, NOx emissions were reduced by 9.20–17.57% with 1.5-2.5% 2-EHN in a diesel-2-methylfuran blend.[8] However, some studies report a marginal increase in NOx.[1][1][8]
Carbon Monoxide (CO) Significant reductionReduced by 45.1–85.5% in a biodiesel-2-methylfuran blend with 1-1.5% 2-EHN.[1] Another study showed a reduction of 12.11-33.98% with 1.5-2.5% 2-EHN in a diesel-2-methylfuran blend.[8][1][8]
Hydrocarbons (HC) Significant reductionDecreased by 14.56–24.90% in a biodiesel-2-methylfuran blend with 1-1.5% 2-EHN.[1] Another study reported a decrease of 7.93-21.59% with 1.5-2.5% 2-EHN in a diesel-2-methylfuran blend.[8][1][8]
Particulate Matter (Soot/Smoke) General reductionSoot emissions declined in a biodiesel-2-methylfuran blend with 1-1.5% 2-EHN.[1]

Experimental Protocols

Protocol for Cetane Number Determination (Based on ASTM D613)

This protocol outlines the standardized procedure for determining the cetane number of diesel fuel, which is essential for evaluating the effectiveness of cetane improvers like 2-EHN.[2][9][10][11][12]

Objective: To determine the cetane number of a diesel fuel sample.

Apparatus:

  • Cooperative Fuel Research (CFR) engine (a single-cylinder, variable compression ratio engine).[11][12]

  • Fuel delivery system.

  • Instrumentation for measuring ignition delay.

  • Reference fuels of known cetane numbers.

Procedure:

  • Engine Preparation:

    • Warm up the CFR engine to the specified operating temperature.

    • Calibrate the engine using reference fuels.

  • Sample Introduction:

    • Introduce the diesel fuel sample (with or without the cetane improver) into the engine's fuel system.

  • Ignition Delay Measurement:

    • Operate the engine at a constant speed.

    • Measure the ignition delay of the fuel sample.

  • Bracketing with Reference Fuels:

    • Select two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample.

    • Run the engine on each reference fuel and adjust the compression ratio to achieve the same ignition delay as the sample.

  • Cetane Number Calculation:

    • The cetane number of the sample is interpolated from the known cetane numbers of the reference fuels and the corresponding compression ratio readings.

G cluster_0 Preparation cluster_1 Testing cluster_2 Analysis A Warm up and Calibrate CFR Engine B Introduce Diesel Sample A->B C Measure Ignition Delay B->C D Bracket with High and Low Cetane Reference Fuels C->D E Interpolate Cetane Number D->E F Report Result E->F

Caption: Experimental workflow for ASTM D613 cetane number determination.
Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of a cetane improver on engine performance and exhaust emissions.

Apparatus:

  • A representative diesel engine mounted on a testbed with a dynamometer.

  • Fuel measurement system.

  • Exhaust gas analyzer for measuring NOx, CO, HC, and particulate matter.

  • Data acquisition system.

Procedure:

  • Fuel Preparation:

    • Prepare a baseline diesel fuel.

    • Prepare test fuels by blending the baseline diesel with the cetane improver at various concentrations.

  • Engine Setup:

    • Install the engine on the testbed and connect all necessary instrumentation.

    • Warm up the engine to a stable operating temperature.

  • Test Cycle:

    • Operate the engine under a predefined test cycle (e.g., constant speed with varying loads).

    • For each test fuel (including the baseline), record the following parameters at each operating point:

      • Engine speed and torque.

      • Fuel consumption rate.

      • Exhaust emissions (NOx, CO, HC, particulate matter).

  • Data Analysis:

    • Calculate brake thermal efficiency and brake specific fuel consumption.

    • Compare the performance and emissions data of the test fuels with the baseline fuel to determine the effect of the cetane improver.

Dosage and Handling

Typical Dosage: The concentration of 2-EHN in diesel fuel typically ranges from 0.05% to 0.5% by volume, depending on the base fuel's cetane number and the desired level of improvement.

Handling Precautions: 2-EHN is a combustible liquid and should be handled with care in a well-ventilated area. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from sources of ignition. Consult the material safety data sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols: Ethyl Nitrate in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmaceutical applications of ethyl nitrate and its derivatives, with a focus on their role as nitric oxide (NO) donors. The content covers the historical context, mechanism of action, and recent advancements in the development of novel this compound-based therapeutics. Detailed experimental protocols are provided to guide researchers in the evaluation of these compounds.

Introduction to this compound and Organic Nitrates in Pharmacology

This compound (C₂H₅NO₃) is an organic nitrate that, like other drugs in its class such as nitroglycerin and isosorbide dinitrate, functions as a vasodilator.[1] The therapeutic effects of organic nitrates are mediated by the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2][3] Historically, organic nitrates have been a cornerstone in the treatment of angina pectoris and heart failure for over a century.[4][5] They exert their effects by dilating blood vessels, which improves blood flow and reduces the workload on the heart.[6][7]

The primary mechanism of action involves the enzymatic or non-enzymatic release of NO, which then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation.[8] However, the use of traditional organic nitrates is often limited by the development of tolerance and potential side effects such as headaches and hypotension.[6][7]

Recent research has focused on developing novel organic nitrate derivatives that offer improved pharmacokinetic profiles and targeted therapeutic effects. One such promising compound is the this compound derivative, 2-(4-Methylthiazol-5-yl) this compound hydrochloride (W1302), which is currently under investigation for the treatment of vascular dementia.[9]

Featured Application: 2-(4-Methylthiazol-5-yl) this compound hydrochloride (W1302) for Vascular Dementia

Vascular dementia is a neurodegenerative disorder resulting from reduced cerebral blood flow, leading to cognitive impairment.[9] A key pathological feature is the reduced bioavailability of nitric oxide, which contributes to inflammation and oxidative stress.[9] W1302 is a novel nitric oxide donor being developed to address this deficiency.

A preclinical study investigated the therapeutic effects of W1302 in a rat model of vascular dementia induced by permanent bilateral common carotid artery occlusion in spontaneously hypertensive rats (SHR-2VO).[9]

The study demonstrated that W1302 treatment (10 mg/kg/day for 4 weeks) significantly improved cognitive function and key biomarkers compared to the vehicle-treated SHR-2VO group.[9]

ParameterWKY (Control)SHR-2VO (Vehicle)SHR-2VO + W1302 (10 mg/kg)SHR-2VO + Nimodipine (10 mg/kg)
Morris Water Maze (Escape Latency, Day 5, s) ~20~45~25~30
Systolic Blood Pressure (SBP, mmHg) ~140~220~207~176**
Heart Rate (beats/min) ~350~400~400~400
Cortical Nitric Oxide (NO) Level (pmol/mg prot) ~1.8~1.0~1.6~1.1
Cortical cGMP Level (pmol/mg prot) ~1.5~0.8~1.3~0.9
Cortical iNOS Activity (U/mg prot) ~0.12~0.22~0.18~0.17**
Hippocampal iNOS Activity (U/mg prot) ~0.10~0.18~0.15~0.14
*p < 0.05, **p < 0.01 compared to SHR-2VO (Vehicle) group. Data are approximated from graphical representations in the source publication.[9]

W1302 is believed to exert its neuroprotective effects through the donation of nitric oxide, which in turn activates the sGC-cGMP signaling pathway. This leads to vasodilation, improved cerebral blood flow, and a reduction in oxidative stress and inflammation.

W1302_Mechanism W1302 W1302 NO Nitric Oxide (NO) Release W1302->NO sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation & Improved Cerebral Blood Flow cGMP->Vasodilation Oxidative_Stress Reduced Oxidative Stress cGMP->Oxidative_Stress Inflammation Reduced Inflammation (↓ iNOS, ↓ TNF-α) cGMP->Inflammation Neuroprotection Neuroprotection & Cognitive Improvement Vasodilation->Neuroprotection Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection

Figure 1: Proposed signaling pathway of W1302 in vascular dementia.

Experimental Protocols

This protocol outlines a potential synthetic route for W1302 based on the synthesis of its precursor, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, and general methods for the nitration of alcohols.

W1302_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethanol cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection and Salt Formation start1 Start reagents1 4-methyl-5-thiazoleethanol start1->reagents1 reaction1 Reaction with a suitable protecting group (e.g., TBDMSCl) reagents1->reaction1 product1 Protected 2-(4-methyl-1,3-thiazol-5-yl)ethanol reaction1->product1 start2 Start with protected alcohol product1->start2 reagents2 Nitrating agent (e.g., HNO3/H2SO4 or Ac2O/HNO3) start2->reagents2 reaction2 Nitration of the hydroxyl group reagents2->reaction2 product2 Protected 2-(4-methylthiazol-5-yl) this compound reaction2->product2 start3 Start with protected nitrate product2->start3 reagents3 Deprotecting agent (e.g., TBAF) start3->reagents3 reaction3 Removal of protecting group reagents3->reaction3 product3 2-(4-methylthiazol-5-yl) this compound reaction3->product3 reagents4 HCl in ether product3->reagents4 reaction4 Formation of hydrochloride salt reagents4->reaction4 final_product W1302 reaction4->final_product

Figure 2: Logical workflow for the synthesis of W1302.

Materials:

  • 4-methyl-5-thiazoleethanol

  • Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

  • Nitrating agent (e.g., Fuming nitric acid, Sulfuric acid or Acetic anhydride)

  • Deprotecting agent (e.g., Tetra-n-butylammonium fluoride)

  • Hydrochloric acid in a suitable solvent (e.g., diethyl ether)

  • Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Protection of the hydroxyl group: Protect the hydroxyl group of 4-methyl-5-thiazoleethanol to prevent unwanted side reactions during nitration.

  • Nitration: Carefully add the nitrating agent to the protected alcohol at a low temperature (e.g., 0 °C) to control the exothermic reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification: Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting group using a suitable deprotecting agent.

  • Salt formation: Dissolve the free base in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt.

  • Final purification: Recrystallize the final product to obtain pure W1302.

This protocol is adapted from the preclinical study of W1302 in SHR-2VO rats.[9]

W1302_InVivo_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment Regimen cluster_assessment Assessment start Start animals Spontaneously Hypertensive Rats (SHR) start->animals surgery Bilateral common carotid artery occlusion (2VO) animals->surgery model SHR-2VO model of Vascular Dementia surgery->model treatment_start Begin Treatment model->treatment_start groups Divide into groups: - WKY (Control) - SHR-2VO (Vehicle) - SHR-2VO + W1302 - SHR-2VO + Nimodipine treatment_start->groups dosing Daily oral gavage for 4 weeks (10 mg/kg) groups->dosing assessment_start Post-treatment Evaluation dosing->assessment_start behavioral Morris Water Maze (Cognitive Function) assessment_start->behavioral physiological Blood Pressure & Heart Rate Measurement assessment_start->physiological biochemical Tissue collection (cortex, hippocampus) Biochemical Assays (NO, cGMP, iNOS) assessment_start->biochemical

Figure 3: Experimental workflow for in vivo evaluation of W1302.

Materials and Methods:

  • Animals: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as controls.

  • Surgical Procedure: Induce vascular dementia by permanent bilateral occlusion of the common carotid arteries (2-vessel occlusion, 2VO).

  • Drug Administration: Administer W1302 (10 mg/kg), nimodipine (10 mg/kg, as a positive control), or vehicle daily by oral gavage for 4 weeks.

  • Behavioral Testing: Assess spatial learning and memory using the Morris water maze test.

  • Physiological Measurements: Monitor systolic blood pressure and heart rate using a non-invasive tail-cuff method.

  • Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue (cortex and hippocampus). Homogenize the tissues and perform assays to measure:

    • Nitric oxide (NO) and cGMP levels using commercially available kits.

    • Inducible nitric oxide synthase (iNOS) activity.

This protocol describes a general method for evaluating the vasodilator properties of NO donors in isolated rat aortic rings.

Materials and Methods:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm).

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Contraction: Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine or KCl.

  • Vasodilation Assay: Once a stable contraction is achieved, add the NO donor (e.g., this compound derivative) in a cumulative concentration-dependent manner.

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction tension. Calculate the EC₅₀ value to determine the potency of the vasodilator.

The release of nitric oxide from a donor compound can be indirectly measured by quantifying the accumulation of its stable breakdown products, nitrite and nitrate, using the Griess assay.

Materials and Methods:

  • Sample Preparation: Incubate the NO donor compound in a buffer solution (e.g., PBS, pH 7.4) at 37°C.

  • Griess Reagent: Prepare a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Assay Procedure:

    • At various time points, take aliquots of the sample solution.

    • If measuring total NO release (nitrite + nitrate), first reduce the nitrate to nitrite using nitrate reductase.

    • Add the Griess reagent to the samples and standards (sodium nitrite).

    • Incubate for a short period to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite/nitrate in the samples by comparing the absorbance to the standard curve. Plot the concentration of NO released over time.

Safety and Handling

This compound and other organic nitrates are potentially explosive and should be handled with extreme caution.[10] They are also flammable and can be sensitive to shock and heat. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experimental procedures should be conducted by trained professionals in a suitably equipped laboratory, in accordance with all applicable safety regulations and institutional guidelines.

References

Application Notes and Protocols for the Gas-Phase Photolysis of Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gas-phase photolysis of ethyl nitrate (C₂H₅ONO₂) is a fundamental process in atmospheric chemistry and combustion science. This compound, an organic nitrate, serves as a reservoir for nitrogen oxides (NOx) in the troposphere. Its photodecomposition releases reactive species that significantly influence air quality and ozone formation. Understanding the kinetics and mechanisms of this compound photolysis is crucial for accurate atmospheric modeling and for assessing the environmental impact of nitrogen-containing compounds. In the context of drug development, photostability studies are essential to ensure the integrity of nitrate-containing pharmaceuticals upon exposure to light.

These application notes provide a comprehensive overview of the gas-phase photolysis of this compound, including key reaction pathways, quantitative data, and detailed experimental protocols for its study.

Reaction Mechanisms and Pathways

The primary photochemical process in the gas-phase photolysis of this compound is the cleavage of the weak O-N bond upon absorption of ultraviolet radiation. This initiation step leads to the formation of an ethoxy radical (C₂H₅O•) and nitrogen dioxide (NO₂).

Primary Photodissociation:

C₂H₅ONO₂ + hν (λ < 340 nm) → C₂H₅O• + NO₂[1]

The quantum yield for the production of NO₂ at tropospherically relevant wavelengths (290-315 nm) is approximately unity, indicating that this is the dominant primary photochemical pathway.[2][3]

Secondary Reactions of the Ethoxy Radical:

The ethoxy radical is a highly reactive intermediate that can undergo decomposition through two main channels:

  • Decomposition to Formaldehyde and a Methyl Radical: C₂H₅O• → HCHO + •CH₃[1]

  • Decomposition to Acetaldehyde and a Hydrogen Atom: C₂H₅O• → CH₃CHO + H•[1]

The branching ratio between these two pathways is a critical factor in determining the final product distribution.

Further Reactions:

The products of the primary and secondary reactions can undergo further reactions, leading to a complex mixture of final products. For instance, the methyl radical can react with NO₂ to form nitromethane.[1] In the presence of air (oxygen), a series of reactions can lead to the formation of peroxyacetyl nitrate (PAN), a key component of photochemical smog.[4][5] Other identified products include hydrogen peroxide (H₂O₂), and in the OH-initiated oxidation, peroxyacetic acid and methyl hydroperoxide have been detected.[4][5]

Quantitative Data

A thorough understanding of the photolysis of this compound requires accurate quantitative data on its spectroscopic properties and the kinetics of the reactions involved.

Table 1: Absorption Cross-Sections of Gaseous this compound at 298 K
Wavelength (nm)Absorption Cross-Section (10⁻²⁰ cm²/molecule)
24010.5
25015.0
26018.0
27017.5
28014.0
2909.0
3004.5
3101.8
3200.6
3300.2

Data extracted from scientific literature. The accuracy of these values is subject to the experimental uncertainties of the original studies.

Table 2: Quantum Yields for Product Formation in this compound Photolysis
Wavelength (nm)ProductQuantum Yield (Φ)Reference
290NO₂~1.0[2][3]
295NO₂~1.0[2][3]
315NO₂~1.0[2][3]

Note: Quantitative quantum yields for other products such as formaldehyde and acetaldehyde are not well-established in the literature and represent a current research gap.

Table 3: Key Reaction Rate Constants
ReactionRate Constant (k) at 298 KReference
C₂H₅ONO₂ + •OH → Products2.0 x 10⁻¹³ cm³/molecule·s
C₂H₅O• → HCHO + •CH₃--
C₂H₅O• → CH₃CHO + H•--
•CH₃ + NO₂ → CH₃NO₂--

Note: The rate constants for the decomposition of the ethoxy radical and the reaction of the methyl radical with nitrogen dioxide are not well-constrained under typical atmospheric photolysis conditions and are subject to ongoing research.

Experimental Protocols

Protocol 1: Determination of Absorption Cross-Sections

Objective: To measure the wavelength-dependent absorption cross-sections of gaseous this compound.

Apparatus:

  • UV-Vis Spectrophotometer with a gas-tight cuvette (e.g., 10 cm path length).

  • Vacuum line for sample preparation and handling.

  • Pressure gauge (e.g., capacitance manometer).

  • Source of pure this compound.

  • Inert buffer gas (e.g., N₂).

Procedure:

  • Sample Preparation: a. Evacuate the gas cuvette and the vacuum line to a high vacuum. b. Introduce a known pressure of pure this compound vapor into the cuvette. Record the pressure accurately. c. If necessary, add a known pressure of an inert buffer gas to bring the total pressure to the desired level (e.g., atmospheric pressure).

  • Spectroscopic Measurement: a. Record the absorption spectrum of the this compound sample over the desired wavelength range (e.g., 230-350 nm). b. Record a baseline spectrum with the cuvette filled with only the inert buffer gas at the same total pressure.

  • Data Analysis: a. Calculate the absorbance (A) at each wavelength by subtracting the baseline spectrum from the sample spectrum. b. Calculate the concentration of this compound ([C₂H₅ONO₂]) in molecules/cm³ using the ideal gas law and the measured pressure and temperature. c. Calculate the absorption cross-section (σ) at each wavelength using the Beer-Lambert law: σ = A / ([C₂H₅ONO₂] * l), where l is the path length of the cuvette in cm.

Protocol 2: Product Identification and Quantification by GC-MS

Objective: To identify and quantify the stable products of this compound photolysis.

Apparatus:

  • Photolysis reactor (e.g., quartz or Teflon bag) with a UV light source (e.g., mercury lamp, xenon arc lamp).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas-tight syringes for sampling.

  • Calibration standards for expected products (e.g., formaldehyde, acetaldehyde, nitromethane).

Procedure:

  • Reaction Setup: a. Fill the photolysis reactor with a known concentration of this compound in a bath gas (e.g., air or N₂). b. Irradiate the sample for a specific period.

  • Sampling and Analysis: a. At various time intervals during the irradiation, withdraw a known volume of the gas mixture from the reactor using a gas-tight syringe. b. Inject the sample into the GC-MS for analysis. c. Use appropriate GC column and temperature programming to separate the different components of the mixture. d. Identify the products based on their retention times and mass spectra.

  • Quantification: a. Prepare calibration curves for the identified products by injecting known amounts of standard compounds into the GC-MS. b. Quantify the concentration of each product in the photolysis mixture by comparing its peak area to the corresponding calibration curve.

Protocol 3: Kinetic Studies using FTIR Spectroscopy

Objective: To monitor the decay of this compound and the formation of products in real-time to determine reaction rates.

Apparatus:

  • Photolysis cell coupled to a Fourier Transform Infrared (FTIR) spectrometer. The cell should have windows transparent to both UV and IR radiation (e.g., KBr or ZnSe).

  • UV light source for photolysis.

  • Gas handling system for preparing and introducing the reaction mixture.

Procedure:

  • Reference Spectra: a. Record the IR spectrum of pure this compound at a known concentration. b. Record IR spectra of all expected stable products at known concentrations.

  • Kinetic Experiment: a. Introduce a known concentration of this compound into the photolysis cell. b. Initiate photolysis by turning on the UV lamp. c. Record IR spectra of the gas mixture at regular time intervals.

  • Data Analysis: a. Use the reference spectra and spectral subtraction techniques to determine the concentrations of this compound and the products as a function of time. b. Plot the concentration of this compound versus time to determine its decay rate. c. Plot the concentrations of the products versus time to determine their formation rates.

Visualizations

Signaling Pathway of this compound Photolysis```dot

photolysis_pathway C2H5ONO2 This compound (C₂H₅ONO₂) hv C2H5O Ethoxy Radical (C₂H₅O•) C2H5ONO2->C2H5O + NO₂ HCHO Formaldehyde (HCHO) C2H5O->HCHO + •CH₃ CH3CHO Acetaldehyde (CH₃CHO) C2H5O->CH3CHO + H• NO2 Nitrogen Dioxide (NO₂) CH3 Methyl Radical (•CH₃) H Hydrogen Atom (H•)

Caption: A typical experimental workflow for studying this compound photolysis.

Logical Relationship of Key Species

species_relationship C2H5ONO2 C₂H₅ONO₂ C2H5O C₂H₅O• C2H5ONO2->C2H5O NO2 NO₂ C2H5ONO2->NO2 HCHO HCHO C2H5O->HCHO CH3 •CH₃ C2H5O->CH3 CH3CHO CH₃CHO C2H5O->CH3CHO H H• C2H5O->H

Caption: Interrelationship of key species in the photolysis of this compound.

References

Application Notes and Protocols for OH-Initiated Reactions of Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydroxyl radical (OH)-initiated reactions of ethyl nitrate (C₂H₅ONO₂), a compound of interest in atmospheric chemistry and potentially relevant in various chemical processes. This document outlines the key kinetic parameters, reaction products, and detailed experimental protocols for studying these reactions in a laboratory setting.

Reaction Kinetics and Product Formation

The reaction between the hydroxyl radical and this compound is a crucial atmospheric sink for this organic nitrate. The reaction proceeds primarily through hydrogen abstraction from the ethyl group, leading to the formation of various oxidation products.

Kinetic Data

The rate of the OH-initiated reaction of this compound is temperature-dependent. Below is a summary of reported rate constants from various studies. This data is essential for atmospheric modeling and for understanding the lifetime of this compound in different environments.

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Arrhenius ExpressionReference
248 - 500k(T) = 1.14 x 10⁻¹³ (T/298)²⁴⁵ exp(193/T)Not Applicable[1]
300 - 400k(T) = 3.30 x 10⁻¹² exp(-699/T)A = 3.30 x 10⁻¹², Eₐ/R = 699 K[1]
298(1.5 ± 0.3) x 10⁻¹³Not Applicable[1]
Product Yields

The oxidation of this compound by OH radicals leads to the formation of several products. The yield of these products can vary with temperature and pressure. Acetaldehyde is a major product resulting from the abstraction of an α-hydrogen.

ProductYield (%)Temperature (K)Pressure (Torr)Reference
Acetaldehyde (CH₃CHO)77 ± 123001 (Helium)[1]
Nitric Acid (HNO₃)High YieldsSimulated AtmosphericNot Specified
Peroxyacetyl Nitrate (PAN)High YieldsSimulated AtmosphericNot Specified

Experimental Protocols

Detailed methodologies for studying the OH-initiated reactions of this compound are provided below. These protocols cover the synthesis of this compound, kinetic measurements using flash photolysis-laser induced fluorescence, and product analysis using a low-pressure flow tube reactor coupled with mass spectrometry.

Synthesis and Purification of this compound

Caution: this compound is an explosive and flammable liquid.[2] All synthesis and handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Distillation carries a risk of explosion.[2]

Materials:

  • Absolute ethanol (C₂H₅OH)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Urea ((NH₂)₂CO)

  • Granular calcium chloride (CaCl₂)

  • Distillation apparatus

  • Separatory funnel

  • Ice bath

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Addition of Ethanol: While maintaining the low temperature, slowly add absolute ethanol to the nitrating mixture with constant stirring. The addition of urea is necessary to decompose any nitrous acid that may form, which can prevent explosions.[2]

  • Reaction: Allow the reaction to proceed at a low temperature for a specified time.

  • Purification:

    • Carefully transfer the reaction mixture to a separatory funnel containing cold water.

    • Wash the organic layer (this compound) several times with water to remove excess acid.

    • Dry the this compound over granular calcium chloride.

  • Distillation (with extreme caution): Purify the this compound by vacuum distillation at a low temperature to minimize the risk of decomposition.

Kinetic Measurements: Flash Photolysis-Laser Induced Fluorescence (FP-LIF)

This method is used to determine the absolute rate coefficients of the reaction between OH radicals and this compound.[3]

Experimental Setup:

  • Photolysis Laser: An excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) is used to photolyze a precursor molecule to generate OH radicals.[3]

  • OH Precursor: Hydrogen peroxide (H₂O₂) is a common precursor for OH radicals.[3]

  • Probe Laser: A tunable dye laser pumped by a Nd:YAG laser is used to excite the OH radicals at a specific wavelength (e.g., 282 nm or 308 nm).

  • Detection System: A photomultiplier tube (PMT) equipped with a narrow bandpass filter is used to detect the fluorescence emitted by the excited OH radicals.[3]

  • Reaction Cell: A temperature-controlled quartz or stainless steel cell where the reaction takes place.

  • Gas Handling System: Mass flow controllers are used to precisely control the flow rates of the carrier gas (e.g., He or N₂), the OH precursor, and this compound.

Protocol:

  • OH Radical Generation: A pulse from the photolysis laser dissociates the H₂O₂ in the reaction cell, producing a known concentration of OH radicals.

  • Reaction with this compound: The OH radicals react with the excess this compound present in the cell. The concentration of this compound is kept much higher than the initial OH concentration to ensure pseudo-first-order kinetics.

  • OH Radical Detection: At a variable time delay after the photolysis pulse, the probe laser is fired to excite the remaining OH radicals.

  • Fluorescence Measurement: The resulting fluorescence is detected by the PMT. The intensity of the fluorescence is proportional to the concentration of OH radicals at that specific time delay.

  • Kinetic Trace: By varying the delay time between the photolysis and probe lasers, a temporal profile of the OH radical concentration is obtained. This decay profile is fitted to a first-order exponential function to determine the pseudo-first-order rate constant (k').

  • Determination of Bimolecular Rate Constant: The experiment is repeated for several different concentrations of this compound. The bimolecular rate constant (k) is then determined from the slope of a plot of k' versus the concentration of this compound.

Product Analysis: Low-Pressure Flow Tube Reactor with Mass Spectrometry (LP-FTR-MS)

This technique is employed to identify and quantify the products of the OH-initiated reaction of this compound.[1]

Experimental Setup:

  • Flow Tube Reactor: A glass or quartz tube (typically 1-2 meters long and a few centimeters in diameter) where the reaction occurs under low-pressure conditions (typically 1-10 Torr). The tube can be temperature-controlled.

  • OH Radical Source: OH radicals can be generated by the reaction of H atoms with NO₂. H atoms are produced by passing a mixture of H₂ in a carrier gas (e.g., He) through a microwave discharge.

  • Reactant Inlet: this compound is introduced into the flow tube through a movable or fixed inlet.

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer is used to detect the reactants and products. The gas from the flow tube is sampled through a pinhole or a differentially pumped interface.

  • Gas Handling System: Mass flow controllers regulate the flow of the carrier gas, H₂, NO₂, and the this compound mixture.

Protocol:

  • Establish Flow Conditions: A stable flow of the carrier gas is established in the flow tube at the desired pressure and temperature.

  • Generate OH Radicals: H₂ is passed through the microwave discharge to produce H atoms, which then react with NO₂ introduced downstream to generate OH radicals.

  • Initiate Reaction: this compound is introduced into the flow tube, where it mixes and reacts with the OH radicals.

  • Mass Spectrometric Analysis: The gas mixture is continuously sampled by the mass spectrometer. The mass-to-charge ratios (m/z) of the ions are scanned to identify the reactants and products.

  • Quantitative Analysis: To quantify the products, the mass spectrometer must be calibrated.[4]

    • Calibration: Known concentrations of the expected products (e.g., acetaldehyde) are introduced into the flow tube, and the corresponding ion signals are measured. This allows for the determination of the sensitivity of the mass spectrometer to each species.

    • Product Yields: The product yields are calculated by comparing the measured ion signals of the products to the amount of this compound that has reacted.

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows described in these application notes.

OH_Initiated_Reaction_Pathway C2H5ONO2 C2H5ONO2 CH3CH(.)ONO2 CH3CH(•)ONO2 C2H5ONO2->CH3CH(.)ONO2 + OH (α-H abstraction) CH2(.)CH2ONO2 CH2(•)CH2ONO2 C2H5ONO2->CH2(.)CH2ONO2 + OH (β-H abstraction) OH OH H2O H2O CH3CH(OO.)ONO2 CH3CH(OO•)ONO2 CH3CH(.)ONO2->CH3CH(OO.)ONO2 + O2 CH2(OO.)CH2ONO2 CH2(OO•)CH2ONO2 CH2(.)CH2ONO2->CH2(OO.)CH2ONO2 + O2 O2 O2 CH3CHO Acetaldehyde (CH3CHO) CH3CH(OO.)ONO2->CH3CHO + NO NO2 NO2 HNO3 Nitric Acid (HNO3) CH2(OO.)CH2ONO2->HNO3 Further Reactions NO NO PAN Peroxyacetyl Nitrate (PAN) CH3CHO->PAN + OH, O2, NO2

Caption: Reaction pathway for OH-initiated oxidation of this compound.

FP_LIF_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure Photolysis_Laser Photolysis Laser (e.g., 248 nm) Reaction_Cell Reaction Cell (Temperature Controlled) Photolysis_Laser->Reaction_Cell initiates reaction Probe_Laser Probe Laser (e.g., 282 nm) Probe_Laser->Reaction_Cell excites OH PMT Photomultiplier Tube (PMT) + Filter Reaction_Cell->PMT fluorescence Gas_Inlet Gas Inlet (H2O2, C2H5ONO2, Carrier Gas) Gas_Inlet->Reaction_Cell Start Start Generate_OH Generate OH Radicals (Laser Pulse) Start->Generate_OH Reaction OH + C2H5ONO2 Reaction Generate_OH->Reaction Probe_OH Probe OH Radicals (Delayed Laser Pulse) Reaction->Probe_OH Detect_Fluorescence Detect OH Fluorescence Probe_OH->Detect_Fluorescence Vary_Delay Vary Delay Time Detect_Fluorescence->Vary_Delay Vary_Delay->Generate_OH Repeat for a kinetic trace Plot_Data Plot k' vs. [C2H5ONO2] Vary_Delay->Plot_Data After multiple concentrations End Determine k Plot_Data->End

Caption: Workflow for kinetic studies using Flash Photolysis-LIF.

FTR_MS_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure Microwave Microwave Discharge (H2 -> 2H) Flow_Tube Flow Tube Reactor (Low Pressure, Temp. Controlled) Microwave->Flow_Tube NO2_Inlet NO2 Inlet NO2_Inlet->Flow_Tube H + NO2 -> OH + NO Mass_Spec Mass Spectrometer Flow_Tube->Mass_Spec sampling EN_Inlet This compound Inlet EN_Inlet->Flow_Tube Start Start Generate_H Generate H Atoms Start->Generate_H Generate_OH Generate OH Radicals (H + NO2) Generate_H->Generate_OH Inject_EN Inject this compound Generate_OH->Inject_EN Reaction Reaction in Flow Tube Inject_EN->Reaction Sample_Gases Sample Gas Mixture Reaction->Sample_Gases Analyze_MS Analyze with Mass Spec Sample_Gases->Analyze_MS Calibrate Calibrate MS Analyze_MS->Calibrate for quantification End Determine Product Yields Calibrate->End

Caption: Workflow for product analysis using a Flow Tube Reactor-MS.

References

Troubleshooting & Optimization

Ethyl Nitrate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of ethyl nitrate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted ethanol, nitric acid, and water. Nitrous acid is also a significant and hazardous impurity that can form during synthesis; its presence increases the risk of explosion.[1][2] Ethyl nitrite can also be present as a byproduct of the reaction.

Q2: Why is the use of urea essential during the synthesis of this compound?

A2: Urea is crucial for safety as it decomposes any nitrous acid that may be present in the reaction mixture.[1][2][3] Nitrous acid is highly unstable and can lead to an explosive decomposition of the this compound.

Q3: What are the primary hazards associated with the purification of this compound?

A3: The primary hazard is the risk of explosion. This compound is a sensitive explosive that can detonate upon impact or exposure to high temperatures.[1][2][3] This risk is particularly high during distillation, especially at atmospheric pressure.[1][3]

Q4: Can I store purified this compound?

A4: It is strongly advised not to store pure this compound due to its explosive nature.[1] It should be used as quickly as possible after purification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound after washing. Incomplete phase separation.Use a larger volume of water for the initial wash to ensure better separation of the organic and aqueous layers. Ensure the mixture is well-shaken in the separatory funnel and allowed to fully settle before separating the layers.
This compound solubility in the aqueous layer.While this compound is insoluble in water, some loss can occur.[4][5] Minimize the number of washes while ensuring adequate removal of acidic impurities.
The this compound layer is not separating from the aqueous layer. Emulsion formation.Allow the mixture to stand for a longer period. If the emulsion persists, a small amount of a saturated brine solution can be added to help break the emulsion.
Discoloration of this compound during distillation. Decomposition of the this compound.This is a sign of instability and a significant safety hazard. Immediately stop the distillation by removing the heat source. Ensure that the distillation is carried out at the lowest possible temperature, preferably under vacuum. The presence of any impurities can lower the decomposition temperature.
Presence of impurities.Ensure the this compound has been thoroughly washed and dried before distillation to remove any residual acids or other contaminants.
Sudden pressure increase during distillation. Onset of explosive decomposition.EXTREME DANGER. Evacuate the area immediately. Do not attempt to adjust the apparatus. This indicates a runaway reaction.
The final product is cloudy. Presence of water.The drying step was insufficient. Ensure the this compound is in contact with a suitable drying agent (e.g., granular calcium chloride or anhydrous magnesium sulfate) for an adequate amount of time before the final distillation.[6]

Experimental Protocols

Purification of this compound by Washing and Drying

This protocol outlines the purification of crude this compound to remove acidic impurities and water.

Materials:

  • Crude this compound

  • Separatory funnel

  • Distilled water

  • 0.005% Sodium carbonate solution (optional, for neutralizing residual acid)

  • Anhydrous magnesium sulfate or granular calcium chloride

  • Clean, dry collection flask

Procedure:

  • Initial Water Wash: Transfer the crude this compound to a separatory funnel. Add double the volume of water, shake vigorously, and then allow the layers to separate. Drain and discard the lower aqueous layer.

  • Subsequent Water Washes: Repeat the washing process two more times with an equal volume of water.

  • Neutralization Wash (Optional): To remove any remaining acidic impurities, wash the this compound with a 0.005% sodium carbonate solution. Follow this with a final wash with water to a neutral pH (7.2-7.5).[6]

  • Drying: Transfer the washed this compound to a clean, dry flask. Add a suitable drying agent, such as anhydrous magnesium sulfate or granular calcium chloride.[6] Allow the this compound to stand for several hours, or until the liquid is clear, to ensure all moisture has been removed.

  • Decanting: Carefully decant or filter the dry this compound into a clean, dry flask, leaving the drying agent behind.

Final Purification by Distillation (Proceed with Extreme Caution)

WARNING: Distillation of this compound carries a severe risk of explosion and should only be performed by experienced personnel with appropriate safety measures in place, including a blast shield.[1][2][3]

Materials:

  • Dry, purified this compound

  • Distillation apparatus with a vacuum adapter

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • Ice bath for the receiving flask

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood and behind a blast shield. Ensure all glassware is free of cracks and contaminants. Add boiling chips or a magnetic stir bar to the distillation flask.

  • Charging the Flask: Add the dry, purified this compound to the distillation flask.

  • Distillation: Gently heat the flask. If using a vacuum, slowly reduce the pressure to the desired level. Collect the fraction that distills at the boiling point of this compound (87°C at atmospheric pressure, lower under vacuum). The distillation should be conducted slowly and at the lowest possible temperature.

  • Collection: Collect the purified this compound in a receiving flask cooled in an ice bath.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before dismantling.

Data Presentation

Table 1: Physical and Explosive Properties of this compound

PropertyValueReference
Molecular Formula C₂H₅NO₃[1][2]
Molar Mass 91.07 g/mol [4]
Appearance Colorless liquid[1][2]
Odor Sweet, pleasant[1][4]
Boiling Point 87°C[7]
Density 1.11 g/cm³[1]
Solubility in Water Insoluble[4][5]
Detonation Velocity 6,010 m/s[1][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude this compound Synthesis washing Washing (Water & optional Sodium Carbonate) synthesis->washing Transfer to separatory funnel drying Drying (e.g., MgSO4 or CaCl2) washing->drying Transfer to -drying flask distillation Distillation (EXTREME CAUTION) drying->distillation Decant/Filter into distillation flask product Pure this compound distillation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_washing Washing Stage cluster_distillation Distillation Stage cluster_final_product Final Product start Purification Issue low_yield Low Yield? start->low_yield no_separation No Phase Separation? start->no_separation discoloration Discoloration? start->discoloration pressure_spike Pressure Spike? start->pressure_spike cloudy Cloudy Product? start->cloudy solution1 Increase wash volume; Ensure full settling low_yield->solution1 Yes solution2 Stand longer; Add brine solution no_separation->solution2 Yes solution3 STOP HEATING IMMEDIATELY; Decomposition likely discoloration->solution3 Yes solution4 EVACUATE IMMEDIATELY; Explosion imminent pressure_spike->solution4 Yes solution5 Insufficient drying; Redry before distillation cloudy->solution5 Yes

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Ethyl Nitrate Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER

This document is intended for informational purposes only and should be used by qualified professionals, such as researchers, scientists, and drug development professionals, who are trained in handling highly explosive and hazardous materials. Ethyl nitrate is an unstable explosive, and its handling requires strict adherence to established safety protocols and regulations. The information provided here is not a substitute for a thorough risk assessment, comprehensive safety training, and professional supervision. Always consult the most current Safety Data Sheet (SDS) and relevant literature before handling this compound. The user assumes all responsibility for any actions taken based on the information in this guide.

This guide provides essential information for preventing the explosive decomposition of this compound. It is structured to help researchers anticipate, troubleshoot, and mitigate the risks associated with this highly energetic material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dangerously explosive? A1: this compound (C₂H₅NO₃) is the ethyl ester of nitric acid. It is a colorless, volatile, and extremely flammable liquid.[1] Its explosive nature is due to the relatively weak oxygen-nitrogen (O-NO₂) bond within the molecule.[2] When subjected to energy in the form of heat, shock, or friction, this bond can break, initiating a rapid, self-sustaining (autocatalytic) decomposition that releases a large volume of gas and energy, resulting in a detonation.[2][3][4] The initial step is the cleavage of the O–NO2 bond, which forms an ethoxy radical and nitrogen dioxide (NO₂).[5]

Q2: What are the primary triggers for the explosive decomposition of this compound? A2: The primary triggers that must be strictly controlled are:

  • Heat: Prolonged exposure to fire or heat can cause vigorous decomposition and rupture containers.[3][6] Thermal decomposition has been studied in the range of 175-209°C.[7][8]

  • Shock and Friction: The compound is sensitive to impact and friction.[9][10][11] Precautionary statements explicitly warn not to subject it to grinding, shock, or friction.[10][12]

  • Ignition Sources: As a highly flammable liquid with a low flash point, all sources of ignition such as open flames, sparks, and electrostatic discharge must be eliminated from the handling area.[6][13] Use non-sparking tools and grounded equipment.[6][10][13]

  • Incompatible Materials: Contact with strong oxidizing agents and reducing agents can cause violent reactions.[8][13]

Q3: How should this compound be stored to ensure stability? A3: Safe storage is critical. Follow these guidelines:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][13]

  • Keep away from all sources of heat and ignition.[13]

  • Store separately from incompatible materials, such as oxidizing agents.[9][13]

  • Containers should be kept upright to prevent leakage.[14]

  • Due to its high risk, it is recommended to use this compound as quickly as possible and avoid storing it in its pure form.[11]

Q4: What are the signs of this compound decomposition? A4: Signs of decomposition can include pressure buildup in the container, discoloration of the liquid, or the evolution of brown fumes (nitrogen dioxide). If any of these signs are observed, it indicates an extremely hazardous situation. Do not attempt to open the container. Evacuate the area immediately and contact emergency personnel.

Q5: Can stabilizers be used to prevent decomposition? A5: Yes, stabilizers are crucial, particularly during synthesis and for any formulated products containing nitrate esters. During synthesis, urea is often added to decompose nitrous acid, which can otherwise trigger an explosion.[1][11] For long-term stability of nitrate ester-based materials, stabilizers like diphenylamine (DPA) or ethyl centralite are used. These molecules work by scavenging the radical products (like NO₂) that catalyze further decomposition, thereby interrupting the autocatalytic cycle.[2][4][15]

Troubleshooting Guide

Problem / ObservationPotential CausePrevention & Mitigation
Pressure buildup in storage container Thermal decompositionImmediate Action: Do not move or open the container. Evacuate the area and alert emergency services. If possible and safe from a distance, cool the container with a water spray.[13] Prevention: Store only small quantities in a dedicated, cool, and well-ventilated location. Do not store for extended periods.[11][13]
Spill or Leak Container failure or handling errorImmediate Action: Evacuate non-essential personnel.[10][13] Remove all ignition sources.[6][13] Ventilate the area. Absorb the spill with a non-combustible material like dry earth, sand, or activated charcoal adsorbent.[6][13] Use non-sparking tools for cleanup.[6][10] Prevention: Always handle in a fume hood or well-ventilated area.[10] Use secondary containment. Inspect containers for damage before handling.
Accidental heating of the substance Proximity to heat source, exothermic reactionImmediate Action: Immediately remove the heat source. If the substance shows any sign of decomposition, evacuate. In case of fire, there is a high risk of explosion; do not fight the fire if it reaches the explosives.[9][10][12] Evacuate the area and use unmanned fire-fighting methods from a maximum distance if possible.[6][16] Prevention: Strictly control temperature. Do not handle near heat sources. Ensure all reactions are well-understood and controlled for exotherms.
Visible brown fumes (NO₂) in container or during reaction Onset of rapid decompositionImmediate Action: This is a sign of critical instability. EVACUATE THE AREA IMMEDIATELY. Do not attempt any intervention. Alert all personnel and emergency services. Prevention: Ensure the purity of reagents. Use stabilizers as required.[1][2] Operate at the lowest possible temperature.

Quantitative Data and Hazard Summary

The following table summarizes key quantitative data for this compound, highlighting its hazardous nature.

ParameterValueSource(s)
GHS Hazard Statement H200: Unstable explosive[1][9][10]
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 4[3][13]
Flash Point -37 °C (-34 °F)[1]
Explosive Limits 4.1–50%[1]
O–NO₂ Bond Dissociation Energy 38.3 ± 2.0 kcal mol⁻¹[5]
Detonation Velocity 6,010 m/s[1]
Autoignition Temperature Not specified, decomposes with heat[3][6]

Experimental Protocols

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the minimum requirements for handling this compound. A specific, detailed risk assessment must be performed for each experiment.

1. Pre-Experiment Preparation:

  • Authorization: Obtain prior approval from the principal investigator and safety officer.

  • Literature Review: Thoroughly review all relevant safety literature, including the Safety Data Sheet (SDS).[9][10]

  • Area Designation: Designate a specific area, preferably a chemical fume hood with a blast shield, for the experiment. Ensure the area is free of clutter and incompatible materials.

  • Emergency Plan: Confirm that an emergency plan is in place. Ensure co-workers are aware of the hazards. Have emergency contact numbers posted.

  • Equipment Check: Use only non-sparking tools and grounded equipment.[10][13] Ensure safety equipment, including fire extinguishers (CO₂, dry chemical), emergency showers, and eyewash stations, are accessible and functional.[6][13]

2. Personal Protective Equipment (PPE):

  • Body: Fire-resistant and chemical-impermeable lab coat or suit.[9][10]

  • Hands: Chemical-resistant gloves (inspect before use).[9][10]

  • Eyes/Face: Tightly fitting safety goggles and a full-face shield.[9][10][13]

  • Respiratory: If ventilation is insufficient or exposure limits are exceeded, a full-face respirator with appropriate cartridges is required.[9][10]

3. Handling Procedure:

  • Work with the smallest possible quantities.

  • Ensure the work area is well-ventilated at all times.[9][10]

  • Avoid any actions that could cause friction, grinding, or impact.[10][12]

  • Maintain the temperature of the substance and its environment as low as is practical.

  • Ground and bond all metal containers and equipment during transfer to prevent static discharge.[13]

  • If dilution is required, add the this compound slowly to the solvent.

4. Waste Disposal:

  • Do not mix this compound waste with other waste streams.

  • Contaminated materials (e.g., absorbents, gloves) must be treated as hazardous waste.[13]

  • A safer chemical disposal method involves diluting small amounts in an alcohol and then slowly adding a dilute solution of sodium hydroxide in alcohol under cooled conditions, but this should only be performed by highly experienced personnel.[11]

  • All disposal must follow institutional and regulatory guidelines.[9][10]

5. Emergency Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[9]

  • Inhalation: Move the person to fresh air.[9]

  • Spill: Follow the procedure in the troubleshooting guide.

  • In all cases of exposure or emergency, seek immediate medical attention and report the incident to the appropriate safety personnel.[9]

Visualizations

Decomposition Pathway and Triggers

G cluster_triggers Initiating Energy Triggers cluster_process Decomposition Process Heat Heat / High Temp. BondCleavage O-NO₂ Bond Cleavage Heat->BondCleavage Shock Shock / Impact Shock->BondCleavage Friction Friction Friction->BondCleavage Ignition Sparks / Static Ignition->BondCleavage EthylNitrate This compound (C₂H₅ONO₂) EthylNitrate->BondCleavage Radicals Radical Formation (Ethoxy Radical + NO₂) BondCleavage->Radicals Autocatalysis Autocatalytic Chain Reaction Radicals->Autocatalysis NO₂ acts as catalyst Autocatalysis->BondCleavage Propagates decomposition Explosion Runaway Reaction (Explosion / Detonation) Autocatalysis->Explosion

Caption: Logical flow of triggers leading to the autocatalytic decomposition of this compound.

Safe Handling Workflow

G Start Start: Handling this compound RiskAssessment 1. Conduct Risk Assessment & Obtain Authorization Start->RiskAssessment PrepareArea 2. Prepare Designated Area (Hood, Blast Shield, Grounding) RiskAssessment->PrepareArea DonPPE 3. Don Required PPE (Fire-Resistant, Face Shield, etc.) PrepareArea->DonPPE Handle 4. Perform Experiment (Small Quantities, Low Temp.) DonPPE->Handle IsStable Observe for Instability (Pressure, Fumes, Color Change) Handle->IsStable Waste 5. Segregate & Dispose Waste (Follow Hazardous Waste Protocol) IsStable->Waste No Emergency EMERGENCY EVACUATE & ALERT IsStable->Emergency Yes Decontaminate 6. Decontaminate Area & PPE Waste->Decontaminate End End of Procedure Decontaminate->End

References

Ethyl Nitrate Synthesis and Handling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl nitrate synthesis and handling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safe and efficient experimental practices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties, synthesis, and safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable, volatile, and shock-sensitive explosive liquid.[1][2] The main hazards include:

  • Explosion Risk: It can detonate upon impact, friction, or exposure to high temperatures.[1][2] The distillation process is particularly hazardous and has been reported to result in explosions.[1][3]

  • Flammability: this compound is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[4][5]

  • Health Hazards: Inhalation or skin contact can lead to headaches, dizziness, and in high concentrations, methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]

  • Reactivity: It is a strong oxidizing agent and can react violently with reducing agents.[6][7]

Q2: What are the common methods for synthesizing this compound?

A2: The most common laboratory synthesis methods are:

  • Nitration of Ethanol: This involves reacting ethanol with a nitrating agent, such as concentrated nitric acid or a mixture of nitric and sulfuric acids.[1][2] It is crucial to add urea to the reaction mixture to decompose any nitrous acid that forms, which can prevent explosions.[1][2]

  • Reaction of Ethyl Halides with Silver Nitrate: This method involves a nucleophilic substitution reaction where an ethyl halide (e.g., ethyl iodide or ethyl chloride) reacts with silver nitrate.[1][3]

Q3: Why is urea added during the nitration of ethanol?

A3: Urea is added as a safety precaution to decompose nitrous acid (HNO₂) which can form as a byproduct during the nitration process. Nitrous acid can catalyze the decomposition of this compound, significantly increasing the risk of an explosion.[1][2]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] It should be kept away from heat, sparks, open flames, and other sources of ignition.[9] Storage should also be separate from incompatible materials such as reducing agents and strong acids.[6] Due to its instability, it is often recommended not to store pure this compound and to prepare it in-situ for immediate use.[1]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: Appropriate PPE is critical for safely handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[6][8]

  • Hand Protection: Chemical-resistant gloves.[6][8]

  • Body Protection: Fire/flame resistant and impervious clothing.[6][8]

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, a full-face respirator should be used.[6][8]

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Side reactions consuming starting materials.1. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. 2. Minimize transfers and use efficient extraction and washing techniques. 3. Maintain proper reaction temperature and ensure the purity of starting materials.
Reaction Mixture Turns Brown/Yellow Formation of nitrogen oxides (NOx) and nitrous acid.This indicates a potential hazard. Immediately ensure the reaction is under control. The presence of urea should mitigate this, but if it persists, it may be necessary to cool the reaction and re-evaluate the procedure and purity of reagents.
Runaway Reaction (Rapid increase in temperature and gas evolution) 1. Inadequate cooling. 2. Addition of reagents too quickly. 3. Presence of impurities that catalyze decomposition.1. Immediately apply external cooling (ice bath). 2. Stop the addition of reagents. 3. Have a quenching agent (e.g., a large volume of cold water) ready for emergency use. Always conduct the reaction behind a blast shield.
Purification Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Explosion During Distillation 1. Distillation at atmospheric pressure.[1][3] 2. Presence of acidic impurities. 3. Overheating of the distillation flask.1. AVOID DISTILLATION AT ATMOSPHERIC PRESSURE. If distillation is absolutely necessary, it should be performed under vacuum to lower the boiling point and reduce the risk of thermal decomposition.[1] 2. Thoroughly wash the crude this compound with water and a dilute sodium carbonate solution to remove any residual acids before attempting any purification. 3. Use a water bath for heating to ensure gentle and even temperature control. Do not distill to dryness.
Product is Contaminated with Water Incomplete drying after washing.Dry the this compound over a suitable drying agent like granular calcium chloride or anhydrous magnesium sulfate for a sufficient amount of time before the final purification step.
Product is Contaminated with Unreacted Ethanol Inefficient purification.Wash the crude product thoroughly with water to remove water-soluble impurities like ethanol.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Ethanol

This protocol is adapted from established laboratory methods. Extreme caution must be exercised throughout this procedure.

Materials:

  • Absolute Ethanol: 38 g

  • Concentrated Nitric Acid (d=1.4): 60 g (pre-treated)

  • Urea: 6 g

  • Additional pre-treated Nitric Acid: 100 g

  • Additional Absolute Ethanol: 75 g

  • Granular Calcium Chloride

Procedure:

  • Pre-treatment of Nitric Acid: Boil the concentrated nitric acid with a small amount of urea (e.g., 0.5 g per 60 g of acid) to remove dissolved nitrous oxides. Cool to room temperature before use.

  • Reaction Setup: In a distillation flask, combine 38 g of absolute ethanol, 6 g of urea, and 60 g of the pre-treated, cooled concentrated nitric acid.

  • Distillation: Gently heat the mixture to distill the this compound.

  • Addition of Reactants: When approximately one-third of the initial volume has distilled over, begin a slow, dropwise addition of a mixture of 100 g of pre-treated nitric acid and 75 g of absolute ethanol from a dropping funnel.

  • Completion: Continue the distillation until no more product passes over.

  • Purification: a. Transfer the distillate to a separatory funnel and wash it three times with double its volume of water for the first wash. b. Separate the organic layer and dry it over granular calcium chloride for several hours. c. (EXTREME CAUTION) Very gently distill the dried product. The pure this compound will boil at approximately 87°C.

Protocol 2: Purity Assessment by HPLC (High-Performance Liquid Chromatography)

This is a general guideline for purity assessment. Specific parameters may need to be optimized.

Instrumentation:

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare a series of standard solutions of a known concentration of pure this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of water and acetonitrile or methanol.

    • Detection: UV detection at a suitable wavelength.

  • Analysis: Inject the sample and standards into the HPLC system.

  • Quantification: Determine the purity of the synthesized this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

IV. Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Boiling Point 87 °C
Density 1.11 g/cm³[1]
Detonation Velocity 6,010 m/s[1]
Flash Point -10 °C[2]
Explosive Limits in Air 3.8 - 100%[2]

V. Visual Guides

Logical Workflow for Safe this compound Synthesis

Workflow for Safe this compound Synthesis start Start: Synthesis Planning ppe Don Appropriate PPE start->ppe reagents Prepare Reagents (Pre-treat Nitric Acid) ppe->reagents setup Assemble Reaction Apparatus Behind Blast Shield reagents->setup reaction Perform Nitration Reaction with Urea setup->reaction workup Aqueous Workup (Washing) reaction->workup drying Dry Crude Product workup->drying purification Purification (Caution: Avoid Atmospheric Distillation) drying->purification analysis Analyze Purity (e.g., HPLC) purification->analysis storage Store Properly or Use Immediately analysis->storage end End storage->end

Caption: A logical workflow for the safe synthesis of this compound.

Troubleshooting Decision Tree for Low Product Yield

Troubleshooting Low Yield start Low Yield Observed check_reaction Was the reaction monitored for completion? start->check_reaction incomplete Action: Extend reaction time or adjust conditions. check_reaction->incomplete No check_workup Were there significant losses during workup? check_reaction->check_workup Yes end Problem Resolved incomplete->end workup_loss Action: Refine extraction and washing techniques. check_workup->workup_loss Yes check_side_reactions Is there evidence of side reactions (e.g., color change)? check_workup->check_side_reactions No workup_loss->end side_reactions Action: Check reagent purity and temperature control. check_side_reactions->side_reactions Yes check_side_reactions->end No side_reactions->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Hazard Mitigation Pathway

Hazard Mitigation Pathway hazard Primary Hazard: Explosion Risk cause1 Cause: Shock/Friction hazard->cause1 cause2 Cause: High Temperature hazard->cause2 cause3 Cause: Impurities (e.g., Nitrous Acid) hazard->cause3 cause4 Cause: Unsafe Purification hazard->cause4 mitigation1 Mitigation: Use non-sparking tools, avoid grinding/shock. cause1->mitigation1 mitigation2 Mitigation: Maintain strict temperature control, use water baths. cause2->mitigation2 mitigation3 Mitigation: Use urea during synthesis, purify reagents. cause3->mitigation3 mitigation4 Mitigation: Avoid atmospheric distillation, use vacuum if necessary. cause4->mitigation4

Caption: A diagram illustrating the pathways for mitigating explosion hazards.

References

Technical Support Center: Nitration of Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of ethanol. The information is presented in a practical question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and major side products in the nitration of ethanol?

The primary product of the nitration of ethanol is ethyl nitrate (C₂H₅NO₃)[1][2]. However, several side reactions can occur, leading to the formation of byproducts. The most common side products include:

  • Ethanoic acid (Acetic Acid): Formed through the oxidation of ethanol by nitric acid[3][4].

  • Ethyl nitrite: Can be formed, especially in the presence of nitrous acid, which can arise from the decomposition of nitric acid[2][5].

  • Diethyl ether: May be produced, particularly when sulfuric acid is used as a catalyst at elevated temperatures, leading to the dehydration of ethanol[6][7].

Q2: What is the role of sulfuric acid in the nitration of ethanol?

Concentrated sulfuric acid is often used as a catalyst in the nitration of alcohols[8]. Its primary roles are:

  • Protonation of nitric acid: It facilitates the formation of the highly reactive nitronium ion (NO₂⁺), which is the primary nitrating agent.

  • Dehydrating agent: It absorbs the water produced during the reaction, which can otherwise dilute the nitric acid and hinder the reaction.

However, the use of sulfuric acid can also promote the side reaction of ethanol dehydration to form diethyl ether, especially at temperatures around 140°C[7].

Q3: Why is urea sometimes added to the reaction mixture?

Urea is added to the nitration mixture to react with and remove any nitrous acid (HNO₂) that may be present or formed during the reaction. Nitrous acid can catalyze the decomposition of the desired this compound and also participates in the formation of the less stable ethyl nitrite. By removing nitrous acid, urea helps to improve the yield and safety of the reaction[1].

Q4: What are the main safety concerns associated with the nitration of ethanol?

The nitration of ethanol is a potentially hazardous procedure for several reasons:

  • Explosive nature of this compound: this compound is a sensitive explosive that can detonate upon impact or exposure to high temperatures[1][9].

  • Exothermic reaction: The reaction is highly exothermic, and if not properly controlled, it can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and an explosion[10][11].

  • Corrosive and oxidizing reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents that can cause severe burns upon contact[12].

  • Formation of toxic gases: The reaction can produce toxic nitrogen oxide gases (NOx)[10].

It is crucial to follow strict safety protocols, including working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and maintaining careful control over the reaction temperature[12][13][14][15].

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My synthesis resulted in a low yield of this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors:

    • Side Reactions: The formation of byproducts such as ethanoic acid, ethyl nitrite, and diethyl ether consumes the starting material and reduces the yield of the desired product.

      • Solution: To minimize oxidation to ethanoic acid, maintain a low reaction temperature. To prevent the formation of ethyl nitrite, add urea to the reaction mixture to scavenge nitrous acid[1]. To avoid the formation of diethyl ether when using a mixed acid system, keep the temperature below 140°C[7].

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure that the addition of the nitrating agent is slow and controlled to allow for complete reaction. The reaction time may also need to be optimized.

    • Loss of Product During Work-up: this compound is volatile and can be lost during purification steps.

      • Solution: Perform distillations at the lowest possible temperature and pressure. Ensure all glassware is properly sealed.

Issue 2: Uncontrolled, Rapid Temperature Increase (Runaway Reaction)

  • Question: The temperature of my reaction is increasing rapidly and is difficult to control. What should I do and what are the causes?

  • Answer: A rapid and uncontrolled temperature increase is a sign of a runaway reaction and is extremely dangerous.

    • Immediate Action: Immediately stop the addition of any reagents and apply maximum cooling. If the reaction continues to accelerate, evacuate the area.

    • Potential Causes and Prevention:

      • Too Rapid Addition of Reagents: Adding the nitrating agent too quickly can generate heat faster than it can be removed. Prevention: Add the nitrating agent dropwise with vigorous stirring and continuous temperature monitoring[11].

      • Inadequate Cooling: The cooling bath may not be efficient enough to handle the heat generated. Prevention: Use a larger cooling bath (e.g., an ice-salt bath for sub-zero temperatures) and ensure good thermal contact with the reaction flask[11].

      • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction proceeds much faster. Prevention: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.

Issue 3: Formation of a Yellow or Brown Color in the Reaction Mixture

  • Question: My reaction mixture has turned yellow or brown. What does this indicate?

  • Answer: The formation of a yellow or brown color is often due to the presence of nitrogen dioxide (NO₂), which is a brown gas.

    • Cause: Nitrogen dioxide is formed from the decomposition of nitric acid, which can be accelerated by higher temperatures or the presence of impurities.

    • Solution: Ensure the reaction is carried out at a low temperature. The addition of urea can also help to suppress the formation of nitrous acid, a precursor to nitrogen oxides[1].

Quantitative Data on Side Reactions

While specific quantitative data for the nitration of ethanol is scarce in readily available literature, the following table summarizes the general influence of reaction conditions on the formation of the main product and key side products. The yields are highly dependent on the specific experimental setup and conditions.

Reaction ConditionThis compound (Desired Product)Ethanoic Acid (Oxidation)Ethyl Nitrite (Nitrosation)Diethyl Ether (Dehydration)
Temperature Lower temperatures (0-10 °C) generally favor higher yields.Higher temperatures increase the rate of oxidation.Formation can occur at low temperatures, influenced by nitrous acid concentration.Formation is significant at higher temperatures (>140 °C) with H₂SO₄[7].
Nitric Acid Conc. Higher concentration generally increases the rate of nitration.Higher concentration and excess nitric acid increase oxidation.Dependent on the presence of nitrous acid impurities.Not directly formed by nitric acid alone.
Sulfuric Acid Acts as a catalyst, can improve yield.Can contribute to oxidative conditions.Not a direct promoter.Strongly promotes dehydration, especially at elevated temperatures[6][7].
Presence of Urea Generally increases yield by preventing side reactions.No direct effect.Significantly reduces or eliminates formation[1].No direct effect.

Experimental Protocols

Synthesis of this compound using Nitric Acid and Urea

This protocol is adapted from established laboratory procedures and emphasizes safety and the minimization of side reactions.

Materials:

  • Absolute ethanol

  • Concentrated nitric acid (d=1.4)

  • Urea

  • Granular calcium chloride

  • Distilling flask, dropping funnel, condenser, receiving flask

  • Ice bath

Procedure:

  • Preparation of Nitrating Mixture: In a distilling flask, combine 38 g of absolute ethanol and 6 g of urea. Separately, boil 60 g of concentrated nitric acid with 0.5 g of urea to remove any dissolved nitrous oxides, then cool to room temperature.

  • Initial Reaction: Slowly add the cooled, purified nitric acid to the ethanol-urea mixture while keeping the flask in an ice bath to maintain a low temperature.

  • Distillation: Gently heat the mixture to distill the this compound. The boiling point of this compound is 87.5 °C[2].

  • Continuous Addition: As the distillation proceeds, slowly and simultaneously add a mixture of 75 g of absolute ethanol and 100 g of pre-boiled and cooled concentrated nitric acid from a dropping funnel.

  • Purification:

    • Wash the collected distillate three times with water in a separatory funnel.

    • Dry the separated this compound over granular calcium chloride.

    • Carefully redistill the dried product to obtain pure this compound.

Safety Note: This procedure involves explosive and corrosive materials. It must be performed in a fume hood with appropriate personal protective equipment. The distillation of this compound carries a risk of explosion and should be conducted with extreme caution and behind a safety shield[1].

Visualizations

NitrationOfEthanol Ethanol Ethanol (CH3CH2OH) EthylNitrate This compound (CH3CH2ONO2) Ethanol->EthylNitrate Nitration (Main Reaction) EthanoicAcid Ethanoic Acid (CH3COOH) Ethanol->EthanoicAcid Oxidation EthylNitrite Ethyl Nitrite (CH3CH2ONO) Ethanol->EthylNitrite Nitrosation DiethylEther Diethyl Ether ((CH3CH2)2O) Ethanol->DiethylEther Dehydration (with H2SO4) NitricAcid Nitric Acid (HNO3) NitricAcid->EthylNitrate

Caption: Main and side reaction pathways in the nitration of ethanol.

ExperimentalWorkflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Purification 3. Purification Prep_Ethanol_Urea Mix Ethanol and Urea Mix_Reagents Slowly add Nitric Acid to Ethanol-Urea mix in ice bath Prep_Ethanol_Urea->Mix_Reagents Prep_Nitric_Acid Purify Nitric Acid (boil with urea) Prep_Nitric_Acid->Mix_Reagents Distillation Gently distill This compound Mix_Reagents->Distillation Continuous_Addition Continuously add Ethanol and Nitric Acid Distillation->Continuous_Addition Washing Wash with Water Continuous_Addition->Washing Drying Dry with CaCl2 Washing->Drying Redistillation Final Distillation Drying->Redistillation Pure this compound Pure this compound Redistillation->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

LogicalRelationships High_Temp High Temperature Oxidation Increased Oxidation High_Temp->Oxidation Promotes Dehydration Increased Dehydration High_Temp->Dehydration Promotes Runaway_Risk Increased Runaway Risk High_Temp->Runaway_Risk Increases Low_Temp Low Temperature High_Yield_EN High Yield This compound Low_Temp->High_Yield_EN Favors H2SO4 Sulfuric Acid H2SO4->Dehydration Catalyzes Urea Urea Urea->High_Yield_EN Favors Nitrosation Reduced Nitrosation Urea->Nitrosation Inhibits

Caption: Logical relationships between reaction conditions and outcomes.

References

Technical Support Center: Ethyl Nitrate Storage & Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of ethyl nitrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of this compound decomposition is thermal breakdown. The initial and rate-determining step is the cleavage of the O–NO2 bond, which forms an ethoxy radical and nitrogen dioxide.[1] This process can be accelerated by elevated temperatures, exposure to light, and the presence of certain impurities.

Q2: What are the main decomposition products of this compound?

A2: The thermal decomposition of this compound leads to the formation of several products. The initial breakdown yields ethoxy radicals and nitrogen dioxide. The ethoxy radical can then decompose further to produce acetaldehyde, formaldehyde, and methyl radicals.[1][2] Subsequent reactions can result in a complex mixture of gases including carbon monoxide, carbon dioxide, nitrogen oxides (NO, N2O), and nitrogen.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, open flames, and direct sunlight.[4][5] The recommended storage temperature is between 2°C and 8°C. Containers should be tightly closed and made of appropriate materials, such as stainless steel, to avoid catalytic decomposition.[2][5]

Q4: Are there any materials that are incompatible with this compound?

A4: Yes. This compound is incompatible with strong mineral acids, Lewis acids, and reducing agents, which can initiate violent decomposition.[2] It is also incompatible with oxidizing agents such as perchlorates, peroxides, and permanganates.[4] Contact with certain metals, particularly copper and its alloys, can catalyze decomposition and must be avoided.[2]

Q5: Is it safe to distill this compound for purification?

A5: Extreme caution is advised. This compound is known to be explosive, and its sensitivity to shock and temperature increases significantly during distillation, especially at atmospheric pressure.[2][6] Purification methods that do not involve heating, such as washing techniques, are generally safer alternatives.[2]

Q6: Can stabilizers be used to prolong the shelf life of this compound?

A6: Yes, stabilizers can be added to inhibit the decomposition of this compound. Substances like urea and diphenylamine function by reacting with and removing the nitrogen oxides that are formed during decomposition, which in turn slows down the autocatalytic process.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of this compound (Yellowing) Decomposition leading to the formation of nitrogen dioxide (NO2).1. Immediately move the container to a cooler, darker location. 2. Verify that the storage container is properly sealed. 3. Consider testing for purity and decomposition products. 4. If significant decomposition is suspected, dispose of the material according to hazardous waste regulations.[4]
Pressure Buildup in Storage Container Gaseous decomposition products are forming due to elevated temperatures or contamination.[9]1. EXTREME CAUTION ADVISED. Do not attempt to open a visibly bulging container. 2. Evacuate the immediate area. 3. Contact your institution's Environmental Health and Safety (EHS) department for guidance on handling potentially explosive containers.
Unexpectedly Low Yield in a Reaction Using Stored this compound The this compound may have degraded over time, reducing its effective concentration.1. Check the storage history of the this compound (age, storage conditions). 2. If possible, re-assay the purity of the this compound before use. 3. For future experiments, consider using freshly prepared or newly purchased this compound.
Initiation of a Violent Reaction Upon Mixing with Other Reagents Incompatibility with other reagents (e.g., strong acids, reducing agents, or certain metals).[2][10]1. Immediately follow your laboratory's emergency procedures for runaway reactions. 2. Review the material safety data sheets (MSDS) for all reagents to check for incompatibilities. 3. Ensure that all glassware and equipment are free from contaminants, especially catalytic metals like copper.[2]

Data Presentation

Table 1: Thermal Decomposition of this compound at Various Temperatures

Temperature (°C)Decomposition RatePrimary ProductsReference
161SlowEthyl nitrite, NO₂[2]
181ModerateAcetaldehyde, NO₂[2]
190First-order kinetics observed in the presence of excess nitric oxideNitrogen dioxide[3]
201RapidMultiple products[2]
>194ViolentGaseous products[2]

Experimental Protocols

Protocol 1: Isothermal Stability Testing of this compound

Objective: To evaluate the stability of an this compound sample under isothermal conditions.

Materials:

  • This compound sample

  • Constant temperature oven or heating block

  • Sealed glass ampoules or other suitable reaction vessels

  • Gas chromatograph-mass spectrometer (GC-MS)

  • High-performance liquid chromatograph (HPLC)

Methodology:

  • Aliquot a precise volume of the this compound sample into several sealed glass ampoules.

  • Place the ampoules in a constant temperature oven or heating block set to a desired temperature (e.g., 50°C).

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one ampoule from the oven.

  • Allow the ampoule to cool to room temperature.

  • Carefully open the ampoule in a well-ventilated fume hood.

  • Analyze the contents of the ampoule using GC-MS to identify and quantify volatile decomposition products such as acetaldehyde and formaldehyde.

  • Analyze the remaining liquid using HPLC to quantify the concentration of this compound and any non-volatile decomposition products.

  • Plot the concentration of this compound as a function of time to determine the decomposition rate at that temperature.

Visualizations

DecompositionPathway EthylNitrate This compound (C₂H₅ONO₂) InitialFission O-NO₂ Bond Cleavage (Rate-Determining Step) EthylNitrate->InitialFission Heat EthoxyRadical Ethoxy Radical (C₂H₅O•) InitialFission->EthoxyRadical NitrogenDioxide Nitrogen Dioxide (NO₂) InitialFission->NitrogenDioxide Decomposition Decomposition EthoxyRadical->Decomposition Formaldehyde Formaldehyde (CH₂O) EthoxyRadical->Formaldehyde FurtherReactions Further Reactions NitrogenDioxide->FurtherReactions Acetaldehyde Acetaldehyde (CH₃CHO) Decomposition->Acetaldehyde MethylRadical Methyl Radical (CH₃•) Decomposition->MethylRadical Acetaldehyde->FurtherReactions MethylRadical->FurtherReactions Formaldehyde->FurtherReactions FinalProducts Final Gaseous Products (CO, CO₂, N₂O, NO, N₂) FurtherReactions->FinalProducts

Caption: Thermal decomposition pathway of this compound.

TroubleshootingWorkflow Start Suspected this compound Instability CheckStorage Review Storage Conditions (Temp, Light, Age) Start->CheckStorage ImproperStorage Storage Conditions Inadequate? CheckStorage->ImproperStorage CheckAppearance Inspect for Discoloration or Pressure Buildup VisibleDecomposition Visible Signs of Decomposition? CheckAppearance->VisibleDecomposition ImproperStorage->CheckAppearance No CorrectStorage Correct Storage Conditions: - Cool (2-8°C) - Dark - Tightly Sealed ImproperStorage->CorrectStorage Yes Dispose Contact EHS for Safe Disposal VisibleDecomposition->Dispose Yes PurityTest Consider Purity Analysis (e.g., GC-MS) VisibleDecomposition->PurityTest No CorrectStorage->CheckAppearance SafeToUse Material is Likely Stable for Use PurityTest->SafeToUse

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Managing Thermal Decomposition of Ethyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with ethyl nitrate. It provides essential information for safely handling and managing its thermal decomposition during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound thermal decomposition?

A1: The initial and rate-determining step in the thermal decomposition of this compound is the cleavage of the O–NO2 bond. This homolytic fission results in the formation of an ethoxy radical (CH3CH2O•) and nitrogen dioxide (NO2).[1] The ethoxy radical is unstable and rapidly decomposes into a methyl radical (•CH3) and formaldehyde (CH2O).[1]

Q2: What are the main products of this compound thermal decomposition?

A2: The primary products are nitrogen dioxide (NO2), methyl radicals (•CH3), and formaldehyde (CH2O), with yields reported to be near unity.[1] Secondary reactions can lead to the formation of other products, including ethyl nitrite, acetaldehyde, carbon monoxide, carbon dioxide, nitrogen, and nitrous oxide.[2][3]

Q3: At what temperature does this compound begin to decompose?

A3: Significant thermal decomposition of this compound has been studied in the temperature range of 161°C to 209°C.[2][3] However, its sensitivity to heat means that decomposition can be initiated at lower temperatures, especially in the presence of impurities or catalysts.[2] It is considered a moderate explosion hazard when exposed to heat and can explode at temperatures as low as 85°C (185°F).[4]

Q4: What are the major safety hazards associated with this compound?

A4: this compound is a highly flammable and explosive compound.[2][5][6] It is sensitive to shock, impact, and heat.[5][6] Distillation, especially at atmospheric pressure, is extremely hazardous and can lead to explosive decomposition.[2][5] Vapors can form explosive mixtures with air.[7] Inhalation of vapors may cause headaches and methemoglobinemia.[2][5]

Q5: How should this compound be stored safely?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[7][8] It should be stored separately from incompatible materials such as oxidizing agents, reducing agents, strong acids, and metals.[2][8] It is recommended not to store pure this compound and to use it as quickly as possible after preparation.[5]

Troubleshooting Guides

Interpreting Unexpected DSC/TGA Results
Observed Issue Potential Cause(s) Troubleshooting Steps
Exotherm at a lower than expected temperature Impurities (e.g., residual acids from synthesis, metal ions) are catalyzing the decomposition.[2]Ensure the sample is properly purified. Use high-purity, inert sample pans (e.g., gold-plated stainless steel).
Broad, poorly defined decomposition peak Sample is decomposing through multiple, overlapping pathways. The heating rate is too high, leading to poor resolution.Lower the heating rate (e.g., 1-5 °C/min) to improve peak resolution.[9]
Weight loss in TGA does not correspond to a single decomposition step Multiple volatile products are being released at different temperatures. The sample may be impure.Couple the TGA with a mass spectrometer (TGA-MS) or FTIR to identify the evolved gases at each weight loss step.
No observable decomposition exotherm in DSC The sample size is too small. The instrument sensitivity is too low.Increase the sample size cautiously (within safety limits for energetic materials). Ensure the instrument is properly calibrated.
Sharp endotherm before the exotherm This could be the melting of the sample before decomposition.Confirm the melting point of this compound if a solid sample is being used (unlikely as it's a liquid at room temperature). This could also indicate a phase change of an impurity.
GC-MS Analysis Issues
Observed Issue Potential Cause(s) Troubleshooting Steps
No peak corresponding to this compound Complete decomposition in the injector port due to high temperature.Lower the injector port temperature. Use a split/splitless injection with a fast injection speed to minimize residence time in the hot injector.
Multiple, unidentified peaks These are likely decomposition products.[2][3]Compare the mass spectra of the unknown peaks with a library of known this compound decomposition products (e.g., formaldehyde, acetaldehyde, ethyl nitrite).
Poor peak shape (tailing or fronting) Active sites in the GC column or liner are interacting with the analyte. The column may be overloaded.Use a deactivated liner and column. Reduce the injection volume.
Inconsistent retention times Fluctuations in oven temperature or carrier gas flow rate.Ensure the GC oven is properly calibrated and the carrier gas supply is stable.
Signal intensity decreases with repeated injections Contamination of the injector liner or the front of the GC column.Replace the injector liner and septum. Trim the first few centimeters of the column.

Data Presentation

Thermal Decomposition Parameters of this compound
Parameter Value Conditions Reference
Decomposition Temperature Range 161 - 209 °CGas Phase[2][3]
Activation Energy (Ea) ~38 kcal/molGas Phase[3]
O–NO2 Bond Dissociation Energy 38.3 ± 2.0 kcal/molLow-pressure flow reactor[1]
Detonation Velocity 6,010 m/sDensity: 1.11 g/cm³[5][6]
Primary Thermal Decomposition Products
Product Chemical Formula Yield Reference
Nitrogen DioxideNO2Near unity[1]
Methyl Radical•CH3Near unity[1]
FormaldehydeCH2ONear unity[1]

Experimental Protocols

Protocol 1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure sealed sample pans (gold-plated stainless steel recommended)

  • This compound sample (typically 1-5 mg)

  • Inert reference material (e.g., empty sealed pan)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: In a well-ventilated fume hood, carefully weigh 1-5 mg of this compound into a high-pressure sample pan.

  • Sealing: Hermetically seal the pan to prevent evaporation of the volatile sample.

  • Instrument Setup: Place the sealed sample pan and a reference pan into the DSC cell.

  • Purge Gas: Start the inert purge gas flow (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature well above the expected decomposition (e.g., 250°C). Caution: Do not exceed the pressure limits of the sample pans.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔH).

Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile products of this compound's thermal decomposition.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Heated injection port

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

  • Helium carrier gas

  • This compound solution in a suitable solvent (e.g., acetonitrile)

Procedure:

  • Instrument Setup:

    • Set the injector temperature to a value that will cause decomposition (e.g., 200°C).

    • Set the GC oven temperature program (e.g., hold at 40°C for 2 minutes, then ramp to 200°C at 10°C/min).

    • Set the MS to scan a suitable mass range (e.g., m/z 15-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the this compound solution into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peaks in the TIC.

    • Compare the mass spectra of the peaks to a spectral library (e.g., NIST) to identify the decomposition products.

Visualizations

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of this compound EthylNitrate This compound (CH3CH2ONO2) InitialFission O-NO2 Bond Cleavage (Rate-Determining Step) EthylNitrate->InitialFission EthoxyRadical Ethoxy Radical (CH3CH2O•) InitialFission->EthoxyRadical NO2 Nitrogen Dioxide (NO2) InitialFission->NO2 RapidDecomposition Rapid Decomposition EthoxyRadical->RapidDecomposition MethylRadical Methyl Radical (•CH3) RapidDecomposition->MethylRadical Formaldehyde Formaldehyde (CH2O) RapidDecomposition->Formaldehyde

Caption: Primary thermal decomposition pathway of this compound.

DSC_Troubleshooting_Workflow DSC Troubleshooting for Unexpected Exotherms Start Start: Unexpected Exotherm in DSC CheckPurity Is the sample of high purity? Start->CheckPurity PurifySample Action: Purify the sample (e.g., washing, careful distillation) CheckPurity->PurifySample No CheckHeatingRate Is the heating rate low (e.g., < 5 °C/min)? CheckPurity->CheckHeatingRate Yes PurifySample->Start LowerHeatingRate Action: Lower the heating rate CheckHeatingRate->LowerHeatingRate No CheckSamplePan Is the sample pan inert and properly sealed? CheckHeatingRate->CheckSamplePan Yes LowerHeatingRate->Start UseInertPan Action: Use high-pressure, gold-plated pans CheckSamplePan->UseInertPan No ConsultLiterature Consult literature for known decomposition behavior of similar compounds CheckSamplePan->ConsultLiterature Yes UseInertPan->Start End End: Interpretation ConsultLiterature->End

Caption: Troubleshooting workflow for unexpected DSC results.

References

Ethyl Nitrate Waste Disposal Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the safe disposal of ethyl nitrate waste. This compound is a hazardous material, and all handling and disposal procedures must be conducted with extreme caution by trained personnel in a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable, shock-sensitive, and potentially explosive compound.[1] It is also toxic upon inhalation, and contact with skin can cause severe headaches.[1] As a strong oxidizing agent, it can react violently with reducing agents, strong acids, and bases.[2]

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. Under no circumstances should this compound or solutions containing it be poured down the drain.[3] It is insoluble in water and poses a significant fire and explosion hazard in sewer systems.[3]

Q3: Is it safe to store this compound waste for extended periods?

A3: It is not recommended to store this compound waste.[1] Due to its instability, it should be treated and disposed of as soon as possible after generation. If temporary storage is unavoidable, it must be in a tightly closed, appropriate container, in a cool, well-ventilated area, and segregated from incompatible materials.

Q4: What are the general principles for the safe disposal of this compound waste?

A4: Small quantities of this compound waste should be rendered non-hazardous through chemical neutralization. The primary method involves alkaline hydrolysis, where the this compound is decomposed into less hazardous substances. This process must be performed under controlled conditions to manage the reaction rate and temperature.

Q5: What regulations govern the disposal of this compound waste?

A5: this compound waste is classified as a reactive hazardous waste (EPA waste code D003) under the Resource Conservation and Recovery Act (RCRA).[4] Its disposal is regulated by the U.S. Environmental Protection Agency (EPA) and may be subject to additional state and local regulations. All disposal activities must comply with these regulations.

Troubleshooting Guide

IssueProbable CauseSolution
Rapid temperature increase during neutralization. The neutralizing agent (sodium hydroxide solution) is being added too quickly, causing an exothermic reaction to accelerate.Immediately stop the addition of the neutralizing agent. Continue cooling and stirring the reaction mixture. Resume addition at a much slower rate once the temperature has stabilized.
Gas evolution (bubbling) during neutralization. The hydrolysis reaction produces gaseous byproducts.This is an expected observation. Ensure the procedure is performed in a well-ventilated fume hood to safely dissipate any evolved gases.
Precipitate forms in the reaction mixture. The sodium salt of a reaction byproduct may be precipitating out of the alcoholic solution.This is not typically a cause for concern. Continue stirring to ensure the reaction proceeds to completion.
The neutralized solution is not at a neutral pH. An insufficient amount of neutralizing agent was added, or the reaction is not yet complete.Continue to add the neutralizing agent dropwise, monitoring the pH with a calibrated pH meter or pH paper until the desired pH range (typically 6-8) is achieved and stable.
A spill of this compound waste occurs. Accidental mishandling of the waste container.Evacuate the immediate area. If the spill is small, and you are trained to handle it, absorb the spill with an inert, non-combustible absorbent material. Place the contaminated absorbent in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂H₅NO₃
Molecular Weight 91.07 g/mol
Appearance Colorless liquid
Odor Pleasant, sweet
Density 1.108 g/cm³ at 20°C
Boiling Point 87.6°C
Melting Point -102°C
Flash Point 10°C (50°F)
Vapor Pressure 57 mmHg at 20°C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol and ether

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

Disclaimer: This is a general guideline and must be adapted into a detailed Standard Operating Procedure (SOP) by a qualified chemist, including a thorough risk assessment before any work is initiated. This procedure should only be performed by personnel trained in handling reactive and explosive substances.

Objective: To safely neutralize small quantities of this compound waste through alkaline hydrolysis.

Materials:

  • This compound waste

  • Ethanol (or another suitable alcohol)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • Reaction flask (e.g., round-bottom flask)

  • Dropping funnel

  • Thermometer

  • pH meter or pH paper

  • Appropriate personal protective equipment (PPE): safety goggles, face shield, flame-resistant lab coat, and appropriate gloves.

Procedure:

  • Preparation:

    • Work in a certified chemical fume hood with the sash at the lowest practical height.

    • Ensure a fire extinguisher and safety shower/eyewash station are readily accessible.

    • Prepare a dilute solution of sodium hydroxide in ethanol. The exact concentration should be determined based on the amount of this compound to be neutralized, but a starting point could be a 1 M solution.

    • Prepare an ice bath to cool the reaction flask.

  • Dilution of this compound Waste:

    • Carefully measure the volume of the this compound waste to be treated.

    • In the reaction flask, dilute the this compound waste with at least 10 volumes of ethanol. This dilution is critical to control the reaction rate and dissipate heat.

  • Neutralization:

    • Place the reaction flask in the ice bath and begin stirring.

    • Slowly add the ethanolic sodium hydroxide solution to the diluted this compound waste dropwise using the dropping funnel.

    • Monitor the temperature of the reaction mixture continuously. Do not allow the temperature to rise significantly. If the temperature increases, stop the addition of the sodium hydroxide solution until the temperature has stabilized at a low level.

    • Continue the slow addition of the sodium hydroxide solution until the this compound has been completely hydrolyzed.

  • Verification of Neutralization:

    • Once the addition of the sodium hydroxide solution is complete and the reaction has subsided (no further temperature change or gas evolution), allow the mixture to stir at a low temperature for a period to ensure the reaction is complete.

    • Check the pH of the solution. If necessary, adjust the pH to a neutral range (6-8) by the careful addition of a dilute acid (e.g., hydrochloric acid).

  • Waste Disposal:

    • The resulting neutralized solution, containing ethanol, water, and sodium nitrate, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.

Visualizations

EthylNitrateDisposalWorkflow start Start: this compound Waste Generated assess Assess Hazards (Flammable, Explosive, Toxic) start->assess ppe Don Appropriate PPE (Safety Goggles, Face Shield, FR Coat, Gloves) assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dilute Dilute Waste with Ethanol (min. 1:10 ratio) fume_hood->dilute cool Cool Reaction Mixture in an Ice Bath dilute->cool add_naoh Slowly Add Ethanolic NaOH Dropwise with Stirring cool->add_naoh monitor_temp Monitor Temperature Continuously add_naoh->monitor_temp verify Verify Neutralization (Check pH) add_naoh->verify Addition Complete temp_ok Temperature Stable? monitor_temp->temp_ok temp_ok->add_naoh Yes stop_addition Stop NaOH Addition and Cool temp_ok->stop_addition No stop_addition->cool neutralize_ph Adjust pH to Neutral (6-8) verify->neutralize_ph collect_waste Collect Neutralized Waste in Labeled Hazardous Waste Container neutralize_ph->collect_waste dispose Dispose Through EHS collect_waste->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

AlkalineHydrolysisReaction This compound C₂H₅ONO₂ Ethanol C₂H₅OH This compound->Ethanol + NaOH Sodium Hydroxide NaOH Sodium Nitrate NaNO₃

Caption: Chemical reaction for the alkaline hydrolysis of this compound.

References

Technical Support Center: Optimizing Denitrification Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of denitrification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during denitrification processes in a question-and-answer format, providing actionable solutions.

Issue 1: Low Nitrate Removal Efficiency

  • Question: My experiment shows poor nitrate removal. What are the potential causes and how can I fix it?

  • Answer: Low nitrate removal efficiency is a common problem that can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Insufficient Carbon Source: Denitrifying bacteria require an adequate supply of organic carbon to convert nitrate to nitrogen gas. An imbalanced carbon-to-nitrogen (C/N) ratio can hinder this process.[1] If the chemical oxygen demand (COD) in your system is too low, the conversion of nitrate will be inefficient.[2]

      • Solution: Supplement your system with an external carbon source. Commonly used sources include methanol, acetate, or glycerol.[2][3] It's crucial to determine the optimal dosage, as underfeeding will limit nitrate reduction and overfeeding can lead to increased biochemical oxygen demand (BOD) in the effluent.[3]

    • Presence of Dissolved Oxygen (DO): Denitrification is an anoxic process, meaning it occurs in the absence of free oxygen.[4][5] The presence of dissolved oxygen will inhibit the activity of denitrifying bacteria, as they will preferentially use oxygen as an electron acceptor.[6][7] Even low levels of DO, as little as 0.2 mg/L, can significantly hinder denitrification.[7]

      • Solution: Ensure your reactor is properly sealed and operated under anoxic conditions. Monitor the DO levels continuously. If your system involves alternating aerobic and anoxic phases, such as in a sequencing batch reactor (SBR), optimize the duration of the anoxic phase.[2][8]

    • Suboptimal pH: The optimal pH range for denitrification is generally between 7.0 and 8.0.[7] While denitrification is less sensitive to pH fluctuations than nitrification, extreme pH values can still negatively impact microbial activity.[7]

      • Solution: Monitor and adjust the pH of your system to maintain it within the optimal range. Alkalinity is produced during denitrification, which can help buffer the system.[7]

    • Inadequate Temperature: Denitrifying bacteria have an optimal temperature range, typically between 28°C and 32°C.[7] Lower temperatures can significantly slow down the metabolic rate of the microorganisms, leading to reduced denitrification efficiency.[7][9]

      • Solution: If possible, control the temperature of your reactor to maintain it within the optimal range for the specific microbial consortium you are using.

    • Insufficient Microbial Population: A low concentration of active denitrifying bacteria will naturally lead to poor nitrate removal. This can be due to a recent system startup, a toxic shock event, or inadequate sludge retention time (SRT).

      • Solution: Ensure a sufficient SRT to allow for the growth and retention of denitrifying biomass. In some cases, bioaugmentation—the addition of a specialized culture of denitrifying bacteria—can be beneficial to kickstart or enhance the process.[2]

A logical workflow for troubleshooting low nitrate removal can be visualized as follows:

TroubleshootingLowNitrateRemoval start Low Nitrate Removal Efficiency check_carbon Check Carbon Source (C/N Ratio) start->check_carbon check_do Check Dissolved Oxygen (DO) check_carbon->check_do Adequate add_carbon Add External Carbon Source check_carbon->add_carbon  Low check_ph Check pH check_do->check_ph Low (<0.2 mg/L) ensure_anoxic Ensure Anoxic Conditions check_do->ensure_anoxic High check_temp Check Temperature check_ph->check_temp Optimal adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph Outside 7.0-8.0 check_biomass Check Biomass Concentration check_temp->check_biomass Optimal adjust_temp Adjust Temperature to 28-32°C check_temp->adjust_temp Outside 28-32°C increase_srt Increase Sludge Retention Time (SRT) / Bioaugmentation check_biomass->increase_srt Low end Improved Nitrate Removal check_biomass->end Adequate add_carbon->end ensure_anoxic->end adjust_ph->end adjust_temp->end increase_srt->end

Troubleshooting workflow for low nitrate removal.

Issue 2: Nitrite Accumulation

  • Question: I am observing an accumulation of nitrite in my system instead of complete denitrification to nitrogen gas. Why is this happening?

  • Answer: Nitrite accumulation can be a significant issue, indicating an incomplete denitrification process. This can be caused by:

    • Inhibition of Nitrite Reductase: Certain compounds can inhibit the enzyme responsible for the reduction of nitrite to nitric oxide. High concentrations of nitrite itself can also be inhibitory.

    • Suboptimal pH or Temperature: Extreme pH or temperature can differentially affect the various enzymes in the denitrification pathway, potentially leading to a bottleneck at the nitrite reduction step.

    • Limited Carbon Availability: Insufficient readily biodegradable carbon can sometimes lead to the accumulation of intermediates like nitrite.

    • Transient Anoxia: Fluctuations between anoxic and aerobic conditions can disrupt the complete denitrification process.

    Solution:

    • Check for Inhibitory Compounds: Analyze your influent for potentially toxic substances.

    • Optimize Operating Conditions: Ensure pH and temperature are within the optimal range for complete denitrification.

    • Ensure Sufficient Carbon: Provide an adequate and readily available carbon source.

    • Maintain Stable Anoxic Conditions: Minimize oxygen intrusion into the anoxic zone.

Frequently Asked Questions (FAQs)

1. What is the ideal Carbon-to-Nitrogen (C/N) ratio for efficient denitrification?

The optimal C/N ratio can vary depending on the specific carbon source and the microbial community. However, a common recommendation is a COD:N ratio of approximately 4:1 to 5:1 to ensure complete denitrification.[9] It is advisable to perform batch experiments to determine the optimal ratio for your specific experimental setup.

2. How can I monitor the denitrification process in real-time?

Real-time monitoring is crucial for effective process control.[2] Key parameters to monitor include:

  • Nitrate and Nitrite Concentrations: Online sensors can provide continuous data on the reduction of these compounds.[2][3][10]

  • Oxidation-Reduction Potential (ORP): ORP is a good indicator of the redox state of the system. In an anoxic environment suitable for denitrification, the ORP is typically in the range of -50 to -250 mV.

  • pH and Dissolved Oxygen (DO): Continuous monitoring of these parameters helps ensure optimal conditions are maintained.[2]

3. What are the most common external carbon sources, and what are their pros and cons?

Carbon SourceProsCons
Methanol Highly efficient, relatively low cost.Toxic, requires careful handling and acclimation of biomass.
Acetate Readily biodegradable, non-toxic.Can be more expensive than methanol.
Glycerol Readily biodegradable, non-toxic, often available as a byproduct.Can have a higher COD content per mole, requiring careful dosage calculation.
Wastewater COD Cost-effective, utilizes existing organic matter.Availability and composition can be variable, may contain inhibitory compounds.

4. Can nitrification and denitrification occur simultaneously?

Yes, this process is known as simultaneous nitrification-denitrification (SND). It typically occurs in systems with oxygen gradients, such as biofilms or microbial granules.[11] In these systems, aerobic zones on the outer layers allow for nitrification, while anoxic zones in the interior facilitate denitrification.[5] Achieving efficient SND requires careful control of dissolved oxygen levels, typically in a low range (e.g., around 2.5 mg/L), and an appropriate C/N ratio.[11]

Experimental Protocols

1. Determination of Nitrate and Nitrite Concentrations

  • Methodology: Ion chromatography is a precise method for quantifying nitrate and nitrite. Spectrophotometric methods using colorimetric reagents are also widely used.

    • Sample Preparation: Collect a sample from your reactor and filter it through a 0.45 µm syringe filter to remove biomass and particulate matter.

    • Analysis (Spectrophotometric Method):

      • Nitrite: Use the Griess reaction, where a diazotizing reagent reacts with nitrite to form a colored azo dye. Measure the absorbance at a specific wavelength (typically around 540 nm) and compare it to a standard curve.

      • Nitrate: Reduce the nitrate in the sample to nitrite using a cadmium column or by enzymatic reduction. Then, measure the total nitrite concentration using the Griess reaction. The nitrate concentration is calculated by subtracting the initial nitrite concentration from the total nitrite concentration.

    • Calibration: Prepare a series of standard solutions of known nitrate and nitrite concentrations to generate a calibration curve.

2. Measurement of Dissolved Oxygen (DO)

  • Methodology: A dissolved oxygen probe with an electrochemical or optical sensor is used for in-situ measurements.

    • Calibration: Calibrate the DO probe according to the manufacturer's instructions, typically using a zero-oxygen solution and a water-saturated air environment.

    • Measurement: Immerse the probe in the reactor at the desired location. Allow the reading to stabilize before recording the value. For continuous monitoring, the probe can be left in the reactor and connected to a data logger.

3. Measurement of Oxidation-Reduction Potential (ORP)

  • Methodology: An ORP probe, which measures the voltage across a platinum electrode and a reference electrode, is used.

    • Calibration: Calibrate the ORP probe using a standard solution with a known redox potential.

    • Measurement: Immerse the probe in the reactor. A stable negative reading is indicative of anoxic conditions suitable for denitrification.

An example workflow for a typical denitrification experiment is shown below:

DenitrificationExperimentWorkflow start Experiment Setup prepare_media Prepare Media with Nitrate and Carbon Source start->prepare_media inoculate Inoculate with Denitrifying Biomass prepare_media->inoculate set_conditions Set Anoxic Conditions (N2 Sparging) inoculate->set_conditions monitoring Continuous Monitoring (pH, DO, ORP, Temp) set_conditions->monitoring sampling Periodic Sampling monitoring->sampling analysis Analyze Samples for Nitrate, Nitrite, and COD sampling->analysis data_analysis Data Analysis and Performance Evaluation analysis->data_analysis end Conclusion data_analysis->end

Workflow for a denitrification experiment.

Signaling Pathways

The regulation of denitrification is a complex process involving a series of enzymes encoded by specific genes. The expression of these genes is tightly controlled by environmental factors, primarily the absence of oxygen and the presence of nitrogen oxides.

The overall denitrification pathway is a stepwise reduction of nitrate to dinitrogen gas:

NO₃⁻ → NO₂⁻ → NO → N₂O → N₂

This pathway is catalyzed by four key enzymes: Nitrate Reductase (Nar), Nitrite Reductase (Nir), Nitric Oxide Reductase (Nor), and Nitrous Oxide Reductase (Nos). The genetic regulation involves transcription factors that sense the cellular redox state and the presence of nitrogen oxides, leading to the expression of the necessary enzymes.

A simplified representation of the denitrification pathway is as follows:

DenitrificationPathway cluster_conditions Regulatory Conditions NO3 Nitrate (NO₃⁻) NO2 Nitrite (NO₂⁻) NO3->NO2  Nitrate Reductase (Nar) NO Nitric Oxide (NO) NO2->NO  Nitrite Reductase (Nir) N2O Nitrous Oxide (N₂O) NO->N2O  Nitric Oxide Reductase (Nor) N2 Dinitrogen Gas (N₂) N2O->N2  Nitrous Oxide Reductase (Nos) anoxia Anoxia (Low O₂) anoxia->NO3 anoxia->NO2 anoxia->NO anoxia->N2O n_oxides Presence of N-oxides n_oxides->NO3 n_oxides->NO2 n_oxides->NO n_oxides->N2O

References

Validation & Comparative

A Comparative Analysis of Ethyl Nitrate and Methyl Nitrate as Explosive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the explosive properties of ethyl nitrate and mthis compound. The information is intended for researchers and professionals in scientific fields requiring an objective understanding of the performance and characteristics of these energetic materials. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key performance tests.

Executive Summary

Both this compound and mthis compound are potent liquid explosives. Mthis compound exhibits a higher velocity of detonation and a greater energy output upon explosion. However, it is also significantly more sensitive to initiation, posing greater handling and storage risks. This compound, while less powerful, is comparatively less sensitive to shock and heat, making it a slightly more stable alternative. The choice between these two compounds depends on the specific application, balancing the need for explosive power with safety considerations.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key explosive and physical properties of this compound and mthis compound.

PropertyThis compoundMthis compound
Chemical Formula C₂H₅NO₃CH₃NO₃
Molar Mass ( g/mol ) 91.07[1][2]77.04[3][4]
Density (g/cm³) 1.1084 at 20°C[2]1.203[3]
Velocity of Detonation (m/s) 6,010 (at 1.11 g/cm³)[2][5][6]6,300 (at 1.217 g/cm³)[4][7]
Heat of Explosion (kJ/kg) ~5031 (calculated)6,700[8]
Oxygen Balance (%) -61.5[2][5]-10.38
Impact Sensitivity Less sensitive than mthis compound[5][6][9]More sensitive than this compound[5][6][9]
Standard Enthalpy of Formation (liquid, kJ/mol) -191.6[1]-155.2[10][11]

Detonation and Decomposition Mechanisms

The explosive decomposition of both this compound and mthis compound is a complex, rapid series of chemical reactions. The initial step in the thermal decomposition of this compound is the cleavage of the O-NO₂ bond, which leads to the formation of an ethoxy radical and nitrogen dioxide. While the full detonation process is more complex, this initial bond breaking is a critical step in the energy release.

The detonation of mthis compound is also a radical-driven process, yielding a variety of gaseous products including water, nitric oxide, carbon monoxide, hydrogen, carbon dioxide, and nitrogen.[12] The significantly higher heat of explosion for mthis compound is a key indicator of its greater energy release upon detonation.

Below is a simplified representation of the initial decomposition step for this compound.

Decomposition This compound This compound Ethoxy Radical Ethoxy Radical This compound->Ethoxy Radical O-NO₂ bond cleavage Nitrogen Dioxide Nitrogen Dioxide This compound->Nitrogen Dioxide O-NO₂ bond cleavage

Caption: Initial decomposition step of this compound.

Experimental Protocols

A foundational understanding of the experimental methods used to characterize explosives is crucial for interpreting performance data. The following sections detail the protocols for key tests.

Velocity of Detonation (VoD) Measurement: The D'Autriche Method

The D'Autriche method is a comparative technique for determining the velocity of detonation.[12][13][14]

Apparatus:

  • A tube to hold the liquid explosive sample.

  • Detonating cord with a precisely known velocity of detonation.

  • A lead or steel plate.

  • A detonator.

  • Measuring instruments.

Procedure:

  • A length of detonating cord is formed into a "U" shape, and the two ends are inserted into the explosive charge at a known distance apart.[12][13]

  • The midpoint of the detonating cord loop is marked on a witness plate (lead or steel).[12]

  • The explosive is initiated at one end.

  • The detonation wave in the explosive initiates both ends of the detonating cord at slightly different times.

  • The two detonation waves in the cord travel towards each other and collide at a point offset from the center mark on the witness plate.

  • The distance of this collision point from the center mark is measured.

  • The VoD of the sample is calculated using the known VoD of the detonating cord and the measured distances.

Below is a workflow diagram illustrating the D'Autriche method.

Dautriche_Method cluster_prep Sample Preparation cluster_test Detonation cluster_analysis Data Analysis Fill Tube Fill tube with liquid explosive Insert Cord Insert detonating cord at known distance Fill Tube->Insert Cord Mark Plate Mark midpoint of cord on witness plate Insert Cord->Mark Plate Initiate Initiate explosive charge Propagate Detonation propagates through sample Initiate->Propagate Initiate Cord Detonation initiates both ends of cord Propagate->Initiate Cord Collide Detonation waves in cord collide Initiate Cord->Collide Measure Offset Measure offset of collision point Calculate VoD Calculate VoD of sample Measure Offset->Calculate VoD

Caption: Workflow for VoD measurement using the D'Autriche method.

Impact Sensitivity Testing: The Drop-Weight Test (BAM Fallhammer)

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of a substance to impact.[15][16][17]

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight, guide rail, anvil, and a sample holder assembly.[15]

  • For liquid samples, a specific sample holder with a cup and a plunger is used to contain the liquid.[15]

Procedure:

  • A small, specified volume of the liquid explosive is placed into the sample cup.[15]

  • The sample holder is assembled and placed on the anvil of the fallhammer.

  • A drop weight of a specified mass is released from a known height, impacting the plunger of the sample holder.[17]

  • The outcome (explosion or no explosion) is observed.

  • The test is repeated multiple times, varying the drop height in a systematic way (e.g., the "up-and-down" method) to determine the height at which there is a 50% probability of initiation (H₅₀).[17][18]

  • The impact energy is then calculated from the mass of the drop weight and the H₅₀ value.

Brisance Measurement: The Hess Test

The Hess test measures the brisance, or shattering effect, of an explosive.[19][20][21][22]

Apparatus:

  • A precisely dimensioned lead cylinder.

  • A massive steel base.

  • A steel plate.

  • A container for the explosive charge.

  • A detonator.

  • A measuring device (caliper).

Procedure:

  • The initial height of the lead cylinder is accurately measured.

  • The lead cylinder is placed on the steel base.[20]

  • A steel plate is placed on top of the lead cylinder.

  • A known mass of the explosive is placed in a container on top of the steel plate.[20]

  • The explosive is detonated.

  • The final height of the compressed lead cylinder is measured.

  • The brisance is determined by the degree of compression of the lead cylinder (the difference between the initial and final heights).[19][21]

Conclusion

This guide has provided a detailed comparison of this compound and mthis compound as explosive materials, supported by quantitative data and established experimental protocols. Mthis compound offers superior explosive power, as evidenced by its higher velocity of detonation and heat of explosion. However, this comes at the cost of increased sensitivity, making it a more hazardous material to handle. This compound presents a less powerful but more stable alternative. The selection of either compound for a specific application must be a carefully considered decision, weighing the required performance against the inherent safety risks. It is imperative that all handling and testing of these materials be conducted by trained professionals in appropriately equipped facilities, adhering to strict safety protocols.

References

A Comparative Analysis of Ethyl Nitrate and Other Alkyl Nitrates in Atmospheric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the atmospheric behavior of ethyl nitrate relative to other short-chain alkyl nitrates (C1-C5). The information presented is collated from peer-reviewed experimental studies and is intended to be a valuable resource for researchers in atmospheric chemistry and related fields.

Alkyl nitrates (RONO2) are significant components of the tropospheric nitrogen cycle, acting as temporary reservoirs for nitrogen oxides (NOx).[1][2] Their atmospheric fate, governed by photolysis, reaction with hydroxyl (OH) radicals, and other processes, influences air quality and climate.[3][4] Understanding the comparative atmospheric chemistry of different alkyl nitrates is crucial for accurate atmospheric modeling.

Comparative Performance Data

The atmospheric impact of an alkyl nitrate is primarily determined by its atmospheric lifetime, which is a function of its reactivity towards key atmospheric oxidants and its photolysis rate. The following tables summarize key quantitative data for this compound and other selected alkyl nitrates.

Table 1: Reaction Rate Constants with OH Radicals (at ~298 K)

Alkyl NitrateFormulak(OH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τOH)¹
Mthis compoundCH₃ONO₂1.1 x 10⁻¹³~105 days
This compound C₂H₅ONO₂ 2.7 x 10⁻¹³ ~43 days
n-Propyl Nitraten-C₃H₇ONO₂6.0 x 10⁻¹³~19 days
Isopropyl Nitratei-C₃H₇ONO₂3.0 x 10⁻¹³~38 days
n-Butyl Nitraten-C₄H₉ONO₂1.2 x 10⁻¹²~10 days
2-Butyl Nitratesec-C₄H₉ONO₂1.1 x 10⁻¹²~11 days

¹ Calculated assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

Table 2: Photolysis Data and Atmospheric Lifetimes

Alkyl NitrateQuantum Yield (Φ)Photolysis Rate (J) (s⁻¹)Atmospheric Lifetime (τJ)¹
Mthis compound~12.0 x 10⁻⁷~58 days
This compound ~1 2.5 x 10⁻⁷ ~46 days
n-Propyl Nitrate~13.0 x 10⁻⁷~38 days
Isopropyl Nitrate~13.5 x 10⁻⁷~33 days

¹ Calculated for typical daytime conditions. Note that photolysis rates are highly dependent on solar actinic flux.

Table 3: Secondary Organic Aerosol (SOA) Yields

The formation of secondary organic aerosols (SOA) from the oxidation of alkyl nitrates is an area of active research. While data for a homologous series is limited, studies on larger alkyl nitrates indicate that the position of the nitrate group significantly influences SOA yield. For C10 alkyl nitrate isomers, the SOA yield was highest when the nitrate group was on the terminal carbon and decreased as it moved toward the center of the molecule.[5] This suggests that the structural characteristics of the alkyl chain play a crucial role in the partitioning of oxidation products to the aerosol phase.

Atmospheric Reaction Pathways

The primary atmospheric loss processes for alkyl nitrates are reaction with OH radicals and photolysis. The reaction with OH radicals proceeds primarily via H-atom abstraction from the alkyl chain, leading to the formation of a variety of oxygenated products. Photolysis results in the cleavage of the O-NO₂ bond, releasing NO₂ and an alkoxy radical.

Alkyl Nitrate Atmospheric Reactions RONO2 Alkyl Nitrate (RONO2) RO Alkoxy Radical (RO) RONO2->RO + NO2 R_CHO Aldehydes/Ketones RONO2->R_CHO + H2O + NO2 OH OH Radical hv Photolysis (hν) RO->R_CHO + O2 NO2 Nitrogen Dioxide (NO2) H2O Water (H2O) Other_Products Other Oxygenated Products R_CHO->Other_Products Further Oxidation SOA Secondary Organic Aerosol (SOA) Other_Products->SOA Partitioning

Caption: Generalized atmospheric reaction pathways for alkyl nitrates.

Experimental Protocols

The data presented in this guide are derived from studies employing a range of experimental techniques. A generalized workflow for investigating the atmospheric reactions of alkyl nitrates is outlined below.

1. Synthesis of Alkyl Nitrates:

  • Alkyl nitrates are typically synthesized by the reaction of the corresponding alcohol with a nitrating agent, such as a mixture of nitric and sulfuric acids.

  • Purification is often achieved through distillation, though this process carries a risk of explosion and must be conducted with extreme caution.[6][7] An alternative method involves the reaction of an ethyl halide with silver nitrate.[6][7]

2. Kinetic Studies:

  • Reaction with OH Radicals: Rate constants for the reaction of alkyl nitrates with OH radicals are commonly determined using relative rate techniques in environmental chambers or flow tubes. A reference compound with a well-known rate constant is used for comparison. The concentrations of the alkyl nitrate and the reference compound are monitored over time, typically by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (MS).

  • Photolysis Studies: Photolysis rates are determined by exposing the alkyl nitrate to a known photon flux in a reaction chamber. The decay of the alkyl nitrate is monitored, and the photolysis rate is calculated from the first-order decay constant. The absorption cross-sections are measured using UV-Vis spectroscopy.

3. Product Analysis:

  • The products of alkyl nitrate oxidation are identified and quantified using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).[1][2]

  • For SOA studies, aerosol mass spectrometers (AMS) and scanning mobility particle sizers (SMPS) are used to characterize the chemical composition and size distribution of the aerosol particles formed.[8][9][10]

Experimental Workflow Synthesis Alkyl Nitrate Synthesis Chamber Environmental Chamber / Flow Tube Synthesis->Chamber Analysis Chemical Analysis Chamber->Analysis OH_source OH Radical Source OH_source->Chamber UV_source UV Light Source UV_source->Chamber GC_MS GC-MS / FTIR Analysis->GC_MS AMS_SMPS AMS / SMPS Analysis->AMS_SMPS Data Data Analysis GC_MS->Data AMS_SMPS->Data Kinetics Rate Constants Data->Kinetics Products Product Yields Data->Products Atmospheric Fate Logic Structure Alkyl Chain Structure Reactivity Reactivity (kOH, J) Structure->Reactivity influences Lifetime Atmospheric Lifetime Reactivity->Lifetime determines Impact Atmospheric Impact (O3, SOA) Reactivity->Impact directly influences Transport Long-Range Transport Potential Lifetime->Transport governs Transport->Impact affects

References

A Comparative Guide to Analytical Techniques for Nitrate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of nitrate is essential across a spectrum of applications, from environmental analysis to physiological studies. The selection of an appropriate analytical method is a critical decision that influences data reliability. This guide provides an objective comparison of common analytical techniques for nitrate determination, supported by performance data and detailed experimental protocols.

Comparison of Performance Characteristics

The choice of a nitrate determination method depends on factors such as the sample matrix, required sensitivity, expected concentration range, and available instrumentation. The following table summarizes the key performance characteristics of three widely used methods: Ion Chromatography (IC), UV-Vis Spectrophotometry, and the Griess Assay.

ParameterIon Chromatography (IC)UV-Vis Spectrophotometry (Direct)Griess Assay (after reduction)
Principle Anion-exchange separation of nitrate from other ions with conductivity or UV detection.[1]Direct measurement of nitrate's absorbance of UV light, typically at 220 nm with a correction at 275 nm.[2]Chemical or enzymatic reduction of nitrate to nitrite, followed by a colorimetric reaction (Griess reaction) to form a colored azo dye, measured around 540 nm.[1][3]
Limit of Detection (LOD) 0.017 - 0.08 mg/L[1]0.03 - 0.56 mg/L[1][4]0.0009 - 0.025 mg/L[1][5]
Limit of Quantitation (LOQ) 0.26 - 0.44 mg/L[1][6]0.1294 - 1.70 mg/L[4][7][8]0.0056 - 0.069 mg/L[1][5]
Linear Range 0.472–3.76 mg/L[6][9]5.0 - 50.0 mg/L[4][7]Up to 100 µmol/L (approx. 6.2 mg/L)
Precision (%RSD) < 1.2% (intra-day and inter-day)[9]< 2.5% (repeatability and intra-laboratory reproducibility)[4]Generally < 5%
Accuracy (% Recovery) 84 - 104%[9][10]88.5 - 109.19%[4][7]83.5 - 103.8%[11]
Common Interferences Other anions in high concentrations.Organic matter and chloride.[2][12]Compounds that interfere with the Griess reaction, such as certain antioxidants or compounds with sulfhydryl groups.[13]

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

Ion Chromatography (IC) for Nitrate Determination

Principle: This method separates nitrate ions from other anions in a sample using an ion-exchange column. The separated ions are then detected by a conductivity detector.[1]

Methodology:

  • Sample Preparation:

    • Filter aqueous samples through a 0.45 µm filter to remove particulate matter.[1]

    • For solid samples, perform an aqueous extraction (e.g., sonication in deionized water) followed by filtration.[6][9]

  • Instrumentation and Conditions:

    • Analytical Column: A high-capacity anion exchange column (e.g., IonPac AS9 or AS11-HC).[14][15]

    • Guard Column: An appropriate guard column to protect the analytical column.[14]

    • Eluent: A sodium carbonate/sodium bicarbonate solution (e.g., 1.8 mM sodium carbonate and 1.7 mM sodium bicarbonate) is commonly used.[14]

    • Flow Rate: Typically 1.0 - 2.0 mL/min.[14][16]

    • Detection: Suppressed conductivity detection.[10][14]

    • Injection Volume: 25 µL.[14]

  • Calibration:

    • Prepare a series of nitrate standard solutions of known concentrations from a stock solution (e.g., 1000 mg/L).[14]

    • Inject each standard to generate a calibration curve by plotting peak area or height against concentration.

  • Sample Analysis:

    • Inject the prepared sample into the IC system.

    • Identify the nitrate peak based on its retention time compared to the standards.

    • Quantify the nitrate concentration in the sample by comparing its peak area or height to the calibration curve.[1]

UV-Vis Spectrophotometry for Nitrate Determination

Principle: This method relies on the direct measurement of nitrate's absorbance of ultraviolet light. A common approach involves measuring absorbance at 220 nm, where nitrate absorbs strongly, and at 275 nm to correct for interference from organic matter.[2]

Methodology:

  • Sample Preparation:

    • Filter samples to remove any turbidity.[1]

    • For samples with high organic matter content, a correction step is necessary.

  • Instrumentation and Conditions:

    • Spectrophotometer: A UV-Vis spectrophotometer capable of measuring in the UV range.

    • Cuvettes: Quartz cuvettes are required for UV measurements.[1]

    • Wavelengths: 220 nm for nitrate measurement and 275 nm for interference correction.[2]

  • Calibration:

    • Prepare a series of nitrate standard solutions of known concentrations.

    • Measure the absorbance of each standard at 220 nm and 275 nm.

    • Calculate the corrected absorbance for each standard: Corrected Absorbance = A₂₂₀ - 2 * A₂₇₅.

    • Create a calibration curve by plotting the corrected absorbance against the nitrate concentration.

  • Sample Analysis:

    • Use deionized water as a blank.

    • Measure the absorbance of the sample at 220 nm and 275 nm.

    • Calculate the corrected absorbance for the sample.

    • Determine the nitrate concentration from the corrected absorbance using the calibration curve.[1]

Griess Assay for Nitrate Determination

Principle: The Griess assay first involves the reduction of nitrate to nitrite. The resulting nitrite then reacts with a Griess reagent in a two-step diazotization reaction to form a colored azo dye, which is quantified spectrophotometrically at approximately 540 nm.[3][17]

Methodology:

  • Sample Preparation:

    • For biological fluids like plasma or serum, deproteinize the sample using a molecular weight cut-off filter (e.g., 10 kDa).[17]

    • Cell culture supernatants can often be used after centrifugation to remove particulates.[13]

  • Nitrate Reduction:

    • To each well of a microplate, add the sample.

    • Add nitrate reductase and a cofactor solution (e.g., NADH) to each well.[13][18]

    • Incubate at room temperature (e.g., for 2 hours) or 37°C (e.g., for 30 minutes) to allow for the enzymatic reduction of nitrate to nitrite.[13][18]

  • Color Development (Griess Reaction):

    • Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well and mix.[13][18]

    • Incubate for 5-10 minutes at room temperature.[18]

    • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in solution) to each well and mix.[13][18]

    • Incubate for 10 minutes at room temperature for color development.[13][18]

  • Measurement and Quantification:

    • Measure the absorbance at approximately 540 nm using a microplate reader.[13][18]

    • Prepare a standard curve using known concentrations of a nitrite standard.

    • Calculate the total nitrite concentration in the reduced samples from the standard curve.

    • To determine the original nitrate concentration, a parallel set of samples can be run without the nitrate reductase step to measure the initial nitrite concentration, which is then subtracted from the total nitrite concentration.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the logical workflow of nitrate determination.

experimental_workflow cluster_reduction Nitrate to Nitrite Reduction cluster_griess Griess Reaction cluster_detection Detection start Sample containing Nitrate reductase Add Nitrate Reductase & Cofactors (e.g., NADH) start->reductase Enzymatic Reaction incubation_red Incubate reductase->incubation_red nitrite Sample with Nitrite incubation_red->nitrite griess1 Add Griess Reagent I (Sulfanilamide) nitrite->griess1 diazonium Diazonium Salt Formation griess1->diazonium griess2 Add Griess Reagent II (NED) diazonium->griess2 azo_dye Azo Dye Formation griess2->azo_dye measurement Measure Absorbance at ~540 nm azo_dye->measurement quantification Quantify Concentration (vs. Standard Curve) measurement->quantification

Caption: Workflow for nitrate determination using the Griess Assay.

logical_relationship cluster_principle Principle of Indirect Nitrate Measurement Nitrate Nitrate (NO₃⁻) (Not directly colored) Reduction Reduction Step (Chemical or Enzymatic) Nitrate->Reduction Nitrite Nitrite (NO₂⁻) Reduction->Nitrite Griess Griess Reaction Nitrite->Griess ColoredProduct Colored Azo Dye (Measurable) Griess->ColoredProduct

Caption: Logical steps for indirect colorimetric nitrate analysis.

References

A Comparative Analysis of Organic and Inorganic Nitrates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, mechanisms, and experimental evaluation of organic and inorganic nitrates, providing essential data for researchers and scientists in drug development.

This guide offers a comprehensive comparison of organic and inorganic nitrates, two classes of compounds that deliver nitric oxide (NO), a critical signaling molecule in cardiovascular physiology. While both types of nitrates are utilized for their vasodilatory effects, they exhibit significant differences in their mechanisms of action, pharmacokinetic profiles, and long-term efficacy. This analysis aims to provide drug development professionals with the necessary information to make informed decisions in the research and development of novel therapeutics.

Performance and Clinical Characteristics: A Head-to-Head Comparison

Organic and inorganic nitrates, though both sources of nitric oxide, present distinct clinical profiles. Organic nitrates, such as nitroglycerin and isosorbide dinitrate, are well-established potent vasodilators used for the acute relief of angina and in the management of heart failure.[1][[“]] In contrast, inorganic nitrates, found in dietary sources like beetroot and leafy green vegetables, are gaining attention for their potential in chronic cardiovascular conditions due to their unique bioactivation pathway and lack of tolerance development.[[“]][3][4]

FeatureOrganic Nitrates (e.g., Nitroglycerin, Isosorbide Dinitrate)Inorganic Nitrates (e.g., Dietary Nitrate)
Primary Use Acute treatment of angina, heart failure[1][5]Potential for chronic management of cardiovascular conditions[[“]][6]
Onset of Action Rapid[5]More gradual[3][4]
Potency High[7]More subtle, dependent on physiological conditions[3][4]
Tolerance Rapid development with continuous use[[“]][8][9]No reported tolerance[[“]][4]
Endothelial Function Chronic use can lead to endothelial dysfunction (exception: PETN)[8][[“]]May improve endothelial function[[“]]
Bioactivation Enzymatic, primarily by mitochondrial aldehyde dehydrogenase (ALDH2)[1][7][11]Stepwise reduction from nitrate to nitrite by oral bacteria, then to NO[12][13][14]
Hypoxic Conditions Efficacy may be enhanced[1]Bioactivation to NO is enhanced[12][15]

Delving into the Mechanisms: Signaling Pathways of Nitric Oxide Donation

The divergent therapeutic profiles of organic and inorganic nitrates stem from their distinct bioactivation pathways leading to the release of nitric oxide.

Bioactivation of Organic Nitrates

Organic nitrates require enzymatic bioactivation to release NO. For potent organic nitrates like nitroglycerin (GTN), this process is primarily mediated by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH-2).[1][11] This pathway is highly efficient but is also the source of the major limitation of organic nitrates: the development of tolerance. Continuous exposure to organic nitrates leads to the inactivation of ALDH-2 and an increase in mitochondrial reactive oxygen species (ROS), which impairs the bioactivation process and leads to endothelial dysfunction.[1][8]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell OrganicNitrate Organic Nitrate (e.g., GTN) ALDH2 Mitochondrial ALDH-2 OrganicNitrate->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO Tolerance Tolerance & Endothelial Dysfunction ALDH2->Tolerance Inactivation ROS ↑ Mitochondrial ROS ALDH2->ROS Inactivation leads to sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease [Ca²⁺]i ↓ PKG->Ca2_decrease Relaxation Vasodilation Ca2_decrease->Relaxation ROS->Tolerance

Bioactivation pathway of organic nitrates.
Bioactivation of Inorganic Nitrates

In contrast, the bioactivation of inorganic nitrate is a stepwise process that begins in the oral cavity. Dietary nitrate is absorbed in the upper gastrointestinal tract, enters the systemic circulation, and is actively taken up by the salivary glands. Commensal bacteria on the tongue then reduce nitrate to nitrite.[13][14] Swallowed nitrite is subsequently converted to NO in the acidic environment of the stomach and by various enzymes and proteins in the blood and tissues, a process that is enhanced under hypoxic conditions.[12][16] This pathway's independence from the enzymatic machinery that organic nitrates rely on is a key reason for the absence of tolerance development.[[“]][4]

cluster_SystemicCirculation Systemic Circulation & Tissues DietaryNitrate Dietary Inorganic Nitrate (NO₃⁻) SalivaryGlands Salivary Glands DietaryNitrate->SalivaryGlands Enterosalivary Circulation OralBacteria Oral Bacteria SalivaryGlands->OralBacteria Nitrite Nitrite (NO₂⁻) OralBacteria->Nitrite Reduction Stomach Stomach (Acidic pH) Nitrite->Stomach Swallowed BloodTissues Blood & Tissues (Hypoxic Conditions) Nitrite->BloodTissues NO Nitric Oxide (NO) Stomach->NO Reduction BloodTissues->NO Reduction sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation

Bioactivation pathway of inorganic nitrates.

Experimental Protocols for Evaluation

Objective comparison of organic and inorganic nitrates necessitates robust and standardized experimental protocols. Below are methodologies for key experiments cited in the literature.

Measurement of Nitric Oxide Release

1. Griess Assay for Nitrite Quantification

This colorimetric assay is a common indirect method to measure NO production by quantifying its stable breakdown product, nitrite.[17][18]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • Collect biological samples (e.g., plasma, cell culture supernatant).

    • Deproteinate samples if necessary (e.g., using methanol precipitation).[19]

    • Add sulfanilamide solution to the sample, which reacts with nitrite in an acidic environment to form a diazonium salt.

    • Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution, which couples with the diazonium salt to form a chromophore.

    • Measure the absorbance at approximately 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[17]

2. Chemiluminescence

This is a highly sensitive method for the direct detection of NO or its metabolites, nitrite and nitrate.[19]

  • Principle: The reaction of NO with ozone produces excited nitrogen dioxide, which emits light as it decays. The intensity of the light is proportional to the NO concentration.

  • Procedure for Nitrite/Nitrate Measurement:

    • Prepare samples as for the Griess assay.

    • To measure nitrite, inject the sample into a reaction chamber containing a reducing agent (e.g., tri-iodide) that converts nitrite to NO gas.

    • To measure total nitrate and nitrite, use a stronger reducing agent (e.g., vanadium(III) chloride) that converts both to NO.[19]

    • The generated NO gas is carried into a chemiluminescence detector where it reacts with ozone.

    • Quantify the NO concentration based on the light signal and a standard curve.

Assessment of Nitrate Tolerance

In Vivo Models

  • Principle: To induce tolerance, animals (e.g., rats or mice) are continuously treated with an organic nitrate (e.g., via subcutaneous implantation of nitroglycerin patches or continuous infusion).[20][21]

  • Procedure:

    • Administer the organic nitrate continuously for a defined period (e.g., 3-7 days).

    • Assess the vascular response to a subsequent acute dose of the nitrate. This can be measured by changes in blood pressure or by ex vivo analysis of vasodilation in isolated aortic rings.

    • A blunted response in the continuously treated group compared to a control group indicates the development of tolerance.[22][23]

In Vitro Models

  • Principle: Isolated blood vessels are incubated with a high concentration of an organic nitrate to induce tolerance.[20]

  • Procedure:

    • Isolate aortic rings from an animal model.

    • Mount the rings in an organ bath for isometric tension studies.

    • Incubate the rings with a high concentration of the organic nitrate for a specified time (e.g., 60 minutes).

    • Wash out the nitrate and then construct a concentration-response curve to the same or another vasodilator.

    • A rightward shift in the concentration-response curve compared to control tissues indicates tolerance.[7]

Experimental Workflow for Comparative Analysis

A logical workflow is crucial for the systematic comparison of novel nitrate compounds.

cluster_Workflow Comparative Experimental Workflow Compound Test Compound (Organic vs. Inorganic Nitrate) InVitro In Vitro Studies Compound->InVitro InVivo In Vivo Studies Compound->InVivo NO_Release NO Release Measurement (Griess Assay, Chemiluminescence) InVitro->NO_Release Vasodilation Vasodilator Potency (Organ Bath) InVitro->Vasodilation Tolerance_InVitro In Vitro Tolerance Induction InVitro->Tolerance_InVitro Pharmacokinetics Pharmacokinetics InVivo->Pharmacokinetics Hemodynamics Hemodynamic Effects (Blood Pressure) InVivo->Hemodynamics Tolerance_InVivo In Vivo Tolerance Induction InVivo->Tolerance_InVivo Analysis Comparative Data Analysis NO_Release->Analysis Vasodilation->Analysis Tolerance_InVitro->Analysis Pharmacokinetics->Analysis Hemodynamics->Analysis Efficacy Efficacy Studies (Disease Models) Tolerance_InVivo->Efficacy Efficacy->Analysis

Workflow for nitrate compound comparison.

Conclusion

The choice between organic and inorganic nitrates in drug development depends critically on the intended therapeutic application. Organic nitrates remain valuable for their potent and rapid effects in acute settings, but their utility is hampered by the development of tolerance and potential for endothelial dysfunction.[[“]][8] Inorganic nitrates offer a promising alternative for chronic conditions, with a favorable safety profile and a mechanism of action that circumvents the issue of tolerance.[[“]][4][[“]] For researchers and scientists, a thorough understanding of their distinct bioactivation pathways and the application of rigorous comparative experimental protocols are paramount to advancing the development of novel nitric oxide-based therapies.

References

Spectroscopic Analysis for the Identification of Ethyl Nitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic techniques for the identification and characterization of ethyl nitrate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide outlines the key spectroscopic signatures of this compound and compares them with those of structurally similar compounds, offering a robust framework for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common alternatives or potential interferents: mthis compound, propyl nitrate, and ethyl nitrite.

Table 1: Infrared (IR) and Raman Spectroscopy Data

CompoundKey IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
This compound 1630-1660 (asym NO₂ stretch), 1270-1280 (sym NO₂ stretch), 850-870 (O-N stretch)~1650 (asym NO₂ stretch), ~1300 (sym NO₂ stretch), ~860 (O-N stretch)
Mthis compound ~1635 (asym NO₂ stretch), ~1275 (sym NO₂ stretch), ~855 (O-N stretch)Not readily available in searched literature.
Propyl Nitrate ~1630 (asym NO₂ stretch), ~1280 (sym NO₂ stretch), ~870 (O-N stretch)Not readily available in searched literature.
Ethyl Nitrite ~1650-1680 (N=O stretch), ~750-850 (N-O stretch)Not readily available in searched literature.

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound¹H NMR (ppm)¹³C NMR (ppm)
This compound 4.52 (q, 2H, -OCH₂-), 1.37 (t, 3H, -CH₃)[1]69.6 (-OCH₂-), 12.4 (-CH₃)[1]
Mthis compound ~3.8 (s, 3H, -OCH₃)~60.0 (-OCH₃)
Propyl Nitrate ~4.3 (t, 2H, -OCH₂-), ~1.8 (sextet, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)~75.0 (-OCH₂-), ~22.0 (-CH₂-), ~10.0 (-CH₃)
Ethyl Nitrite ~4.8 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃)~60.0 (-OCH₂-), ~14.0 (-CH₃)

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 91.0791 (M⁺), 76, 46 (NO₂⁺), 29 (C₂H₅⁺)[2]
Mthis compound 77.0477 (M⁺), 46 (NO₂⁺), 31 (OCH₃⁺), 15 (CH₃⁺)
Propyl Nitrate 105.09105 (M⁺), 46 (NO₂⁺), 43 (C₃H₇⁺)
Ethyl Nitrite 75.0775 (M⁺), 46 (NO₂⁺), 30 (NO⁺), 29 (C₂H₅⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) or neat liquid film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Neat Liquid Film):

    • Place a single drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Mount the sandwiched plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

2.2 Raman Spectroscopy

  • Method: Dispersive Raman spectroscopy.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

  • Sample Preparation:

    • Place the liquid sample in a glass vial or a capillary tube.

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a desired spectral range (e.g., 200-2000 cm⁻¹).

    • Optimize acquisition parameters such as laser power and exposure time to obtain a good signal-to-noise ratio while avoiding sample degradation.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: ¹H and ¹³C NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse sequences are used for both nuclei.

2.4 Mass Spectrometry (MS)

  • Method: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Instrumentation: A mass spectrometer with an EI source.

  • Sample Preparation (for GC-MS):

    • Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Data Acquisition:

    • Inject the sample into the GC, where it is vaporized and separated.

    • The separated components enter the mass spectrometer.

    • In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of the Identification Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Identification_of_Ethyl_Nitrate Workflow for Spectroscopic Identification of this compound cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_confirmation Confirmation & Comparison start Unknown Liquid Sample ir_raman IR & Raman Spectroscopy start->ir_raman Vibrational Modes nmr NMR Spectroscopy (¹H & ¹³C) ir_raman->nmr Functional Groups Present (e.g., -NO₂) ms Mass Spectrometry (GC-MS) ir_raman->ms Initial Characterization data_analysis Data Analysis & Comparison with Reference Spectra nmr->data_analysis Connectivity & Chemical Environment ms->data_analysis Molecular Weight & Fragmentation identification Positive Identification: This compound data_analysis->identification Match no_identification Inconclusive or Alternative Compound data_analysis->no_identification No Match

Caption: Workflow for the spectroscopic identification of this compound.

References

A Comparative Guide to Ethyl Nitrate and Other Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of fuel development, identifying effective and efficient fuel additives is paramount. This guide provides a detailed comparison of the performance of ethyl nitrate against other common metallic fuel additives: Methylcyclopentadienyl Manganese Tricarbonyl (MMT), ferrocene, and tetraethyllead (TEL). The comparison focuses on key performance indicators such as octane number improvement, mechanism of action, and overall effects on engine performance and emissions.

While this compound is recognized for its role as a cetane improver in diesel fuels, its direct, quantitative impact on the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline is not extensively documented in publicly available literature. This guide, therefore, presents a comprehensive overview of the available data for the metallic additives and discusses the probable mechanism of action for this compound based on related alkyl nitrates.

Performance Comparison of Fuel Additives

The following tables summarize the quantitative data on the octane-boosting performance of MMT, ferrocene, and tetraethyllead. Due to a lack of specific experimental data for this compound as a gasoline octane booster, it is not included in these tables.

Table 1: Research Octane Number (RON) and Motor Octane Number (MON) Improvement

AdditiveTypical ConcentrationRON IncreaseMON IncreaseSource(s)
MMT ~18 mg Mn / LUp to 10 points in low-octane fuelNot specified[1]
Ferrocene ~30-40 mg Fe / L4-5 pointsNot specified[1]
1000 ppm0.7 - 1.9 points0.4 - 0.9 points[2][3]
Tetraethyllead (TEL) 0.05-0.1% by weight (lead)5-10 points5-10 points[1]

Table 2: General Characteristics and Effects

AdditiveChemical FormulaKey AdvantagesKey Disadvantages
MMT C₉H₇MnO₃Highly effective at low concentrations.Neurotoxicity of manganese, potential for engine and catalyst deposits.[1][4][5]
Ferrocene Fe(C₅H₅)₂Effective octane booster, reduces soot.[6][7]Can form iron oxide deposits on spark plugs and in the combustion chamber.[1][8]
Tetraethyllead (TEL) Pb(C₂H₅)₄Extremely effective and low cost.[1]Highly toxic (neurotoxin), environmental pollutant, poisons catalytic converters.[9][10]
This compound C₂H₅NO₃Likely promotes combustion.Lack of specific data on octane improvement in gasoline; primarily known as a cetane improver for diesel.

Experimental Protocols

The standard methods for evaluating the anti-knock characteristics of fuel additives in spark-ignition engines are the Research Octane Number (RON) and Motor Octane Number (MON) tests.

Research Octane Number (RON) - ASTM D2699

This test method determines the knock characteristics of automotive spark-ignition engine fuel in terms of RON. The test is conducted using a standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine. The engine is operated at a constant speed of 600 rpm under controlled conditions. The octane number of a sample fuel is determined by comparing its knocking tendency to that of a mixture of isooctane and n-heptane.[11]

Motor Octane Number (MON) - ASTM D2700

Similar to the RON test, the MON test also uses a CFR engine to determine the knock rating of a fuel. However, the MON test is conducted under more severe operating conditions to simulate higher engine speeds and loads. The engine speed is set to 900 rpm, and the fuel-air mixture is preheated to a higher temperature. This method provides a better indication of a fuel's performance under harsher driving conditions.[12]

The general experimental workflow for evaluating a fuel additive involves:

  • Baseline Measurement: The RON and MON of the base gasoline are measured.

  • Blending: The fuel additive is blended with the base gasoline at various concentrations.

  • Performance Testing: The RON and MON of the blended fuels are measured using the respective ASTM standard procedures.

  • Data Analysis: The increase in octane number is calculated for each concentration of the additive to determine its effectiveness.

Mechanism of Action

The following diagrams illustrate the proposed mechanisms of action for this compound and the established mechanisms for the metallic additives.

Ethyl_Nitrate_Mechanism This compound (C2H5NO3) This compound (C2H5NO3) Decomposition Decomposition This compound (C2H5NO3)->Decomposition Subjected to Heat (in cylinder) Heat (in cylinder) Heat (in cylinder)->Decomposition Radicals (e.g., C2H5O·, ·NO2) Radicals (e.g., C2H5O·, ·NO2) Decomposition->Radicals (e.g., C2H5O·, ·NO2) Forms Chain Reactions Chain Reactions Radicals (e.g., C2H5O·, ·NO2)->Chain Reactions Initiate Fuel Molecules Fuel Molecules Fuel Molecules->Chain Reactions Controlled Combustion Controlled Combustion Chain Reactions->Controlled Combustion Leads to

Proposed mechanism of action for this compound.

Metallic_Additives_Mechanism cluster_TEL Tetraethyllead (TEL) cluster_MMT MMT cluster_Ferrocene Ferrocene TEL (Pb(C2H5)4) TEL (Pb(C2H5)4) Decomposition_TEL Decomposition_TEL TEL (Pb(C2H5)4)->Decomposition_TEL Heat_TEL Heat Heat_TEL->Decomposition_TEL PbO_particles Lead Oxide (PbO) particles Decomposition_TEL->PbO_particles Scavenging Scavenging PbO_particles->Scavenging MMT (C9H7MnO3) MMT (C9H7MnO3) Decomposition_MMT Decomposition_MMT MMT (C9H7MnO3)->Decomposition_MMT Heat_MMT Heat Heat_MMT->Decomposition_MMT Mn_Oxides Manganese Oxide particles Decomposition_MMT->Mn_Oxides Mn_Oxides->Scavenging Ferrocene (Fe(C5H5)2) Ferrocene (Fe(C5H5)2) Decomposition_Ferrocene Decomposition_Ferrocene Ferrocene (Fe(C5H5)2)->Decomposition_Ferrocene Heat_Ferrocene Heat Heat_Ferrocene->Decomposition_Ferrocene Fe_Oxides Iron Oxide particles Decomposition_Ferrocene->Fe_Oxides Fe_Oxides->Scavenging Pre-combustion Radicals Pre-combustion Radicals Pre-combustion Radicals->Scavenging Inhibition of Knock Inhibition of Knock Scavenging->Inhibition of Knock Results in

Mechanism of action for metallic anti-knock additives.

Discussion

This compound

While specific data on this compound's performance as a gasoline octane booster is scarce, the mechanism of action for the related compound 2-ethylhexyl nitrate (2-EHN) in diesel engines is well-understood. 2-EHN decomposes at high temperatures to form radicals, which initiate and promote a more controlled combustion process, thereby improving the cetane number.[13] It is plausible that this compound would act similarly in a spark-ignition engine, with its decomposition products potentially influencing the pre-combustion reactions to suppress knock. However, without direct experimental data, its effectiveness relative to established octane boosters remains unquantified.

Metallic Additives (MMT, Ferrocene, TEL)

MMT, ferrocene, and tetraethyllead share a common mechanism of action as anti-knock agents. They are organometallic compounds that are soluble in gasoline.[6][14] In the high-temperature environment of an engine's combustion chamber, these compounds decompose to form fine particles of their respective metal oxides (manganese oxide, iron oxide, and lead oxide).[1][9][15] These metal oxide particles act as radical scavengers, interrupting the chain reactions of fuel auto-ignition that lead to engine knock.[1] By quenching these premature reactions, the additives allow for a more controlled combustion process initiated by the spark plug, thus increasing the fuel's resistance to knock and raising its octane number.

Despite their effectiveness, the use of these metallic additives has been largely phased out or heavily restricted in many parts of the world due to significant health and environmental concerns. Tetraethyllead is a potent neurotoxin, and its combustion releases lead into the atmosphere.[9] Similarly, MMT has raised concerns about the neurotoxicity of manganese emissions.[1][4] Ferrocene, while considered less toxic, can lead to the formation of iron deposits on engine components, potentially causing operational issues.[1]

Conclusion

While this compound is a known fuel additive, its primary application and documented performance are as a cetane improver in diesel fuel. There is a clear lack of publicly available, quantitative data on its effectiveness as a gasoline octane booster. In contrast, the metallic additives MMT, ferrocene, and tetraethyllead have well-documented and significant octane-boosting capabilities. Their shared mechanism of action involves the formation of metal oxide particles that inhibit the chemical reactions leading to engine knock. However, the severe health and environmental risks associated with these metallic compounds have led to their widespread discontinuation.

For researchers and scientists, the development of effective, non-metallic, and environmentally benign octane boosters remains a critical area of investigation. While this compound may have potential in this regard, further experimental studies are required to quantify its performance and establish its viability as a gasoline additive.

References

A Comparative Guide to the Thermal Decomposition of Ethyl Nitrate: Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the stability and decomposition pathways of nitro compounds, understanding the kinetics of ethyl nitrate's thermal decomposition is of significant interest. This guide provides a comparative analysis of key kinetic studies, presenting experimental data, methodologies, and a visual representation of the typical experimental workflow.

Comparison of Kinetic Parameters

The thermal decomposition of this compound has been investigated under various experimental conditions, leading to a range of reported kinetic parameters. The primary initial step in the decomposition is consistently identified as the cleavage of the O–NO2 bond, yielding an ethoxy radical (CH3CH2O•) and nitrogen dioxide (NO2).[1] Subsequent reactions of the ethoxy radical contribute to the complexity of the overall process.[2]

A summary of the Arrhenius parameters and rate constants from different studies is presented below for comparison.

StudyTemperature Range (K)Pressure RangeA-factor (s⁻¹)Activation Energy (Ea) (kcal/mol)Rate Expression
G. K. Adams et al. (1956)448 - 482 KNot specified10¹⁴·⁷⁴38.0 ± 0.38k = 10¹⁴·⁷⁴ exp(-38000/RT) s⁻¹
A. G. Chervonnyi et al. (2017)464 - 673 K1 - 12.5 Torr (Helium)1.08 x 10¹⁶ (k∞)39.5 (from k∞)k∞ = 1.08 x 10¹⁶ exp(-19860/T) s⁻¹
J. B. Levy (1954, as cited in Adams)434 - 454 KNot specifiedNot specified41.29Not specified

Note: The values from Chervonnyi et al. represent the high-pressure limit (k∞) of the rate constant. The study also provides a low-pressure limit expression.[1] The activation energy has been converted to kcal/mol for comparison.

Experimental Methodologies

The kinetic data presented above were obtained through distinct experimental setups, each with its own advantages for studying gas-phase unimolecular reactions.

Static Reactor with Pressure and Photometric Monitoring (Adams et al.)

This classical approach involves introducing a known quantity of this compound into a heated, sealed reaction vessel of a fixed volume. The progress of the decomposition is monitored by measuring the total pressure increase over time.[2] To specifically track the formation of a key product, photometric measurements of nitrogen dioxide (NO2) concentration are performed simultaneously.[2]

Key steps in this methodology include:

  • Sample Preparation: Pure this compound is degassed and introduced into a temperature-controlled reaction vessel.[2]

  • Data Acquisition: The total pressure inside the vessel is recorded at regular intervals. The concentration of NO2 is measured using spectrophotometry.[2]

  • Kinetic Analysis: The initial rates of pressure increase are used to determine the first-order rate constants at different temperatures. An Arrhenius plot of ln(k) versus 1/T is then used to derive the activation energy and A-factor.[2]

Low-Pressure Flow Reactor with Mass Spectrometry (Chervonnyi et al.)

This technique allows for the study of elementary reactions under controlled, low-pressure conditions, minimizing secondary reactions. A carrier gas (typically helium) flows through a heated reactor, and the reactant (this compound) is introduced at a specific point.[1]

The experimental workflow comprises:

  • Reactant Introduction: A controlled flow of this compound is introduced into a heated flow reactor with a carrier gas.

  • Reaction Zone: The thermal decomposition occurs as the gas mixture travels through the heated zone of the reactor.

  • Detection: A mass spectrometer is used to continuously monitor the concentrations of the reactant and various products as a function of reaction time (or distance along the reactor).[1]

  • Data Analysis: The decay of the this compound signal or the rise of a product signal is used to calculate the first-order rate constant under specific temperature and pressure conditions.[1] The pressure dependence of the rate constant can be investigated by varying the total pressure of the carrier gas.[1]

Logical Workflow for Kinetic Studies

The following diagram illustrates the general logical workflow for conducting kinetic studies of thermal decomposition, applicable to both methodologies described above.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results reactant_prep Reactant Purification (e.g., this compound) system_setup Experimental Setup (Reactor, Detectors) reactant_prep->system_setup Introduce set_conditions Set T & P initiate_reaction Initiate Decomposition set_conditions->initiate_reaction monitor_species Monitor Species Concentration (Reactant & Products) initiate_reaction->monitor_species Over Time calc_k Calculate Rate Constants (k) monitor_species->calc_k arrhenius_plot Arrhenius Plot (ln(k) vs 1/T) calc_k->arrhenius_plot determine_params Determine Ea and A arrhenius_plot->determine_params kinetic_model Kinetic Model & Mechanism determine_params->kinetic_model

Caption: Logical workflow for a kinetic study of thermal decomposition.

This guide provides a concise comparison of kinetic studies on this compound thermal decomposition, offering valuable data and methodological insights for researchers in related fields. The presented information underscores the importance of considering experimental conditions when comparing kinetic parameters from different studies.

References

A Comparative Guide to the Electrochemical Reduction of Nitrate for Sustainable Ammonia Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃) is emerging as a promising and sustainable alternative to the conventional energy-intensive Haber-Bosch process.[1][2][3] This approach not only offers a pathway for green ammonia production but also addresses the pressing environmental issue of nitrate pollution in water bodies.[1][4][5] This guide provides a comparative analysis of various catalytic systems for the electrochemical nitrate reduction reaction (eNO₃RR), focusing on performance metrics, experimental protocols, and the underlying reaction pathways.

Performance Comparison of Electrocatalysts

The efficiency of the eNO₃RR is critically dependent on the electrocatalyst's ability to facilitate the multi-step, eight-electron reduction of nitrate while suppressing the competing hydrogen evolution reaction (HER).[1][6] A wide array of materials, including noble and non-noble metals, metal oxides, and single-atom catalysts, have been investigated for this purpose.[4] The performance of these catalysts is typically evaluated based on Faradaic efficiency (FE) for ammonia, ammonia yield rate, and current density.

Table 1: Performance Comparison of Various Electrocatalysts for Nitrate Reduction to Ammonia

CatalystElectrolyteApplied Potential (V vs. RHE)NH₃ Faradaic Efficiency (%)NH₃ Yield RateCurrent Density (mA/cm²)Reference
Cu Nanosheets0.1 M KOH + 0.1 M KNO₃-0.699.7390.1 mg h⁻¹ mg⁻¹cat-[1]
Defect-Rich Cu NPs0.1 M KHCO₃ + 0.02 M KNO₃-0.499.70.73 mmol cm⁻² h⁻¹-[7]
Cu-SACSimulated Wastewater-1.0>9630.0 mg h⁻¹ cm⁻²-[8]
Fe-SACSimulated Wastewater-1.0>9629.0 mg h⁻¹ cm⁻²-[8]
p-CuNi@NF1 M KOH + 200 ppm NO₃⁻-N-0.697.5470 µmol h⁻¹ cm⁻²-[9]
AgCo0.1 M KOH + 100 ppm NO₃⁻-N-0.2388.3--[9]
Co₃O₄--0.2585.15--[10]
Fe(5min)@Co(30min)/C0.05 M Na₂SO₄ + 1.2 mM NaNO₃-0.78558.214.6 µmol h⁻¹ cm⁻²-[10]
Pd/TiO₂--92.11.12 mg cm⁻² h⁻¹-[11]
Ni₃N/N-C--89.59.185 mmol h⁻¹ mg⁻¹Ni₃N-[11]
Titanium0.4 M KNO₃ (pH ~0.77)-1.082--22[12]
Cu₆₀Co₄₀/Sus/C0.1 M KOH + 0.1 M KNO₃-0.391.32.63 mmol gcat⁻¹ h⁻¹-[13]

Note: The performance metrics can be influenced by various factors including catalyst loading, reactor design, and electrolyte composition.

Reaction Pathways and Mechanisms

The electrochemical reduction of nitrate to ammonia is a complex process involving multiple intermediates. The reaction pathway can vary depending on the catalyst and reaction conditions. A simplified reaction network is illustrated below.

Nitrate_Reduction_Pathway cluster_intermediates Adsorbed Intermediates NO3 NO₃⁻ (Nitrate) NO2 NO₂⁻ (Nitrite) NO3->NO2 +2e⁻, +H₂O NO NO NO2->NO +e⁻, +H₂O NOH NOH NO->NOH +e⁻, +H⁺ NH2OH *NH₂OH NOH->NH2OH +2e⁻, +2H⁺ NH3 NH₃ (Ammonia) NH2OH->NH3 +2e⁻, +2H⁺ H_Cell_Setup cluster_cell H-type Electrochemical Cell cluster_cathode Cathode Compartment cluster_anode Anode Compartment Cathode Working Electrode (Catalyst Material) Membrane Anion Exchange Membrane Reference Reference Electrode (e.g., Ag/AgCl) Catholyte Catholyte (e.g., 0.1 M KOH + 0.1 M KNO₃) Anode Counter Electrode (e.g., Pt foil) Anolyte Anolyte (e.g., 0.1 M KOH) Potentiostat Potentiostat/ Galvanostat Potentiostat->Cathode WE Potentiostat->Reference RE Potentiostat->Anode CE Catalyst_Evaluation_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis cluster_characterization Characterization Catalyst_Synth Catalyst Synthesis Electrode_Fab Electrode Fabrication Catalyst_Synth->Electrode_Fab Pre_Char Pre-catalysis (e.g., XRD, SEM, TEM) Catalyst_Synth->Pre_Char CV_LSV Cyclic Voltammetry (CV) & Linear Sweep Voltammetry (LSV) Electrode_Fab->CV_LSV Chronoamperometry Chronoamperometry CV_LSV->Chronoamperometry Product_Quant Product Quantification (e.g., Colorimetry) Chronoamperometry->Product_Quant Stability_Test Stability Testing Chronoamperometry->Stability_Test FE_Calc Faradaic Efficiency & Yield Rate Calculation Product_Quant->FE_Calc Post_Char Post-catalysis (Characterize used catalyst) Stability_Test->Post_Char

References

A Comparative Guide to the Bioavailability of Organic vs. Inorganic Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability, pharmacokinetics, and mechanisms of action of organic and inorganic nitrates. The information presented is supported by experimental data to aid in research and development involving these compounds.

Key Differences in Bioavailability and Pharmacokinetics

Organic and inorganic nitrates, while both capable of generating nitric oxide (NO) and inducing vasodilation, exhibit fundamental differences in their chemical nature, pharmacokinetic profiles, and mechanisms of action. Organic nitrates are synthetically produced complex esters, whereas inorganic nitrates are simple, naturally occurring anions found in dietary sources, particularly leafy green vegetables.[1][2] These structural distinctions significantly influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their clinical utility and side-effect profiles.

The bioavailability of orally administered organic nitrates is often limited by extensive first-pass metabolism in the liver.[3][4] For instance, nitroglycerin has a negligible oral bioavailability (<1%), necessitating alternative routes of administration such as sublingual, transdermal, or intravenous to achieve therapeutic plasma concentrations.[3][5] Even with sublingual administration, the absolute bioavailability of nitroglycerin is approximately 40% and can be variable. Isosorbide dinitrate also undergoes significant first-pass metabolism, with an oral bioavailability of about 29%.[4] In contrast, its active metabolite, isosorbide-5-mononitrate, bypasses this initial hepatic clearance, resulting in virtually 100% oral bioavailability.[6]

Inorganic nitrate, primarily derived from dietary sources, is readily absorbed in the upper gastrointestinal tract with nearly 100% bioavailability.[7] A key differentiator in its metabolic pathway is the enterosalivary circulation.[1][8] After absorption, a significant portion of circulating nitrate is actively taken up by the salivary glands and concentrated in saliva.[8] Commensal bacteria in the oral cavity then reduce this nitrate to nitrite, which is subsequently swallowed.[9][10] This process provides a sustained release of nitrite into the systemic circulation, contributing to a prolonged physiological effect.[1] This pathway is not utilized by organic nitrates.[1]

A critical limitation of long-term organic nitrate therapy is the development of pharmacological tolerance, where the vasodilatory effects diminish over time.[3][11] This phenomenon is not observed with chronic inorganic nitrate consumption.[1][2]

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters of representative organic and inorganic nitrates.

ParameterNitroglycerin (GTN)Isosorbide Dinitrate (ISDN)Isosorbide-5-Mononitrate (ISMN)Inorganic Nitrate (from diet)
Oral Bioavailability <1%[5]~29%[4]~100%[6]~100%[7]
Sublingual Bioavailability ~40%~29%[4]N/AN/A
Time to Peak Plasma Concentration (Tmax) ~6-7 minutes (sublingual)[12]~15 minutes (oral, for ISDN)[1]~1.2 hours (oral)~2-3 hours (for plasma nitrite after nitrate intake)[13]
Elimination Half-life (t½) ~2-3 minutes~49 minutes (oral)[4]~4-5 hours[6]Plasma nitrate t½ is several hours, but the physiological effect is prolonged due to enterosalivary circulation.
Primary Metabolism Extensive first-pass hepatic metabolism[3]Extensive first-pass hepatic metabolism to active mononitrates[4]Minimal first-pass metabolism[6]Enterosalivary circulation with bacterial reduction to nitrite[8]
Development of Tolerance Yes, with continuous use[3]Yes, with continuous useYes, but can be mitigated with asymmetric dosing[6]No evidence of tolerance[1]

Signaling Pathways

The mechanisms by which organic and inorganic nitrates generate NO and elicit vasodilation are distinct.

Organic Nitrate Signaling Pathway

Organic nitrates act as prodrugs that require enzymatic bioactivation to release NO. For nitroglycerin, this process is primarily mediated by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2).[11] Other organic nitrates, such as isosorbide mononitrate and dinitrate, are activated by cytochrome P450 enzymes in the endoplasmic reticulum.[14] The released NO then activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[11] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[15]

organic_nitrate_pathway cluster_cell Smooth Muscle Cell GTN Organic Nitrate (e.g., GTN) ALDH2 mitochondrial ALDH2 GTN->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO sGC soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation ↓ Intracellular Ca²⁺

Signaling pathway of organic nitrates leading to vasodilation.

Inorganic Nitrate Signaling Pathway (Enterosalivary Circulation)

Dietary inorganic nitrate is absorbed in the gut and enters the circulation.[7] A portion is actively transported into the salivary glands and secreted into the oral cavity.[8] Oral commensal bacteria reduce the nitrate to nitrite.[9][10] This nitrite is then swallowed and, in the acidic environment of the stomach, can be non-enzymatically converted to NO.[9] A significant amount of nitrite also enters the systemic circulation, where it can be reduced to NO by various enzymes and proteins, particularly under hypoxic conditions.[8] The subsequent signaling cascade mirrors that of organic nitrates, involving sGC, cGMP, and PKG.

inorganic_nitrate_pathway cluster_body Systemic Circulation and Oral Cavity Diet Dietary Inorganic Nitrate Gut Gut Absorption Diet->Gut Plasma_Nitrate Plasma Nitrate Gut->Plasma_Nitrate Salivary_Gland Salivary Gland Plasma_Nitrate->Salivary_Gland Active Transport Saliva_Nitrate Salivary Nitrate Salivary_Gland->Saliva_Nitrate Oral_Bacteria Oral Bacteria Saliva_Nitrate->Oral_Bacteria Saliva_Nitrite Salivary Nitrite Oral_Bacteria->Saliva_Nitrite Reduction Stomach Stomach (Acidic) Saliva_Nitrite->Stomach Plasma_Nitrite Plasma Nitrite Saliva_Nitrite->Plasma_Nitrite Absorption NO Nitric Oxide (NO) Stomach->NO Non-enzymatic conversion Plasma_Nitrite->NO Reduction in tissues/blood Vasodilation Vasodilation NO->Vasodilation

The enterosalivary circulation of inorganic nitrate.

Experimental Protocols

Accurate assessment of nitrate and nitrite bioavailability relies on precise measurement of their concentrations in biological matrices. Below are outlines of common experimental methodologies.

Experimental Workflow for Bioavailability Assessment

A typical workflow for assessing the bioavailability of nitrates involves controlled administration followed by serial biological sampling and analysis.

experimental_workflow cluster_protocol Bioavailability Assessment Workflow Subject Subject Recruitment (Fasting) Baseline Baseline Blood/Saliva Sample Collection Subject->Baseline Admin Nitrate Administration (Oral or IV) Baseline->Admin Serial Serial Blood/Saliva Sample Collection (Timed Intervals) Admin->Serial Processing Sample Processing (Centrifugation, Deproteinization) Serial->Processing Analysis Nitrate/Nitrite Analysis (e.g., HPLC, Chemiluminescence) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t½, Bioavailability) Analysis->PK_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Nitrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethyl nitrate is a critical safety concern for laboratory personnel. Due to its classification as an unstable explosive and a highly flammable liquid, strict adherence to established protocols is essential to mitigate risks of detonation, fire, and exposure. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to observe the following safety precautions. This compound is sensitive to shock, friction, and heat, and can decompose explosively.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[3][4]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood.[4]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[5][6]

  • Grounding: Ensure all metal containers and equipment used for transfer are properly grounded and bonded to prevent static discharge.[5]

  • Storage: Do not store pure this compound.[1] If temporary storage is unavoidable, use tightly closed containers in a cool, dry, and well-ventilated location away from incompatible materials like oxidizing and reducing agents.[4][5]

Spill Management and Cleanup

In the event of a spill, immediate and cautious action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[5]

  • Isolate and Ventilate: Remove all ignition sources and ensure the area is well-ventilated.[4][5]

  • Containment: Prevent the spill from entering drains, sewers, or waterways.[4][6] For large spills, create a dike using non-combustible absorbent material (e.g., dry earth, sand) far ahead of the liquid to contain it for later disposal.[6]

  • Absorption:

    • For small spills, cover the material with a non-combustible absorbent like sand or dry earth.[6]

    • Alternatively, an activated charcoal adsorbent can be used.[5]

  • Collection: Using clean, non-sparking tools, carefully collect the absorbed material and place it into suitable, closed, and properly labeled containers for hazardous waste disposal.[4][6]

  • Decontamination: Once the material is collected, decontaminate the spill area by washing it thoroughly.[5]

Primary Disposal Procedure: Professional Waste Management

The universally recommended and safest method for disposing of this compound is through a licensed hazardous waste disposal service. Attempting to neutralize or dispose of this compound without the proper expertise and facilities can be extremely dangerous.

  • Containerization: Carefully place the this compound waste into a designated, compatible, and securely sealed hazardous waste container.[4]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound," including the associated hazard symbols (e.g., explosive, flammable).

  • Segregation: Store the waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5] Disposal often involves controlled incineration with flue gas scrubbing.[4]

Alternative Disposal Methods (Expert Use Only)

The following methods are mentioned in literature but are not recommended for general laboratory personnel due to extreme risk. These procedures should only be attempted by explosives experts or highly trained chemists in a controlled environment designed for handling such materials.

  • Chemical Neutralization: This involves diluting the this compound in an alcohol and then slowly adding a cooled, dilute solution of sodium hydroxide in alcohol. This reaction is hazardous and requires precise control of temperature and addition rate.[1]

  • Dilution and Burning: Small quantities may be heavily diluted with a flammable solvent, such as an alcohol, and burned in a safe, controlled environment.[1]

  • Detonation: Small amounts can be detonated in a designated safe area by qualified personnel.[1]

Quantitative Hazard Data

To better understand the risks associated with this compound, the following data is summarized.

PropertyValueSource(s)
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 4[5]
Explosion Temperature Explodes at approximately 185°F (85°C)[2]
Detonation Velocity 6,010 m/s (at 1.11 g/cm³ density)[1]
Oxygen Balance -61.5%[1]

Experimental Protocol: Chemical Neutralization via Saponification (Illustrative Example - High Hazard)

Disclaimer: This protocol is provided for informational purposes only to illustrate the chemical principles involved. It is not a recommendation for execution by non-specialists. The reaction can be violent and unpredictable.

Objective: To convert this compound into less hazardous compounds (ethanol and sodium nitrate) through base-catalyzed hydrolysis (saponification).

Methodology:

  • Preparation: The entire procedure must be conducted in a fume hood, behind a blast shield, and with all ignition sources extinguished. The reaction vessel should be placed in an ice-water bath to maintain a low temperature.

  • Dilution: The waste this compound is first heavily diluted in a suitable alcohol (e.g., ethanol) to reduce its concentration and explosive potential.

  • Reagent Preparation: A dilute solution of sodium hydroxide (NaOH) in alcohol is prepared separately and pre-chilled.

  • Controlled Addition: The chilled NaOH solution is added to the diluted this compound solution extremely slowly , drop by drop, with vigorous stirring. The temperature of the reaction mixture must be constantly monitored and kept low.

  • Reaction Quenching & Verification: Once the reaction is complete (as determined by an appropriate analytical method), the mixture is neutralized and prepared for disposal as chemical waste, following institutional protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe management and disposal of this compound.

EthylNitrateDisposal start This compound Waste Identified is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Isolate 2. Absorb with non-combustible material 3. Collect using non-sparking tools is_spill->spill_procedure Yes containerize_waste Containerize & Label Waste is_spill->containerize_waste No containerize_spill Containerize & Label Spill Residue spill_procedure->containerize_spill professional_disposal Contact EH&S or Licensed Contractor for Professional Disposal containerize_spill->professional_disposal containerize_waste->professional_disposal end Waste Disposed Safely professional_disposal->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Guide to Handling Ethyl Nitrate: Safety Protocols and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile compounds like ethyl nitrate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound is a colorless liquid with a pleasant odor that poses significant fire and explosion hazards.[1][2][3][4][5] It is highly flammable and can detonate or decompose explosively when exposed to heat, shock, or friction.[6][7] This substance is also toxic and can be absorbed through the skin, leading to adverse health effects.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategorySpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][6]
Skin Protection Fire/flame resistant and impervious clothing.[2][6] Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and EN 374.[6]
Respiratory Protection If exposure limits are exceeded or symptoms like irritation occur, a full-face respirator is required.[2][6] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[6]

Safe Handling and Storage Protocols

Adherence to strict operational procedures is critical to mitigate the risks associated with this compound.

Handling:

  • Always handle this compound in a well-ventilated area.[2][4][6]

  • Use non-sparking tools and explosion-proof equipment.[1][2][4][6]

  • Ground and bond all metal containers during transfer to prevent static discharge.[1]

  • Avoid contact with skin and eyes.[2][4][6]

  • Prohibit smoking and open flames in areas where this compound is used, handled, or stored.[1]

Storage:

  • Store in tightly closed containers in a cool, dry, and well-ventilated place.[1][2][4][6]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from incompatible materials, such as oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1][6]

Emergency Procedures: Spills and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate all non-essential personnel from the spill area.[1][6]

  • Remove all sources of ignition.[1][2][4][6]

  • Wear the appropriate PPE, including respiratory protection.[1][6]

  • Cover the spill with an activated charcoal adsorbent or other non-combustible material like dry earth or sand.[1][3]

  • Using non-sparking tools, collect the absorbed material and place it in a covered container for disposal.[3]

  • Ventilate the area and wash it thoroughly after the cleanup is complete.[1]

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4][6]

  • Skin Contact: Immediately remove contaminated clothing.[4][6] Wash the affected area with soap and plenty of water.[1][4][6]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and accidents.

  • Professional Disposal: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] It may be necessary to dispose of this compound as hazardous waste.[1]

  • Small-Scale Chemical Neutralization: For very small quantities, a chemical disposal method can be employed with extreme caution. The this compound should be diluted with a flammable solvent like alcohol. A diluted solution of sodium hydroxide in alcohol is then added very slowly while keeping the solution cool.[7] This procedure should only be performed by personnel with a thorough understanding of the reaction.[7]

Experimental Workflow: this compound Spill Response

The following diagram outlines the step-by-step workflow for responding to an this compound spill.

EthylNitrateSpillResponse cluster_InitialActions Immediate Response cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Adsorb Cover with Adsorbent PPE->Adsorb Collect Collect Material (Non-Sparking Tools) Adsorb->Collect Container Place in Covered Container Collect->Container Disposal Dispose as Hazardous Waste Container->Disposal Ventilate Ventilate & Wash Area Container->Ventilate

Caption: Workflow for a safe and effective response to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.